molecular formula C10H9N3O2 B1584633 2-(Quinazolin-4-ylamino)acetic acid CAS No. 55040-11-4

2-(Quinazolin-4-ylamino)acetic acid

Cat. No.: B1584633
CAS No.: 55040-11-4
M. Wt: 203.2 g/mol
InChI Key: GQLYDNMTAYXPLC-UHFFFAOYSA-N
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Description

2-(Quinazolin-4-ylamino)acetic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(quinazolin-4-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLYDNMTAYXPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352096
Record name (quinazolin-4-ylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55040-11-4
Record name (quinazolin-4-ylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-(Quinazolin-4-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Quinazolin-4-ylamino)acetic acid

Authored by: A Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a key derivative, this compound. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but the underlying scientific rationale for key experimental decisions. We will delve into a robust synthetic pathway, followed by a multi-technique approach to structural elucidation and purity verification, ensuring a self-validating and reproducible workflow.

Significance and Application

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is considered a "privileged structure" in drug discovery.[3][4] This is due to its ability to interact with multiple biological targets with high affinity. The introduction of an aminoacetic acid moiety at the C4 position creates a molecule with potential applications as a versatile intermediate for further elaboration or as a bioactive compound in its own right. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the secondary amine and the quinazoline core can participate in crucial hydrogen bonding and π-stacking interactions with biological macromolecules. Derivatives of quinazolin-4-one acetic acid have been investigated as potent inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications.[5]

Synthesis of this compound

The most direct and widely adopted strategy for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is selected for its high efficiency, relatively mild conditions, and the commercial availability of starting materials.

Reaction Principle and Causality

The core of this synthesis is the reaction between 4-chloroquinazoline and glycine. The C4 position of the quinazoline ring is highly electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N3).[6] This pronounced electrophilicity makes it highly susceptible to attack by nucleophiles. Glycine, the simplest amino acid, provides the primary amine nucleophile required to displace the chloride leaving group.

The reaction is typically performed in the presence of a base. This is a critical choice for two reasons:

  • Neutralization: The reaction liberates hydrochloric acid (HCl), which would otherwise protonate the unreacted glycine and the product, rendering them non-nucleophilic and hindering the reaction's progress.

  • Deprotonation: The base can deprotonate the carboxylic acid of glycine, increasing the nucleophilicity of the amino group, although the primary amine is a sufficiently strong nucleophile in this context.

An alcohol, such as ethanol or isopropanol, is often chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for heating to drive the reaction to completion.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.

G Start Starting Materials: - 4-Chloroquinazoline - Glycine - Base (e.g., K2CO3) - Solvent (e.g., Ethanol) Reaction Nucleophilic Aromatic Substitution (Reflux) Start->Reaction Combine & Heat Workup Reaction Workup: 1. Cool to RT 2. Filter solids 3. Acidify filtrate (e.g., Acetic Acid) to pH ~4-5 Reaction->Workup Reaction Completion Isolation Product Isolation: Precipitate collection via filtration Workup->Isolation Precipitation Purification Purification: Recrystallization from Ethanol/Water Isolation->Purification Crude Product FinalProduct Final Product: This compound Purification->FinalProduct Pure Solid

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Chloroquinazoline (1.0 eq)

  • Glycine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Ethanol (or Isopropanol)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloroquinazoline, glycine, potassium carbonate, and ethanol.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-chloroquinazoline starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove insoluble inorganic salts (potassium carbonate and potassium chloride).

  • Transfer the filtrate to a beaker and slowly add glacial acetic acid with stirring to adjust the pH to approximately 4-5. This step protonates the carboxylate to form the desired carboxylic acid, causing it to precipitate.[7]

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the resulting solid precipitate by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.

  • Dry the purified product under vacuum.

Characterization and Structural Validation

A multi-pronged analytical approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound. This self-validating system ensures that the material meets the standards required for subsequent research and development.

Characterization Workflow Diagram

G Product Synthesized Solid NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation Product->NMR MS Mass Spectrometry (ESI-MS) Molecular Weight Confirmation Product->MS IR FT-IR Spectroscopy Functional Group ID Product->IR HPLC HPLC Analysis Purity Assessment Product->HPLC Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Caption: A multi-technique workflow for product characterization.

Spectroscopic and Chromatographic Data

The following data are representative of a successfully synthesized and purified sample of this compound.

Table 1: Physicochemical and Mass Spectrometry Data

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₂[8]
Molecular Weight 203.20 g/mol [8]
Appearance White to off-white solidN/A
Mass Spec (ESI+) m/z 204.07 [M+H]⁺[9][10]

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The observation of the protonated molecular ion [M+H]⁺ at m/z 204.07 is definitive proof of the compound's mass.[10]

Table 2: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~8.50s1HC2-H
~8.30d1HC5-H
~7.85t1HC7-H
~7.60d1HC8-H
~7.55t1HC6-H
~4.20d2H-CH₂-
~3.90t1H-NH-

Rationale: ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule.[10][11] The signals in the aromatic region (7.5-8.5 ppm) confirm the presence of the quinazoline ring system. The singlet at ~8.50 ppm is characteristic of the C2 proton, which is adjacent to two nitrogen atoms. The methylene (-CH₂-) protons appear as a doublet due to coupling with the adjacent N-H proton, while the broad singlet for the carboxylic acid proton is also characteristic.

Table 3: Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid)
~3250MediumN-H stretch (Secondary Amine)
~1710StrongC=O stretch (Carboxylic Acid)
~1620, 1580Medium-StrongC=N, C=C stretches (Quinazoline Ring)
~1500MediumN-H bend

Rationale: FT-IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.[12] The very broad absorption in the 2500-3300 cm⁻¹ range is a classic indicator of the hydrogen-bonded O-H group of a carboxylic acid. The sharp, strong carbonyl (C=O) peak around 1710 cm⁻¹ further confirms the acid functionality. The N-H stretch and the characteristic C=N/C=C absorptions validate the presence of the amino-quinazoline core.[13]

3.3. Purity Assessment via HPLC

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Rationale: HPLC is the gold standard for determining the purity of a synthesized compound. By separating the sample based on its polarity, it can resolve the final product from any remaining starting materials, by-products, or other impurities.

  • Typical Method:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Acceptance Criterion: A pure sample should exhibit a single major peak, with a purity level of ≥95% by peak area.

Conclusion

This guide has detailed a reliable and well-rationalized method for the synthesis of this compound via nucleophilic aromatic substitution. The causality behind each experimental step, from the choice of base to the method of purification, has been explained to provide a deeper understanding beyond a simple recitation of steps. Furthermore, a comprehensive characterization workflow employing NMR, MS, IR, and HPLC has been presented as a self-validating system to confirm the molecular structure and ensure high purity. This robust protocol provides a solid foundation for researchers to produce high-quality material for applications in medicinal chemistry and drug development.

References

  • Monsef, A. R., et al. (2015). New quinazolin-2,4-diones from (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-ylamino) acetic acid hydrazide. ResearchGate. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Acar, Ç., et al. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Development Research. Available at: [Link]

  • Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. (2018). MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). PubMed Central. Available at: [Link]

  • Siddiqui, A. A., & Mishra, R. Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available at: [Link]

  • Kumar, A., et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. PubMed Central. Available at: [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). ResearchGate. Available at: [Link]

  • Lee, H., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

  • 2-(2-Quinolin-4-yl-1,3-thiazol-4-yl)acetic acid. PubChem. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. Available at: [Link]

  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. Google Patents.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2021). ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2020). National Institutes of Health. Available at: [Link]

  • QUINAZOLINE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Semantic Scholar. Available at: [Link]

  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. Available at: [Link]

  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. National Institutes of Health. Available at: [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Quinazolin-4-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the potential mechanisms of action for the compound 2-(quinazolin-4-ylamino)acetic acid. As direct research on this specific molecule is limited, this paper synthesizes information from extensive studies on the quinazoline scaffold and its derivatives to propose likely biological targets and cellular effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation is attributed to its ability to serve as a versatile scaffold for the development of ligands targeting a wide array of biological targets with high affinity.[2] Consequently, quinazoline derivatives have been extensively investigated and developed for a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral therapies.[1][3][4] The structural features of the quinazoline ring system allow for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities.[4]

Postulated Mechanisms of Action for this compound

Based on the established bioactivity of structurally related compounds, the primary putative mechanism of action for this compound is the inhibition of protein kinases, particularly those involved in cellular signaling pathways critical for cell proliferation and survival. The "4-amino" substitution on the quinazoline ring is a key pharmacophoric feature found in numerous potent kinase inhibitors.[5]

Primary Putative Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

A significant body of research points to the 4-anilinoquinazoline scaffold as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] EGFR is a transmembrane receptor that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth, proliferation, and survival.[2] In many types of cancer, EGFR is overexpressed or mutated, leading to aberrant signaling and uncontrolled cell growth.[2]

The proposed mechanism of inhibition by 4-anilinoquinazoline derivatives involves competitive binding to the ATP-binding pocket of the EGFR kinase domain.[5][6] This prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This ultimately leads to the inhibition of cancer cell growth and proliferation.[6] Several FDA-approved anticancer drugs, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), are based on the 4-anilinoquinazoline scaffold and function as EGFR tyrosine kinase inhibitors.[2]

Signaling Pathway: EGFR Inhibition

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF EGF->EGFR Binds ATP ATP ADP ADP Ras Ras/Raf/MEK/ERK Pathway P->Ras PI3K PI3K/Akt Pathway P->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Compound 2-(Quinazolin-4-ylamino) acetic acid Compound->EGFR Inhibits ATP Binding Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilution of Test Compound Start->Prep_Compound Add_Reagents Add Kinase, Substrate, & Compound to Plate Prep_Compound->Add_Reagents Initiate_Rxn Initiate Reaction with ATP Add_Reagents->Initiate_Rxn Incubate_1 Incubate at Optimal Temperature Initiate_Rxn->Incubate_1 Stop_Rxn Stop Reaction & Deplete ATP Incubate_1->Stop_Rxn Add_Detection Add Kinase Detection Reagent Stop_Rxn->Add_Detection Incubate_2 Incubate at Room Temperature Add_Detection->Incubate_2 Measure_Lum Measure Luminescence Incubate_2->Measure_Lum Calculate_IC50 Calculate IC50 Measure_Lum->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assays

Objective: To assess the effect of the compound on the proliferation of cancer cell lines.

Methodology: MTT Assay

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549 - non-small cell lung cancer, with high EGFR expression)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table presents representative IC50 values for well-known quinazoline-based EGFR inhibitors to provide a comparative context.

CompoundTargetIC50 (nM)Cell Line
GefitinibEGFR2-37Various
ErlotinibEGFR2Various
LapatinibEGFR/HER29.8/10.2Various

Data compiled from publicly available literature.

Conclusion

The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. While direct experimental evidence for the mechanism of action of this compound is lacking, its structural similarity to a multitude of potent bioactive molecules strongly suggests its potential as an inhibitor of protein kinases, with EGFR being a prime candidate. Further experimental validation, following the protocols outlined in this guide, is essential to definitively elucidate its biological activity and therapeutic potential. The versatility of the quinazoline core also allows for the possibility of other mechanisms, such as the inhibition of DNA repair enzymes or tubulin polymerization, which should be considered in a comprehensive investigation.

References

  • MySkinRecipes. 2-(Quinazolin-4-Yloxy)Acetic Acid. [Link]

  • PubMed. Quinazolin-2-ylamino-quinazolin-4-ols as Novel Non-Nucleoside Inhibitors of Bacterial DNA Polymerase III. [Link]

  • Wikipedia. Quinazoline. [Link]

  • National Institutes of Health (NIH). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

  • ScienceDirect. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • National Institutes of Health (NIH). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. [Link]

  • MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • ResearchGate. (PDF) Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. [Link]

  • ResearchGate. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

  • ResearchGate. Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). Quinazoline derivatives: synthesis and bioactivities. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • MDPI. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. [Link]

  • PubMed. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. [Link]

  • National Institutes of Health (NIH). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]

  • MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]

  • National Institutes of Health (NIH). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. [Link]

  • National Center for Biotechnology Information. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]

  • TSI Journals. Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. [Link]

  • MedCrave. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 2-(Quinazolin-4-ylamino)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This has led to the development of numerous therapeutic agents with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on a specific, yet underexplored, class of these compounds: 2-(Quinazolin-4-ylamino)acetic acid derivatives. While extensive research exists for the broader quinazoline family, this guide will synthesize the available knowledge to provide a specialized resource for researchers, scientists, and drug development professionals. We will delve into the plausible synthetic pathways, explore the established biological activities of closely related analogs, and discuss the key structure-activity relationships that are likely to govern the therapeutic potential of this promising chemical series. This guide aims to provide a foundational understanding and a framework for the rational design and investigation of novel this compound derivatives as next-generation therapeutic agents.

Part 1: The Quinazoline Scaffold: A Privileged Core in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prominent heterocyclic motif in a multitude of biologically active compounds.[1] Its structural rigidity, coupled with the capacity for substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological activity. This versatility has cemented its status as a privileged scaffold in the design of novel therapeutics.

A testament to the therapeutic importance of this scaffold is the number of quinazoline-based drugs that have reached the market. These include well-known anticancer agents like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR), and antihypertensive drugs such as prazosin and doxazosin.[1] The broad spectrum of biological activities associated with quinazoline derivatives underscores the immense potential held within this chemical class.[2]

This guide narrows its focus to the this compound scaffold. The introduction of an acetic acid moiety at the 4-amino position presents an intriguing opportunity for developing novel derivatives. This functional group can potentially enhance solubility, provide an additional point for hydrogen bonding interactions with biological targets, and serve as a handle for further chemical modifications, such as esterification or amidation, to modulate pharmacokinetic and pharmacodynamic properties.

Part 2: Navigating the Synthesis of this compound Derivatives

The synthesis of 4-aminoquinazoline derivatives is a well-established area of organic chemistry, with several reliable methods reported in the literature. A common and effective approach involves the initial construction of the quinazoline core, followed by the introduction of the desired amino substituent at the 4-position.

A General Synthetic Strategy

A plausible and efficient route to obtaining this compound derivatives commences with the synthesis of a 4-chloroquinazoline intermediate. This is typically achieved by treating the corresponding quinazolin-4-one with a chlorinating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloroquinazoline is a versatile intermediate, highly susceptible to nucleophilic substitution at the 4-position.

The subsequent and final step involves the reaction of the 4-chloroquinazoline with an amino acid ester, such as ethyl glycinate, in the presence of a suitable base and solvent. This nucleophilic aromatic substitution reaction yields the desired ethyl 2-(quinazolin-4-ylamino)acetate derivative. The ester can then be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid.

Step-by-Step Experimental Protocol

The following protocol is an adapted and representative procedure for the synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate, a closely related analog, which can be modified for the synthesis of the target compounds.[3]

Step 1: Synthesis of 2-Methyl-4H-benzo[d][1][4]oxazin-4-one

  • A mixture of anthranilic acid and acetic anhydride is heated under reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one

  • The 2-methyl-4H-benzo[d][1][4]oxazin-4-one obtained in the previous step is reacted with ammonium acetate.

  • The reaction can be carried out using microwave irradiation to accelerate the process.[5]

  • The product is isolated and purified by recrystallization.

Step 3: Synthesis of Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate

  • To a solution of 2-methylquinazolin-4(3H)-one in a suitable solvent (e.g., DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C.

  • The mixture is stirred at room temperature for a specified period to ensure the formation of the corresponding anion.

  • Ethyl chloroacetate is then added dropwise, and the reaction is stirred until completion (monitored by TLC).[3]

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography.[6]

Step 4: Hydrolysis to 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

  • The synthesized ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide).

  • The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

Characterization

The synthesized compounds should be thoroughly characterized using a range of spectroscopic techniques to confirm their structure and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized derivatives.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Elemental Analysis: To determine the elemental composition of the compounds.

Part 3: Unveiling the Biological Potential

While specific biological data for this compound derivatives is not extensively reported in the current literature, the well-documented activities of the broader quinazoline class provide a strong foundation for predicting their potential therapeutic applications.

Anticancer Activity

Quinazoline derivatives are renowned for their potent anticancer properties, with several compounds clinically approved for cancer treatment.[7] The primary mechanism of action for many of these is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[7]

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 4-Anilinoquinazoline derivatives have been shown to be potent and selective inhibitors of EGFR tyrosine kinase, acting as ATP-competitive inhibitors.[7] It is highly probable that this compound derivatives will also exhibit activity against this target.

EGFR_Inhibition EGFR EGFR Phosphorylation Substrate Phosphorylation EGFR->Phosphorylation Binds Quinazoline 2-(Quinazolin-4-ylamino) acetic acid derivative Quinazoline->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Substrate Substrate Substrate->EGFR Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Activates Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: EGFR Inhibition by Quinazoline Derivatives.

For 4-anilinoquinazoline-based EGFR inhibitors, several structural features are known to be critical for activity:

  • Substitutions on the Quinazoline Ring: Small, electron-withdrawing groups at the 6- and 7-positions of the quinazoline ring can enhance potency.

  • The 4-Anilino Moiety: The nature of the substituent on the aniline ring plays a crucial role in determining the inhibitory activity and selectivity.

  • The Acetic Acid Moiety: The carboxylic acid or ester group in the target scaffold could potentially interact with amino acid residues in the ATP-binding pocket of EGFR, potentially influencing the binding affinity.

  • In Vitro Cytotoxicity Assays: The MTT or SRB assay can be used to determine the cytotoxic effects of the synthesized compounds against a panel of cancer cell lines.

  • Enzyme Inhibition Assays: Kinase inhibition assays are crucial to determine the IC₅₀ values of the compounds against specific tyrosine kinases like EGFR.

  • Cell Cycle Analysis: Flow cytometry can be employed to investigate the effect of the compounds on the cell cycle progression of cancer cells.

  • Apoptosis Assays: Annexin V/PI staining and analysis by flow cytometry can be used to determine if the compounds induce apoptosis.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[2]

The antimicrobial mechanisms of quinazolines are diverse and can include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

  • Disruption of the Cell Wall: Some derivatives are thought to interfere with the synthesis of the bacterial cell wall.[1]

  • Inhibition of other essential enzymes: Various other microbial enzymes can be targeted by quinazoline derivatives.

Key structural features influencing the antimicrobial activity of quinazolines include:

  • Substitutions at the 2- and 3-positions: The nature of the substituents at these positions can significantly impact the antimicrobial spectrum and potency.[1]

  • Halogenation: The introduction of halogen atoms, particularly at the 6- and 8-positions, has been shown to enhance antibacterial activity.[1]

  • The 4-Amino Substituent: The amine or substituted amine at the 4th position is often crucial for antimicrobial activity.[1] The acetic acid moiety in the target compounds could influence their interaction with microbial targets.

  • Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of bacteria and fungi.

  • Agar Disk Diffusion Method: A qualitative method to screen for antimicrobial activity.

  • Time-Kill Assays: To determine the bactericidal or bacteriostatic nature of the compounds.

Antimicrobial_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 2-(Quinazolin-4-ylamino)acetic acid derivatives MIC MIC Determination (Broth Microdilution) Synthesis->MIC MBC MBC Determination MIC->MBC TimeKill Time-Kill Assays MIC->TimeKill EnzymeAssay Enzyme Inhibition Assays (e.g., DNA Gyrase) TimeKill->EnzymeAssay CellWall Cell Wall Integrity Assays TimeKill->CellWall

Caption: Experimental Workflow for Antimicrobial Evaluation.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of significant interest. Quinazoline derivatives have been reported to possess potent anti-inflammatory properties.[4]

The anti-inflammatory effects of quinazolines are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as:

  • Cyclooxygenase (COX) enzymes: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

  • Lipoxygenase (LOX) enzymes: LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.

For anti-inflammatory quinazolines, the following SAR observations have been made:

  • Substitutions on the Quinazoline Core: The nature and position of substituents on the quinazoline ring can influence the selectivity and potency of COX/LOX inhibition.

  • The Acetic Acid Moiety: The presence of a carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for their activity. The acetic acid moiety in the target scaffold is therefore a promising feature for potential anti-inflammatory activity.

  • In Vitro Enzyme Inhibition Assays: To determine the inhibitory activity of the compounds against COX-1, COX-2, and 5-LOX enzymes.

  • In Vivo Models of Inflammation: The carrageenan-induced paw edema model in rats is a commonly used acute inflammation model to evaluate the in vivo anti-inflammatory activity of compounds.[8]

Part 4: Data at a Glance

Due to the limited availability of specific data for this compound derivatives, the following table provides a summary of the biological activities of representative quinazoline derivatives from the broader class to illustrate their therapeutic potential.

Compound ClassExample StructureBiological ActivityKey FindingsReference
Anticancer 4-AnilinoquinazolinesEGFR Tyrosine Kinase InhibitionPotent and selective inhibition of EGFR, leading to anticancer effects.[7]
Antimicrobial 2,3-Disubstituted QuinazolinonesAntibacterial and AntifungalBroad-spectrum activity against various pathogens.[2]
Anti-inflammatory Substituted QuinazolinonesCOX/LOX InhibitionInhibition of key inflammatory enzymes.[4]

Part 5: Charting the Future of this compound Derivatives

The exploration of this compound derivatives represents a promising, yet largely untapped, frontier in medicinal chemistry. The foundational knowledge of the broader quinazoline class strongly suggests that this specific scaffold holds significant potential for the development of novel therapeutic agents.

The presence of the acetic acid moiety offers a unique handle for optimizing the pharmacokinetic and pharmacodynamic properties of these compounds. Future research should focus on the systematic synthesis and biological evaluation of a library of these derivatives to establish a clear structure-activity relationship. This should involve a comprehensive screening cascade to assess their anticancer, antimicrobial, and anti-inflammatory activities.

A significant challenge will be to achieve selectivity for the desired biological target to minimize off-target effects and potential toxicity. In silico modeling and molecular docking studies can play a crucial role in the rational design of more potent and selective derivatives.

Part 6: References

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. RSC Advances, 6(10), 8356–8372.

  • Hameed, A., Al-Rashida, M., Uroos, M., Ali, S. A., & Khan, K. M. (2018). Quinazoline and Quinazolinone as Important Scaffolds in Medicinal Chemistry: A Review. Letters in Drug Design & Discovery, 15(1), 2–22.

  • Abuelizz, H. A., & Marzouk, M. S. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINONE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 12(4), 2111-2121.

  • Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 741–775.

  • Mosa, F. A., El-Sabbagh, O. I., & El-Kerdawy, M. M. (2015). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Mini-Reviews in Medicinal Chemistry, 15(13), 1110–1123.

  • Chen, J., Wang, J., & Lu, Y. (2020). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 25(23), 5678.

  • Al-Omair, M. A. (2025). Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. Journal of Neonatal Surgery, 14(1), 1-8.

  • Lee, J., Kim, Y., & Park, H. (2022). Design, Synthesis, and Biological Evaluation of Novel Lapatinib Derivatives. Molecules, 27(24), 8963.

  • Patel, K., & Rana, A. (2017). Synthesis and Antimicrobial Evaluation of New (4-Oxo-thiazolidinyl)quinazolin-4(3H)ones of 2. Journal of Heterocyclic Chemistry, 54(1), 449-456.

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of ChemTech Research, 5(5), 2346-2350.

  • Kumar, A., & Sharma, S. (2011). Synthesis, characterization and anti-inflammatory evaluation of substituted quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 727-734.

  • El-Gazzar, A. R. B. A., Gaafar, A. A. M., & El-Fakharany, E. M. (2012). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Journal of Chemistry, 2013, 1-13.

  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-6.

  • Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives. Journal of Applied Pharmaceutical Science, 1(1), 1-8.

  • Singla, R. K., & Singh, P. (2010). Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. Orbital: The Electronic Journal of Chemistry, 2(2), 163-170.

  • Sharma, P., & Kumar, A. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Der Pharma Chemica, 4(5), 1856-1860.

  • Lee, S., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(1), 123.

  • Reddy, T. S., et al. (2021). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Journal of Pharmaceutical Research International, 33(47B), 336-345.

  • Papadopoulou, M. V., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7890.

  • Novikov, A. S., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 853.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Quinazolin-4-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Quinazolin-4-ylamino)acetic acid is a heterocyclic compound featuring a quinazoline core, a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] The physicochemical properties of this molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential efficacy and safety as a therapeutic agent. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its synthesis, molecular structure, and methods for determining its critical properties such as solubility, lipophilicity, and thermal stability. Detailed experimental protocols and data interpretation are presented to offer a practical framework for researchers in the field of drug discovery and development.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a prominent pharmacophore found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The versatility of the quinazoline scaffold allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. This compound, with its aminoacetic acid substituent, presents a unique combination of a rigid heterocyclic core and a flexible, ionizable side chain. Understanding the interplay of these structural features and their impact on the molecule's physicochemical profile is paramount for its rational development as a potential drug candidate.

Molecular Structure and Identification

A foundational understanding of the molecule's identity is the first step in any physicochemical characterization.

Chemical Structure and Formula

The structure of this compound consists of a quinazoline ring linked at the 4-position to an acetic acid moiety via an amino bridge.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₂[5]
Molecular Weight 203.20 g/mol [6]
CAS Number 55040-11-4[5]
IUPAC Name 2-[(Quinazolin-4-yl)amino]acetic acid[5]
SMILES O=C(O)CNC1=NC=NC2=CC=CC=C12[6]
InChI Key GQLYDNMTAYXPLC-UHFFFAOYSA-N[6]

A hydrochloride salt form is also commercially available with the molecular formula C₁₀H₁₀ClN₃O₂ and a molecular weight of 239.66 g/mol .[7][8]

Experimental_Workflow cluster_pKa pKa Determination cluster_LogP LogP Determination cluster_Solubility Solubility Determination pKa_prep Prepare Sample and Titrants pKa_titrate Potentiometric Titration pKa_prep->pKa_titrate pKa_analyze Analyze Titration Curve pKa_titrate->pKa_analyze pKa_result Determine pKa Value(s) pKa_analyze->pKa_result LogP_prep Prepare n-Octanol/Water Phases LogP_partition Shake-Flask Partitioning LogP_prep->LogP_partition LogP_analyze Analyze Concentrations LogP_partition->LogP_analyze LogP_result Calculate LogP LogP_analyze->LogP_result Sol_prep Prepare pH Buffers Sol_equilibrate Equilibrate Excess Solid Sol_prep->Sol_equilibrate Sol_analyze Analyze Supernatant Concentration Sol_equilibrate->Sol_analyze Sol_result Determine Solubility Profile Sol_analyze->Sol_result

Sources

An In-depth Technical Guide to 2-(Quinazolin-4-ylamino)acetic Acid Structural Analogues and their Structure-Activity Relationship (SAR)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Within this class, 4-aminoquinazoline derivatives have garnered significant attention, particularly as potent kinase inhibitors.[2] This technical guide provides a comprehensive exploration of the structural analogues of 2-(quinazolin-4-ylamino)acetic acid and the critical structure-activity relationships (SAR) that govern their biological activity. By dissecting the roles of the quinazoline core, the 4-amino linkage, and the N-acetic acid side chain, this document aims to provide a framework for the rational design of novel therapeutics. Detailed synthetic protocols and methodologies for biological evaluation are also presented to equip researchers with the practical knowledge required for advancing drug discovery efforts in this chemical space.

The 4-Aminoquinazoline Core: A Privileged Pharmacophore

The 4-aminoquinazoline moiety is a well-established pharmacophore, forming the backbone of numerous approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[2] These drugs primarily target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[3] The quinazoline ring system itself is a bicyclic aromatic heterocycle, and its nitrogen atoms, particularly N1 and N3, are crucial for its interaction with the hinge region of the ATP-binding pocket of kinases. This interaction mimics the hydrogen bonding of the adenine portion of ATP, providing a strong anchor for the inhibitor.

The versatility of the quinazoline scaffold allows for substitutions at various positions, most notably at the 2, 6, and 7-positions, which can significantly modulate potency, selectivity, and pharmacokinetic properties.[3]

Structure-Activity Relationship (SAR) of this compound Analogues

The biological activity of this compound analogues can be systematically understood by dissecting the molecule into three key regions: the quinazoline core, the group attached to the 4-amino linker, and the acetic acid side chain.

Modifications of the Quinazoline Core

Substitutions on the quinazoline ring are pivotal for tuning the pharmacological profile of the compounds.

  • Positions 6 and 7: These positions are frequently modified to enhance binding affinity and selectivity. Small, lipophilic groups are often well-tolerated. For instance, the introduction of methoxy groups at the 6- and 7-positions has been a common strategy in the development of EGFR inhibitors.[4] The presence of a 4-methylpiperazine group at position 7 has been shown to lead to better antiproliferative activity compared to morpholine or piperidine groups in certain series.[3]

  • Position 2: Modifications at the 2-position can influence the overall conformation and electronic properties of the molecule. While many potent inhibitors are unsubstituted at this position, the introduction of small groups like a chloromethyl group has, in some cases, resulted in compounds with significantly higher activity than gefitinib.[1]

  • Position 5: Substitution at the 5-position is less common but has been explored. For example, 5-anilino-8-nitroquinazoline derivatives have shown potent and selective inhibitory activity against EGFR.[3]

The Role of the 4-Amino Linker and its Substituent

The group attached to the 4-amino linker typically occupies the solvent-exposed region of the ATP-binding cleft and is a key determinant of selectivity. In the parent compound, this is an acetic acid moiety. However, in many potent kinase inhibitors, this position is occupied by a substituted aniline ring. For instance, in EGFR inhibitors, a 3-chloro-4-fluoroaniline group is a common feature. The nature of this substituent dictates interactions with amino acid residues outside the hinge region, thereby influencing selectivity for different kinases.

The Significance of the Acetic Acid Side Chain

The acetic acid group introduces a polar, ionizable moiety that can significantly impact the compound's properties.

  • Drug-Receptor Interactions: The carboxylic acid can act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can participate in ionic interactions with basic residues like lysine or arginine in the target protein.[5] This can provide an additional anchoring point and contribute to binding affinity.

  • Physicochemical Properties: The presence of a carboxylic acid generally increases water solubility but can limit cell permeability and oral bioavailability due to its ionization at physiological pH.[6]

  • Bioisosteric Replacements: To mitigate the potential drawbacks of the carboxylic acid group while retaining its beneficial interactions, various bioisosteric replacements can be considered.[7] Tetrazoles are common non-classical bioisosteres of carboxylic acids, having a similar pKa and ability to participate in hydrogen bonding.[8] N-acyl sulfonamides are another class of carboxylic acid bioisosteres that can exhibit improved metabolic stability and binding affinity.[9]

The interplay of these three regions is crucial, and modifications in one area can have synergistic or antagonistic effects when combined with changes in another.

Synthetic Strategies

The synthesis of this compound and its analogues generally involves the construction of the 4-aminoquinazoline core followed by the introduction of the desired side chains. A common and versatile approach starts from a 2,4-dichloroquinazoline precursor.[10]

General Synthetic Workflow

G A 2,4-Dichloroquinazoline B Nucleophilic Aromatic Substitution (SNAr) at C4 A->B Glycine ethyl ester, DIPEA, Dioxane, 80°C C 2-Chloro-4-(substituted amino)quinazoline B->C D Second Nucleophilic Substitution or Coupling at C2 (Optional) C->D Amine, High Temp. E Final Product C->E If C2 is unsubstituted D->E

Caption: General synthetic workflow for 4-aminoquinazoline derivatives.

Experimental Protocol: Synthesis of Ethyl 2-((2-chloroquinazolin-4-yl)amino)acetate

This protocol describes the regioselective nucleophilic aromatic substitution (SNAr) at the C4 position of a dichloroquinazoline precursor.[10]

Materials:

  • 6,7-dimethoxy-2,4-dichloroquinazoline (1 equivalent)

  • Glycine ethyl ester hydrochloride (1 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Dioxane (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Round bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of 6,7-dimethoxy-2,4-dichloroquinazoline (1 equivalent) in anhydrous dioxane, add glycine ethyl ester hydrochloride (1 equivalent) and DIPEA (3 equivalents).

  • Stir the reaction mixture at 80°C under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-((2-chloro-6,7-dimethoxyquinazolin-4-yl)amino)acetate.

Biological Evaluation

The biological activity of the synthesized analogues is typically assessed through a cascade of in vitro assays.

Kinase Inhibition Assays

These assays are crucial for determining the potency and selectivity of the compounds against their intended kinase targets. Various formats are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

A representative protocol for a generic kinase inhibition assay is provided below.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative Assays

These assays evaluate the ability of the compounds to inhibit the growth of cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[11][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[12]

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)[13][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research in this area should focus on:

  • Multi-target inhibitors: Designing analogues that can simultaneously inhibit multiple kinases involved in cancer progression or other diseases.[15]

  • Improving pharmacokinetic properties: Optimizing the acetic acid side chain or its bioisosteres to enhance oral bioavailability and metabolic stability.

  • Structure-based drug design: Utilizing co-crystal structures of analogues bound to their target kinases to guide the design of more potent and selective inhibitors.

  • Exploration of novel biological targets: Screening libraries of this compound analogues against a broader range of biological targets to identify new therapeutic applications.

By integrating rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the therapeutic potential of this versatile scaffold can be fully realized.

References

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2025). ResearchGate. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. [Link]

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2022). ResearchGate. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). PubMed. [Link]

  • The Role of Functional Groups in Drug–Receptor Interactions. (n.d.). De Gruyter. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2022). MDPI. [Link]

  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. (n.d.). National Institutes of Health. [Link]

  • In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. (2022). MDPI. [Link]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (2022). National Institutes of Health. [Link]

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. (2023). National Institutes of Health. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central. [Link]

  • Bioisosteres for carboxylic acid groups. (2022). Hypha Discovery. [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025). ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]

  • Drug–Receptor Interactions. (n.d.). MSD Manual Professional Edition. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (n.d.). SciELO. [Link]

  • Psilocin. (n.d.). Wikipedia. [Link]

  • Acid Bioisosteres. (2022). Cambridge MedChem Consulting. [Link]

  • Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. (n.d.). PubMed Central. [Link]

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. (2023). PubMed. [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-(Quinazolin-4-ylamino)acetic Acid Binding

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinazoline Scaffold and the Imperative for Computational Modeling

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1] Derivatives of this scaffold are integral to a range of approved therapeutics, from antihypertensives to potent anticancer agents.[1] The compound at the center of this guide, 2-(Quinazolin-4-ylamino)acetic acid, and its related analogues are of significant interest, particularly as intermediates in the synthesis of kinase inhibitors and other bioactive molecules.[2]

Traditional drug discovery, while foundational, is a protracted and costly endeavor.[3] The journey from initial compound synthesis to clinical trials can span over a decade and incur immense costs.[4][5] In silico methodologies present a paradigm shift, offering rapid, cost-effective avenues for screening, optimizing, and understanding molecular interactions at an atomic level.[3] By simulating the binding of this compound to its putative protein targets, we can predict binding affinities, elucidate key intermolecular interactions, and rationally guide the design of next-generation therapeutics.

This guide provides a comprehensive, technically-grounded framework for modeling the binding of this compound. It is designed for researchers and drug development professionals, eschewing a simplistic, step-by-step format for a deeper, causality-driven narrative that underscores the "why" behind each experimental choice.

I. Foundational Principles: Target Identification and Model Validation

The success of any in silico study hinges on the quality of the initial inputs and a robust validation strategy.[6] For a novel or sparsely characterized ligand like this compound, the initial phase of target identification is paramount.

Target Identification: From Homology to Hypothesis

In the absence of an experimentally determined co-crystal structure, a multi-pronged approach to target identification is necessary:

  • Literature & Database Mining: A thorough search of chemical and biological databases (e.g., PubChem, ChEMBL) for this compound and structurally similar compounds can reveal known biological activities and potential protein targets.[7]

  • Target Prediction Algorithms: Computational tools that predict protein targets based on ligand structure (e.g., reverse docking or pharmacophore-based screening) can generate a preliminary list of potential binding partners.

  • Homology-Based Inference: Given that the quinazoline scaffold is prevalent in kinase inhibitors, a logical starting point is to investigate its binding to well-characterized protein kinases.[2] Identifying kinases with known quinazoline-based inhibitors allows for the construction of a strong, testable hypothesis.

The Imperative of a High-Quality Structural Model

The adage "garbage in, garbage out" is particularly apt in molecular modeling. The accuracy of docking and simulation results is directly proportional to the quality of the protein's three-dimensional structure.[6]

  • Experimentally Determined Structures: Whenever possible, an experimentally determined protein structure from the Protein Data Bank (PDB) should be the starting point.[4]

  • Homology Modeling: In the absence of an experimental structure for the specific target, homology modeling can be employed.[4] This process involves using the amino acid sequence of the target protein to build a 3D model based on the experimentally determined structure of a homologous protein (the "template").[4][8] A sequence identity of at least 30% between the target and template is generally considered a threshold for generating a reliable model.[4]

II. Molecular Docking: A First Look at Binding

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing an initial assessment of binding affinity and interaction patterns.[9] It is a computationally efficient method ideal for virtual screening and initial binding pose generation.[6]

The Molecular Docking Workflow: A Self-Validating System

The following protocol outlines a robust molecular docking workflow using the widely-used, open-source software AutoDock Vina.[10]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection (PDB or Homology Model) Receptor 3. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->Receptor Ligand 2. Ligand Preparation (2D to 3D, Energy Minimization) Ligand->Receptor Grid 4. Grid Box Definition (Define Search Space) Receptor->Grid Vina 5. Molecular Docking (AutoDock Vina) Grid->Vina Results 6. Pose Analysis (Binding Energy, RMSD) Vina->Results Interactions 7. Interaction Profiling (PLIP) Results->Interactions

Caption: A generalized workflow for molecular docking.

Detailed Protocol: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and estimate the binding affinity of this compound to a target protein.

Tools:

  • UCSF ChimeraX: For visualization and preparation of protein and ligand structures.

  • AutoDock Vina: For performing the molecular docking calculations.[10]

  • Protein-Ligand Interaction Profiler (PLIP): For analyzing the non-covalent interactions between the protein and ligand.[11][12]

Methodology:

  • Receptor Preparation:

    • Load the protein structure into UCSF ChimeraX.

    • Remove all water molecules and any co-crystallized ligands or ions not essential for binding.[13]

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

    • Assign partial charges to the protein atoms using a standard force field (e.g., AMBER).

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a low-energy starting structure.

    • Assign partial charges to the ligand atoms.

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the putative binding site on the protein.[13] If a known inhibitor is present in the crystal structure, the grid box should be centered on its binding site. For de novo predictions, the grid box should cover potential allosteric or active sites.[14]

  • Running AutoDock Vina:

    • Execute the AutoDock Vina software, providing the prepared receptor and ligand files, as well as the grid box parameters.[15][16] Vina will then explore different conformations and orientations of the ligand within the grid box, scoring each pose based on its empirical scoring function.[17]

  • Results Analysis:

    • AutoDock Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol).[13] The pose with the most negative binding affinity is considered the most favorable.

    • Visually inspect the top-ranked poses in UCSF ChimeraX to ensure they are sterically reasonable and make chemical sense.

    • Utilize the PLIP web server or local installation to generate a detailed profile of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) for the best binding pose.[18][19]

Data Presentation: Docking Results
ParameterValue
Ligand This compound
Receptor [Target Protein Name] (PDB ID: [XXXX])
Best Pose Binding Affinity (kcal/mol) [Vina Score]
Key Interacting Residues [Residue 1], [Residue 2], [Residue 3]
Types of Interactions [Hydrogen Bond], [Hydrophobic], [Pi-Stacking]

III. Molecular Dynamics Simulation: Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a time-resolved view of the protein-ligand complex in a simulated physiological environment.[13] MD simulations can be used to assess the stability of the docked pose, refine the binding mode, and calculate more accurate binding free energies.[20]

The Molecular Dynamics Workflow: From Static to Dynamic

The following diagram illustrates a typical MD simulation workflow, building upon the results of molecular docking.

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Docked 1. Start with Best Docked Pose Topology 2. Generate Ligand Topology (AmberTools - antechamber) Docked->Topology Solvate 3. Solvate and Ionize System (GROMACS) Topology->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. NVT & NPT Equilibration Minimize->Equilibrate Production 6. Production MD Run Equilibrate->Production Trajectory 7. Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) Production->Trajectory FreeEnergy 8. Binding Free Energy Calculation (MM/PBSA or MM/GBSA) Trajectory->FreeEnergy

Caption: A standard workflow for molecular dynamics simulation.

Detailed Protocol: MD Simulation with GROMACS

Objective: To assess the stability of the docked this compound-protein complex and calculate the binding free energy.

Tools:

  • GROMACS: A high-performance molecular dynamics simulation package.[21][22]

  • AmberTools: A suite of programs for biomolecular simulation, used here for ligand parameterization.[23]

  • VMD or UCSF ChimeraX: For trajectory visualization and analysis.

Methodology:

  • System Preparation:

    • Start with the best-ranked docked pose from the molecular docking experiment.

    • Ligand Parameterization: This is a critical step. The force field used for the protein (e.g., AMBER, CHARMM) does not typically include parameters for novel small molecules. The antechamber module of AmberTools can be used to generate a topology and parameters for this compound that are compatible with the chosen protein force field.[24][25][26]

    • Combine the protein and parameterized ligand into a single complex.

    • Create a simulation box (e.g., cubic, dodecahedron) around the complex and fill it with a chosen water model (e.g., TIP3P, SPC/E).[27]

    • Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.[28]

  • Simulation:

    • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the initial system.[29]

    • Equilibration: Conduct a two-step equilibration process. First, a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature. Second, a longer simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density.

    • Production MD: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for adequate sampling of the conformational space.[13]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex over the course of the simulation. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify stable interactions.

Binding Free Energy Calculation: MM/PBSA and MM/GBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for estimating the free energy of binding from MD simulation trajectories.[30][31] They offer a balance between computational cost and accuracy, making them more rigorous than docking scores but less computationally demanding than alchemical free energy methods.[30][32][33]

Methodology:

  • Extract snapshots from the production MD trajectory.

  • For each snapshot, calculate the free energy of the complex, the free protein, and the free ligand.

  • The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.[31]

Data Presentation: MD Simulation and Free Energy Results
ParameterValue
Simulation Length [e.g., 100 ns]
Average Protein RMSD [e.g., 0.2 nm]
Average Ligand RMSD [e.g., 0.1 nm]
MM/PBSA Binding Free Energy (kJ/mol) [Calculated Value] ± [Standard Error]
MM/GBSA Binding Free Energy (kJ/mol) [Calculated Value] ± [Standard Error]
Key Stable Hydrogen Bonds [Residue-Atom Pair 1], [Residue-Atom Pair 2]

IV. Conclusion: Synthesizing a Coherent Narrative

The combination of molecular docking and molecular dynamics simulation provides a powerful, multi-faceted approach to understanding the binding of this compound. Docking offers a rapid initial assessment, while MD simulation provides a more detailed and dynamic picture of the binding event, including an estimation of the binding free energy. It is crucial to remember that these in silico predictions are models of reality and must ultimately be validated by experimental assays.[6] However, when applied with rigor and a deep understanding of their underlying principles, these computational methods can significantly accelerate the drug discovery process, enabling the rational design of more potent and selective therapeutic agents.[6][13]

References

  • Chem Help ASAP. (2023). in silico assays & screening for drug binding. YouTube.
  • MDPI. (2026).
  • The Scripps Research Institute. (n.d.). AutoDock Vina.
  • National Center for Biotechnology Information. (n.d.). A Guide to In Silico Drug Design. PubMed Central.
  • Oxford Academic. (2025). PLIP 2025: introducing protein–protein interactions to the protein–ligand interaction profiler. Nucleic Acids Research.
  • National Center for Biotechnology Information. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PubMed Central.
  • GROMACS Tutorials. (n.d.). Protein-Ligand Complex.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride.
  • ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.
  • GROMACS. (n.d.). Welcome to GROMACS.
  • Galaxy Training. (2019). Protein-ligand docking.
  • GitHub Pages. (n.d.). Hands-on 5: Generating topologies and parameters for small molecules.
  • AutoDock Vina Documentation. (n.d.). AutoDock Vina: Molecular docking program.
  • National Center for Biotechnology Information. (n.d.). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PubMed Central.
  • BioExcel. (n.d.).
  • Peng's Lab. (n.d.).
  • Bioinformatics Review. (2020).
  • GROMACS Tutorials. (n.d.). GROMACS Tutorials.
  • Nottingham ePrints. (n.d.).
  • Pharma Excipients. (2023). A Guide to In Silico Drug Design.
  • Pritam Panda. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
  • bioRxiv. (2025). Q-MOL: High Fidelity Platform for In Silico Drug Discovery and Design.
  • Falcon Scientech. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube.
  • RSC Publishing. (n.d.).
  • bioRxiv. (2025). PLIP 2025: introducing protein-protein interactions to the protein-ligand interaction profiler.
  • Journal of Pharmaceutical Research and Reports. (2024). Drug Discovery Tools and In Silico Techniques: A Review.
  • InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.
  • ACS Publications. (n.d.). Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1.
  • ACS Publications. (2023). AmberTools.
  • ResearchGate. (2018).
  • ACS Publications. (2024).
  • ResearchGate. (2020). (PDF)
  • ResearchGate. (2022). A Guide to In Silico Drug Design.
  • Zenodo. (n.d.).
  • The Computational Chemistry Channel. (2020).
  • National Center for Biotechnology Information. (n.d.). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PubMed Central.
  • University of Florence. (n.d.). Molecular Docking Tutorial.
  • ResearchGate. (2015).
  • Melchor Sanchez-Martinez. (2021). Automatic Protein-Ligand interaction analysis.
  • Farhan Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Sigma-Aldrich. (n.d.). (quinazolin-4-ylamino)-acetic acid.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central.
  • Galaxy Training. (2019).
  • TeachOpenCADD. (n.d.). T016 · Protein-ligand interactions.
  • Bioinformatics Insights. (2024). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube.
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • MySkinRecipes. (n.d.). 2-(Quinazolin-4-Yloxy)Acetic Acid.

Sources

The Quinazoline Scaffold: A Privileged Framework for Kinase Inhibition in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The quinazoline core has firmly established itself as a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors for therapeutic intervention. This guide provides a comprehensive technical overview of the discovery and development of quinazoline derivatives as kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles that underscore the success of this heterocyclic system, from its intrinsic ability to mimic the adenine moiety of ATP to the nuanced structure-activity relationships (SAR) that govern its potency and selectivity. This document will navigate through the critical experimental workflows, from initial synthesis and high-throughput screening to detailed cellular characterization, providing not just the procedural steps but the scientific rationale that underpins each methodological choice. By integrating field-proven insights with a foundation of authoritative references, this guide aims to be an indispensable resource for those engaged in the design and optimization of the next generation of quinazoline-based therapeutics.

The Strategic Advantage of the Quinazoline Core in Kinase Inhibition

Protein kinases, as central regulators of a myriad of cellular processes, represent a prominent class of drug targets, particularly in oncology.[1] The catalytic activity of these enzymes is fundamentally dependent on their ability to bind and hydrolyze adenosine triphosphate (ATP). The discovery of the 4-anilinoquinazoline scaffold as a potent ATP-competitive inhibitor marked a watershed moment in targeted cancer therapy.[2]

The quinazoline ring system's efficacy stems from its structural resemblance to the adenine component of ATP, enabling it to effectively occupy the ATP-binding pocket of various kinases.[3][4] This bioisosteric relationship is the cornerstone of its inhibitory action. Furthermore, the modular nature of the quinazoline scaffold, with key substitution points at the 4, 6, and 7-positions, provides a versatile platform for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[5]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The primary mechanism by which quinazoline derivatives exert their inhibitory effect is through competitive binding at the ATP-binding cleft of the kinase domain. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain.[6] This interaction effectively blocks the binding of ATP, thereby preventing the phosphotransfer reaction that is essential for kinase activity and downstream signaling. The anilino moiety at the 4-position typically extends into a hydrophobic pocket, further enhancing binding affinity and contributing to inhibitor selectivity.[6]

Medicinal Chemistry: Forging Potency and Selectivity

The journey from a lead quinazoline compound to a clinical candidate is a testament to the power of iterative medicinal chemistry. The following sections will explore the synthesis and structure-activity relationships that have guided the development of this important class of inhibitors.

Synthetic Strategies: Building the Quinazoline Core

A common and versatile method for the synthesis of the quinazolin-4(3H)-one core involves the condensation of anthranilic acid with formamide.[7][8] This straightforward approach provides a foundational intermediate that can be further elaborated. For the synthesis of the medicinally important 4-anilinoquinazoline derivatives, a key intermediate is 4-chloroquinazoline, which can be prepared from the corresponding quinazolin-4(3H)-one. The subsequent nucleophilic substitution of the 4-chloro group with a desired aniline derivative is a robust and widely employed method.[3][9]

Structure-Activity Relationship (SAR) Studies: A Roadmap to Optimization

Systematic modification of the quinazoline scaffold has yielded a wealth of SAR data, providing invaluable insights for the rational design of next-generation inhibitors.

  • The 4-Anilino Moiety: The nature of the substituent on the aniline ring profoundly influences both potency and selectivity. Small, lipophilic groups are often favored, as they can productively engage with a hydrophobic pocket adjacent to the ATP-binding site.[10]

  • Substitutions at the 6- and 7-Positions: These positions are frequently modified to enhance solubility and fine-tune interactions with the solvent-exposed region of the kinase. The introduction of solubilizing groups, such as methoxy or morpholinoethoxy moieties, is a common strategy to improve the pharmacokinetic profile of the inhibitor.[5]

  • Targeting Covalent Inhibition: To overcome acquired resistance, second-generation quinazoline inhibitors were developed to form a covalent bond with a cysteine residue in the active site of certain kinases, such as EGFR. This is typically achieved by incorporating a reactive "warhead," such as an acrylamide group, at the 6- or 7-position.[11]

The Experimental Gauntlet: From Benchtop to Preclinical Evaluation

A rigorous and well-defined experimental cascade is essential for the successful discovery and development of quinazoline-based kinase inhibitors. The following protocols are presented as a guide for researchers, emphasizing not only the "how" but also the "why" behind each step.

Primary Screening: Identifying Hits with In Vitro Kinase Assays

The initial step in identifying promising quinazoline derivatives is to assess their ability to inhibit the target kinase in a cell-free system.

This protocol is a generalized example for assessing the activity of a purified kinase and the inhibitory potential of test compounds.

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer.

    • Dilute the purified kinase to the desired concentration in 1x kinase assay buffer. The optimal concentration should be determined empirically to yield a robust signal.

    • Prepare a solution of the kinase substrate and ATP in 1x kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Prepare serial dilutions of the quinazoline test compounds in a suitable solvent (e.g., DMSO) and then further dilute in 1x kinase assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the quinazoline test compound dilutions. Include wells for a positive control (kinase, substrate, ATP, no inhibitor) and a negative control (substrate, ATP, no kinase).

    • Add the diluted kinase to all wells except the negative control.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[12]

    • Stop the reaction and detect the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[13] The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: A luminescence-based assay is chosen for its high sensitivity, broad dynamic range, and amenability to high-throughput screening. Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors.

Cellular Activity: Assessing On-Target Effects in a Biological Context

Demonstrating that a compound can inhibit the target kinase within a cellular environment is a critical next step.

This assay quantifies the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase in intact cells.

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway dependent on the target kinase in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the quinazoline inhibitor for a specified period.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular contents.

    • Quantify the level of phosphorylation of a specific downstream substrate using a phospho-specific antibody-based detection method, such as an ELISA or a Western blot.[14]

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal for each well.

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the IC50 value.

Self-Validating System: The specificity of the assay is validated by the use of a phospho-specific antibody. A reduction in the phosphorylation signal upon treatment with the inhibitor provides direct evidence of on-target activity in a cellular context.

Antiproliferative Activity: Evaluating the Phenotypic Consequence

The ultimate goal of many kinase inhibitors in oncology is to inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[2]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the quinazoline derivative for a period that allows for at least two cell doublings (typically 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[2] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a detergent solution to solubilize the formazan crystals.[2]

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to untreated control cells.

    • Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.

Trustworthiness of the Protocol: The MTT assay is a robust and reproducible method for assessing cell viability. The inclusion of appropriate controls, such as untreated cells and a vehicle control, ensures the validity of the results.

Elucidating the Mechanism of Cell Death: Cell Cycle and Apoptosis Assays

Understanding how a quinazoline inhibitor affects cell fate is crucial for its development.

This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population following drug treatment.

  • Cell Treatment and Harvesting:

    • Treat cells with the quinazoline inhibitor at its GI50 concentration for a defined period (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation and Staining:

    • Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[1]

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI), which intercalates into the DNA. It is important to include RNase in the staining solution to prevent the staining of double-stranded RNA.[15]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

    • Deconvolute the resulting DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expertise and Experience: An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) is indicative of cell cycle arrest, a common mechanism of action for kinase inhibitors.

This assay identifies cells undergoing apoptosis, or programmed cell death.

  • Cell Treatment and Staining:

    • Treat cells with the quinazoline inhibitor.

    • Wash the cells and resuspend them in a binding buffer.

    • Stain the cells with Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).[16][17]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[17] PI is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).

    • This dual staining allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Authoritative Grounding: The translocation of phosphatidylserine is a well-established and early marker of apoptosis, making the Annexin V assay a highly reliable method for detecting this mode of cell death.

Key Kinase Targets and Representative Quinazoline Inhibitors

The versatility of the quinazoline scaffold has led to the development of inhibitors against a range of important kinase targets.

Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[5] Quinazoline-based EGFR inhibitors have revolutionized the treatment of non-small cell lung cancer (NSCLC).

  • Gefitinib and Erlotinib: First-generation reversible inhibitors that are particularly effective in patients with activating mutations in the EGFR kinase domain.[5]

  • Afatinib and Dacomitinib: Second-generation irreversible inhibitors that form a covalent bond with the EGFR active site, providing more sustained inhibition and activity against some resistance mutations.[11]

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[7]

  • Vandetanib: A multi-kinase inhibitor that targets VEGFR, EGFR, and RET, and is approved for the treatment of medullary thyroid cancer.[7]

Other Promising Kinase Targets

The application of the quinazoline scaffold extends beyond EGFR and VEGFR.

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in pathways that control cell proliferation, migration, and angiogenesis.[18] Several 4-anilinoquinazolines have been identified as potent and selective Src inhibitors.[18]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[19] Quinazolinone-based derivatives have been developed as CDK inhibitors.[20]

Data Presentation and Visualization

Table 1: Representative Quinazoline-Based Kinase Inhibitors and their Biological Activity
Compound/DrugTarget Kinase(s)IC50/GI50Cell Line(s)Reference
GefitinibEGFRIC50: ~3-37 nMVarious[5]
ErlotinibEGFRIC50: ~2 nMVarious[5]
AfatinibEGFR (irreversible)IC50: ~0.5 nMVarious[11]
VandetanibVEGFR-2, EGFR, RETIC50: ~40 nM (VEGFR-2)HUVEC[7]
SaracatinibSrcIC50: ~2.7 nMSrc-transformed cells[21]
Compound 6c CDK2, EGFR, VEGFR-2, HER2IC50: 0.183 µM (CDK2)HepG2[3]
Diagrams

Kinase_Inhibitor_Discovery_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cellular Characterization cluster_3 Lead Optimization & Preclinical Development Synthesis Synthesis of Quinazoline Derivatives Kinase_Assay In Vitro Kinase Assay (IC50) Synthesis->Kinase_Assay Primary Screening Cell_Phospho Cellular Phosphorylation Assay Kinase_Assay->Cell_Phospho Hit Validation MTT_Assay MTT Proliferation Assay (GI50) Cell_Phospho->MTT_Assay Cell_Cycle Cell Cycle Analysis MTT_Assay->Cell_Cycle Apoptosis Apoptosis Assay MTT_Assay->Apoptosis Lead_Opt Lead Optimization (SAR) Cell_Cycle->Lead_Opt Mechanism of Action Apoptosis->Lead_Opt Mechanism of Action

Caption: A streamlined workflow for the discovery of quinazoline-based kinase inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream P Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Conclusion and Future Perspectives

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of a multitude of clinically successful kinase inhibitors. Its inherent drug-like properties and synthetic tractability have cemented its place in the medicinal chemist's toolbox. The journey from the first-generation reversible inhibitors to the more recent covalent and mutant-selective compounds illustrates a sophisticated understanding of kinase biology and rational drug design.

Looking ahead, the focus will likely shift towards developing quinazoline derivatives with even greater selectivity to minimize off-target effects and associated toxicities. The exploration of novel substitution patterns and the application of advanced computational methods will undoubtedly unveil new avenues for therapeutic intervention. Furthermore, the concept of multi-kinase inhibition, where a single quinazoline-based drug targets multiple oncogenic pathways, holds significant promise for overcoming drug resistance and improving patient outcomes. The continued exploration of this remarkable scaffold is poised to deliver the next wave of innovative and life-saving medicines.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry, 41(6).
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2024). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 29(1), 236. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 518.
  • Mohammed, H. A., Al-Salahi, R., Al-Ostoot, F. H., Marzouk, M., Al-Ghorbani, M., & El-Gazzar, M. G. (2023). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210459. [Link]

  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (2002). Bioorganic & Medicinal Chemistry Letters, 12(10), 1365-1368. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology, 107, 25.2.1–25.2.11. [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (2022). Generis Publishing.
  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2022). International Journal of All Research Scientific and Technical, 4(6). [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50932. [Link]

  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (2004). Journal of Medicinal Chemistry, 47(4), 857-871. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). Pharmaceuticals, 16(11), 1599. [Link]

  • Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2014). Bio-protocol, 4(18), e1244. [Link]

  • Quinazolinone derivatives as new potential CDK4/6 inhibitors, apoptosis inducers and radiosensitizers for breast cancer. (2023). Epigenomics, 15(13), 757-775. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry, 179, 72-87. [Link]

  • Method for production of quinazolin-4-on derivative. (2008).
  • Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2014). Iranian Journal of Pharmaceutical Research, 13(Suppl), 143–151. [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). Dalton Transactions, 41(38), 11737-11746. [Link]

  • Rational design of quinazoline derivatives as CDK9 inhibitors (1–20 and... (2023). ResearchGate. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. (2025). RSC Publishing. [Link]

  • Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007). AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics. [Link]

  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (2019). DergiPark. [Link]

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. (2020). Journal of Medicinal Chemistry, 63(19), 11046–11063. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2261-2277. [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. [Link]

  • Basic Methods of Cell Cycle Analysis. (2023). International Journal of Molecular Sciences, 24(4), 3624. [Link]

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (2010). Bioorganic & Medicinal Chemistry, 18(11), 3848-3857. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Scientific Reports, 11(1), 18789. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. (2014). European Journal of Medicinal Chemistry, 84, 72-80. [Link]

  • Quinazolinone derivatives as new potential CDK4/6 inhibitors, apoptosis inducers and radiosensitizers for breast cancer. (2023). Epigenomics, 15(13), 757-775. [Link]

  • Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(4), 745-755. [Link]

Sources

An In-Depth Technical Guide to Identifying Potential Therapeutic Targets for 2-(Quinazolin-4-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its prevalence is largely due to its effectiveness as a "hinge-binding" motif for protein kinases, which are critical regulators of cellular processes often dysregulated in disease. This guide focuses on a specific, yet promising, starting scaffold: 2-(Quinazolin-4-ylamino)acetic acid. While this exact molecule is not extensively characterized, its structural alerts strongly suggest a high probability of interaction with ATP-binding sites of various kinases. This document provides a comprehensive, technically-grounded strategy for the systematic identification and validation of its potential therapeutic targets. We will explore a logical, multi-pronged approach, beginning with broad, unbiased screening and progressively narrowing the focus to specific, high-value targets. This guide is designed not as a rigid protocol but as a strategic framework, empowering researchers to make informed decisions and adapt methodologies to their specific findings.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline ring system, an aromatic heterocycle composed of a fused benzene and pyrimidine ring, is considered a "privileged scaffold" in pharmaceutical chemistry.[1][2] This designation arises from its recurring presence in molecules that exhibit high affinity and specificity for a diverse range of biological targets.

Key Therapeutic Areas for Quinazoline Derivatives:

  • Oncology: The most prominent application, with numerous approved drugs targeting protein kinases.[4][5]

  • Antihypertensive: Prazosin and Doxazosin are well-known α1-adrenergic receptor antagonists.[6]

  • Antimicrobial and Antiviral: Derivatives have shown activity against bacteria, fungi, and viruses, including HIV.[3][6][7]

  • Anti-inflammatory: Activity has been reported, likely through kinase inhibition pathways.[3][6]

The success of quinazoline-based drugs is exemplified by several FDA-approved kinase inhibitors that have revolutionized cancer treatment.

Drug NamePrimary Target(s)Approved Indication (Example)
Gefitinib EGFRNon-Small Cell Lung Cancer (NSCLC)[1][8][9]
Erlotinib EGFRNSCLC, Pancreatic Cancer[1][8][9]
Lapatinib EGFR, HER2Breast Cancer[4][10]
Vandetanib VEGFR-2, EGFR, RETMedullary Thyroid Cancer[11]
Afatinib EGFR (irreversible)NSCLC[4]

These examples underscore a critical point: the 4-aminoquinazoline core is a highly effective ATP-mimetic. It typically forms a key hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, providing a strong anchor for the inhibitor.[1] Therefore, the logical starting point for identifying targets for this compound is to assume it belongs to the broad class of kinase inhibitors.

A Strategic Workflow for Target Identification

Identifying the specific protein target(s) of a novel compound is a crucial step in drug discovery, transforming a bioactive "hit" into a viable "lead." For this compound, a multi-faceted approach combining computational, biochemical, and cell-based methods is essential for robust and unambiguous target identification.[12]

Target_ID_Workflow in_silico In Silico Profiling (Docking, Pharmacophore) biochemical Biochemical Profiling (Broad Kinase Panel Screen) in_silico->biochemical affinity_capture Affinity Capture / MS (Target Pull-down) biochemical->affinity_capture Provides Candidate Targets cell_thermal_shift Cellular Thermal Shift Assay (Target Engagement) biochemical->cell_thermal_shift Provides Candidate Targets pathway_analysis Pathway Analysis (Western Blot, Phospho-proteomics) affinity_capture->pathway_analysis Confirms Cellular Target cell_thermal_shift->pathway_analysis Confirms Cellular Target phenotypic_assays Phenotypic Assays (Proliferation, Migration) pathway_analysis->phenotypic_assays

Fig 1. A multi-phase workflow for target identification.

High-Priority Potential Target Classes

Based on extensive data for the quinazoline scaffold, the primary therapeutic targets are overwhelmingly protein kinases involved in oncogenic signaling.[1][5]

Receptor Tyrosine Kinases (RTKs)
  • Epidermal Growth Factor Receptor (EGFR): This is the most common target for 4-anilinoquinazolines.[8][9][10] Overexpression or mutation of EGFR drives proliferation in numerous cancers, especially NSCLC.[1] The core of our subject molecule is highly analogous to first-generation inhibitors like Gefitinib.[1][13]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels required for tumor growth.[11] Several quinazoline derivatives are potent VEGFR-2 inhibitors.[14][15][16] Inhibition of VEGFR-2 can block the nutrient supply to tumors.[17]

  • Other RTKs: Platelet-Derived Growth Factor Receptor (PDGFR) and c-Met are also viable targets for this scaffold and are involved in cancer progression.[1]

Non-Receptor Tyrosine Kinases
  • B-Raf (BRAF): A key component of the MAPK/ERK signaling pathway. Mutations in BRAF are common in melanoma and other cancers. Some quinazolinone derivatives have been identified as multi-kinase inhibitors that include BRAF.[1]

Lipid Kinases
  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a central signaling node for cell growth, proliferation, and survival. Several quinazoline-based molecules have been developed as PI3K inhibitors, making this a high-priority target class to investigate.[2][18][19]

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Compound 2-(Quinazolin-4-ylamino) acetic acid Compound->EGFR Inhibition Compound->PI3K Inhibition Compound->VEGFR2 Inhibition

Fig 2. Potential kinase targets in oncogenic pathways.

Experimental Protocols for Target Identification & Validation

The following protocols represent a logical progression from broad screening to specific validation.

Protocol: Broad-Spectrum Kinase Profiling

Causality: Before forming a hypothesis, it is crucial to survey the landscape. A broad kinase panel screen is the most efficient method to identify the primary, and any potent secondary, kinase targets. This unbiased approach prevents premature focus on an incorrect target and can reveal novel multi-targeting potential.

Methodology (Example using a commercial service like KinomeScan™):

  • Compound Preparation: Solubilize this compound in 100% DMSO to a final concentration of 10 mM. Prepare serial dilutions as required by the service provider.

  • Assay Principle: The assay typically utilizes a competition binding format. The test compound is incubated with a panel of DNA-tagged kinases. An immobilized, non-selective kinase inhibitor is then used to capture any kinases not bound by the test compound.

  • Quantification: The amount of each kinase bound to the solid support is quantified by qPCR of the DNA tags. A low signal indicates strong binding of the test compound to that specific kinase.

  • Data Analysis: Results are typically provided as percent inhibition relative to a DMSO control. A common threshold for a significant "hit" is >90% inhibition at a 1 µM or 10 µM screening concentration.

  • Self-Validation: The inclusion of hundreds of kinases in the panel provides internal cross-validation. Highly selective inhibition of a single kinase or a small family of related kinases provides a strong, validated starting point.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality: While kinase profiling is excellent for known targets, AC-MS can identify novel or unexpected binding partners.[20][21] This method physically isolates proteins that bind to the compound of interest from a complex cellular lysate.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylic acid). Critical: The attachment point of the linker should be chosen based on SAR data to avoid disrupting the key binding interactions. The free carboxylic acid group on the parent molecule is a logical point of attachment.

  • Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads (e.g., NHS-activated Sepharose).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., A549 lung cancer cells for potential EGFR activity).

  • Affinity Capture:

    • Incubate the bead-immobilized compound with the cell lysate for 2-4 hours at 4°C to allow for protein binding.

    • As a crucial control, simultaneously incubate a parallel lysate sample with beads that have been blocked but have no compound attached.

    • For competition experiments, pre-incubate the lysate with a high concentration of the free, non-immobilized this compound before adding the beads. Proteins that are true targets will not be pulled down in this sample.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using in-gel tryptic digestion followed by LC-MS/MS analysis.[20]

Protocol: Cellular Thermal Shift Assay (CETSA)

Causality: A key step in drug development is confirming that a compound engages its target within the complex environment of a living cell. CETSA is a powerful label-free method to verify this engagement.[22] The principle is that a protein becomes more thermally stable when bound to a ligand.

Methodology:

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or this compound at various concentrations for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Detection: Analyze the soluble fraction for the presence of the hypothesized target protein (e.g., EGFR) using Western blotting.

  • Data Analysis: In vehicle-treated cells, the amount of soluble target protein will decrease as the temperature increases. In drug-treated cells, the target protein will remain soluble at higher temperatures if the compound is bound and stabilizing it. This results in a "shift" in the melting curve.

  • Self-Validation: The assay is self-validating. If the compound does not bind, no thermal shift will be observed. The dose-dependence of the shift further confirms specific engagement.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of targeted therapeutics, most likely within the kinase inhibitor class. The systematic approach outlined in this guide—beginning with broad, unbiased screening, followed by rigorous biochemical and cellular validation—provides a robust framework for identifying its primary therapeutic targets. Successful identification of a high-value target, such as EGFR or VEGFR-2, would trigger a cascade of lead optimization activities, including structure-activity relationship (SAR) studies to enhance potency and selectivity, ADME/Tox profiling, and eventual in vivo efficacy studies. This structured, evidence-based approach is fundamental to translating a promising chemical matter into a clinically viable drug candidate.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. Retrieved from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. Retrieved from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. Retrieved from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Quinazolin-2-ylamino-quinazolin-4-ols as novel non-nucleoside inhibitors of bacterial DNA polymerase III. (2008). ResearchGate. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. Retrieved from [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. Retrieved from [Link]

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (n.d.). PubMed Central. Retrieved from [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Spandidos Publications. Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). MDPI. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central. Retrieved from [Link]

  • Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology. Retrieved from [Link]

  • Biological activities of recent advances in quinazoline. (2022). ResearchGate. Retrieved from [Link]

  • (PDF) Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). ResearchGate. Retrieved from [Link]

  • Structures of quinazoline-based PI3K inhibitors and synthesized... (n.d.). ResearchGate. Retrieved from [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

  • Quinazolin-2-ylamino-quinazolin-4-ols as Novel Non-Nucleoside Inhibitors of Bacterial DNA Polymerase III. (2008). PubMed. Retrieved from [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Drug Discovery from Technology Networks. Retrieved from [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012). Bentham Science. Retrieved from [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (2021). PubMed. Retrieved from [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Discovery of Dioxino[2,3-f]quinazoline derivative VEGFR-2 inhibitors exerting significant antipro-liferative activity in HUVECs and mice. (2019). PubMed. Retrieved from [Link]

Sources

A Spectroscopic Guide to 2-(Quinazolin-4-ylamino)acetic acid: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(quinazolin-4-ylamino)acetic acid, a molecule of significant interest in medicinal chemistry. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical resource for the unambiguous structural elucidation and characterization of this quinazoline derivative. The guide emphasizes the correlation between spectral features and molecular structure, offering insights into the experimental considerations and data interpretation strategies crucial for researchers in drug discovery and development.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of quinazoline have demonstrated efficacy as antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer agents.[2] The compound this compound, which incorporates a flexible amino acid side chain at the 4-position, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Accurate and thorough spectroscopic analysis is paramount for confirming the identity and purity of this and related compounds, ensuring the reliability of subsequent biological and pharmacological studies.

This guide will systematically deconstruct the spectroscopic signature of this compound, providing a foundational understanding for scientists working with this important class of molecules.

Experimental Workflow: A Validated Approach

The acquisition of high-quality spectroscopic data is contingent upon a well-defined experimental workflow. The following diagram outlines the key stages, from sample preparation to data analysis, ensuring reproducibility and accuracy.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Confirmation Prep Compound Synthesis & Purification Solubilize Solubilization in Appropriate Deuterated Solvent (e.g., DMSO-d6) Prep->Solubilize IR_acq FTIR Spectroscopy (e.g., KBr Pellet) Prep->IR_acq MS_acq Mass Spectrometry (e.g., ESI-MS) Prep->MS_acq NMR_acq 1H & 13C NMR (e.g., 400 MHz Spectrometer) Solubilize->NMR_acq NMR_proc NMR Data Processing (Chemical Shift, Integration, Coupling Constants) NMR_acq->NMR_proc IR_proc IR Spectrum Analysis (Functional Group Identification) IR_acq->IR_proc MS_proc Mass Spectrum Analysis (Molecular Ion Peak, Fragmentation Pattern) MS_acq->MS_proc Structure Final Structure Elucidation NMR_proc->Structure IR_proc->Structure MS_proc->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
Carboxylic Acid (OH)> 12.0Broad Singlet1HHighly deshielded due to hydrogen bonding and acidity.
NH~8.5 - 9.5Singlet/Broad Singlet1HChemical shift can be concentration and temperature dependent.
Quinazoline H-2~8.4 - 8.7Singlet1HTypically the most downfield aromatic proton in the quinazoline ring system.[3]
Quinazoline H-5, H-8~7.8 - 8.2Doublet/Multiplet2HAromatic protons influenced by the fused benzene ring.[3][4]
Quinazoline H-6, H-7~7.4 - 7.8Multiplet2HAromatic protons with complex coupling patterns.[3][4]
Methylene (CH₂)~4.0 - 4.5Singlet/Doublet2HAdjacent to the electron-withdrawing amino and carbonyl groups.

Causality behind Experimental Choices: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common solvent for this type of analysis due to its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for variable temperature studies. The acidic proton of the carboxylic acid and the N-H proton are often broad and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Carbon AssignmentExpected Chemical Shift (δ, ppm)Key Insights
Carboxylic Acid (C=O)~170 - 175Characteristic downfield shift for a carboxylic acid carbonyl.
Quinazoline C-4~158 - 162Carbon directly attached to the amino group.
Quinazoline C-2, C-8a~150 - 155Quaternary carbons within the heterocyclic ring.
Quinazoline C-5, C-6, C-7, C-8~115 - 135Aromatic carbons of the benzene ring.
Methylene (CH₂)~45 - 55Aliphatic carbon shielded relative to the aromatic and carbonyl carbons.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)2500 - 3300BroadStretching
N-H~3300 - 3400MediumStretching
C-H (Aromatic)~3000 - 3100MediumStretching
C=O (Carboxylic Acid)~1700 - 1730StrongStretching
C=N, C=C (Aromatic)~1500 - 1650Medium-StrongStretching

Self-Validating Protocol: The presence of a strong, broad absorption in the 2500-3300 cm⁻¹ range, coupled with a strong carbonyl peak around 1700-1730 cm⁻¹, is highly indicative of a carboxylic acid moiety.[5] The observation of N-H stretching further corroborates the proposed structure. The use of a KBr pellet is a standard, reliable method for obtaining IR spectra of solid samples.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

Molecular Ion Peak

For this compound (C₁₀H₉N₃O₂), the expected monoisotopic mass is approximately 203.07 g/mol . In electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 204.08. The empirical formula is C₁₀H₉N₃O₂.[6]

Fragmentation Pathway

The fragmentation pattern can provide valuable structural information. A logical fragmentation workflow is depicted below.

Fragmentation_Pathway Parent [M+H]+ m/z 204 Frag1 Loss of H₂O m/z 186 Parent->Frag1 - H₂O Frag2 Loss of COOH m/z 159 Parent->Frag2 - COOH Frag3 Quinazoline Cation m/z 129 Frag2->Frag3 - NH₂

Caption: A plausible fragmentation pathway for this compound in ESI-MS.

Expert Insight: The loss of the carboxylic acid group (a mass of 45 Da) is a common fragmentation pathway for such molecules.[7] The stability of the resulting quinazoline fragment often leads to a prominent peak in the mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural characterization of this compound. By understanding the principles behind each technique and the expected spectral features, researchers can confidently verify the synthesis of this important building block and proceed with its application in drug discovery and development. This guide serves as a foundational reference, grounded in established spectroscopic principles and practical experimental considerations.

References

  • Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. (n.d.). National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (n.d.). National Institutes of Health. Available at: [Link]

  • Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation. (2012, June 1). MDPI. Available at: [Link]

  • Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. (2012). Asian Journal of Chemistry, 24(5), 2121-2124. Available at: [Link]

  • Utility of (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide in the synthesis of some heterocyclic nitrogen compounds. (2013, June 15). European Journal of Chemistry. Available at: [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014, March 5). SCIRP. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Quinazoline Derivatives as Potential Anti-Inflammatory and Anti-Arthritic Agents. (2025, December 31). ResearchGate. Available at: [Link]

  • Facile Syntheses of Pharmaceutically Active Quniazolin-2,4-Diones. (2013, November 30). International Journal of Pharmaceutical Sciences Review and Research, 23(2), 405-410. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of N'-(2-(3-Chloro-2-Oxo. (2014, May 1). International Journal of ChemTech Research, 6(5), 2824-2830. Available at: [Link]

  • (2-Methyl-4-oxo-4H-quinazolin-3-yl)-acetic acid, methyl ester. (n.d.). SpectraBase. Available at: [Link]

  • synthesis, characterization and antimicrobial activity studies of n'-(2-(4-oxo-2-substituted thiazolidin-3-ylamino) quinazolin-4-yl) isonicotino hydrazide. (2025, August 7). ResearchGate. Available at: [Link]

  • Acetic acid, (2,4-xylyl)-. (n.d.). NIST WebBook. Available at: [Link]

  • Acetic acid. (n.d.). NIST WebBook. Available at: [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. (2012). Der Pharma Chemica, 4(5), 1917-1922. Available at: [Link]

Sources

A Technical Guide to Novel Synthetic Routes for 2-(Quinazolin-4-ylamino)acetic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] This guide focuses specifically on the synthesis of 2-(quinazolin-4-ylamino)acetic acid analogues, a class of compounds of significant interest for their potential as targeted therapeutic agents, particularly as kinase inhibitors.[1][5] We will move beyond rudimentary protocols to explore the strategic and mechanistic considerations behind both classical and contemporary synthetic methodologies. This document provides an in-depth analysis of key synthetic routes, emphasizing the rationale behind experimental design, offering detailed protocols, and presenting a comparative analysis to guide researchers in selecting the most appropriate strategy for their specific drug discovery and development objectives.

The Strategic Importance of the Quinazoline Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile pharmacophore.[4][6] The 4-aminoquinazoline framework, in particular, is critical for its ability to mimic the adenine structure of ATP, enabling it to effectively compete for the ATP-binding site on various protein kinases.[1] This inhibitory action is a key mechanism in modern cancer therapy.[1][5] The incorporation of an acetic acid moiety at the 4-amino position introduces a crucial functional group that can enhance solubility, provide an additional point for hydrogen bonding within a receptor's active site, or serve as a handle for further derivatization.

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, suggesting the main strategies for its construction:

  • C4-N Bond Formation: This is the most common approach, involving the coupling of a pre-formed quinazoline core, activated at the C4 position, with an aminoacetic acid derivative.

  • Ring Cyclization: A more convergent strategy where the N-acetic acid side chain is introduced onto an anthranilic acid derivative before the final cyclization to form the quinazoline ring.

This guide will delve into specific implementations of these strategies, from time-tested methods to modern, efficiency-focused approaches.

Synthetic Route A: The Classical Nucleophilic Aromatic Substitution (SNAr) Pathway

This is the workhorse method for synthesizing 4-aminoquinazoline derivatives. Its reliability and predictability make it an excellent choice for generating initial compound libraries. The strategy hinges on the activation of the C4 position, typically by converting a precursor quinazolin-4(3H)-one into a 4-chloroquinazoline. The electron-withdrawing nature of the ring nitrogens facilitates nucleophilic attack at this position.

Causality and Mechanistic Insight

The reaction proceeds in two main stages:

  • Chlorination of Quinazolin-4(3H)-one: The hydroxyl group of the tautomeric form of the quinazolinone is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are used to convert it into a chlorosulfite or phosphate ester, respectively, which are excellent leaving groups. Subsequent attack by a chloride ion yields the 4-chloroquinazoline.

  • SNAr Reaction: The 4-chloroquinazoline is then subjected to a nucleophilic attack by the amino group of an amino acid ester (e.g., glycine ethyl ester). The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride ion restores aromaticity. The use of an ester is crucial to protect the carboxylic acid, which would otherwise interfere with the reaction, and to improve the nucleophilicity of the amine.

  • Saponification: The final step is the base-catalyzed hydrolysis (saponification) of the ester to yield the desired carboxylic acid.

Workflow Diagram: Classical SNAr Route

SNAr_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution (SNAr) cluster_2 Step 3: Saponification A Quinazolin-4(3H)-one B 4-Chloroquinazoline A->B POCl₃ or SOCl₂ Reflux D Ethyl 2-(quinazolin-4-ylamino)acetate Base (e.g., DIPEA) Solvent (e.g., EtOH) Reflux B->D C Glycine Ethyl Ester C->D E This compound (Target Molecule) D->E 1. NaOH (aq) 2. HCl (to pH ~4-5)

Caption: Workflow for the classical SNAr synthesis route.

Experimental Protocol: Synthesis of 2-((6,7-dimethoxyquinazolin-4-yl)amino)acetic acid

Part 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline

  • To a round-bottom flask, add 6,7-dimethoxyquinazolin-4(3H)-one (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude 4-chloro-6,7-dimethoxyquinazoline, which can often be used without further purification.

Part 2: Synthesis of Ethyl 2-((6,7-dimethoxyquinazolin-4-yl)amino)acetate

  • Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol or ethanol.

  • Add glycine ethyl ester hydrochloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the HCl salt and scavenge the HCl produced during the reaction.

  • Heat the mixture to reflux (approx. 80 °C) for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography.

Part 3: Saponification to the Final Product

  • Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (NaOH, 1.5 eq) and stir at room temperature for 2-4 hours.

  • Once the hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 4-5 with 1N HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the pure 2-((6,7-dimethoxyquinazolin-4-yl)amino)acetic acid.

Synthetic Route B: Efficient One-Pot and Multi-Component Strategies

Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability. One-pot and multi-component reactions (MCRs) are exemplary of this philosophy, allowing the construction of complex molecules like our target analogues in a single, streamlined operation without isolating intermediates.[7][8]

Causality and Mechanistic Insight

A plausible one-pot strategy could involve the reaction of isatoic anhydride, an amine, and an electrophilic cyanating agent.[9] The reaction cascade would proceed as follows:

  • Ring Opening of Isatoic Anhydride: A primary amine attacks the carbonyl group of the isatoic anhydride, leading to a ring-opening and subsequent decarboxylation to form an N-substituted-2-aminobenzamide intermediate.

  • Cyanation and Cyclization: An electrophilic cyanating agent introduces a nitrile group, which then undergoes an intramolecular cyclization with the benzamide to form the 2-amino-3-substituted quinazolinone core. While this specific example leads to a quinazolinone, modifications to this approach, such as using 2-aminobenzonitriles as starting materials, can directly lead to the desired 4-aminoquinazoline scaffold. For instance, a three-component reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid catalyzed by palladium can provide diverse quinazolines.[10]

Workflow Diagram: Conceptual One-Pot Synthesis

OnePot_Workflow A 2-Aminobenzonitrile Derivative D One-Pot Reaction Vessel (Catalyst, Solvent, Heat) A->D B Glyoxylic Acid Derivative B->D C Ammonia Source (e.g., NH₄OAc) C->D E This compound (Target Molecule) D->E Domino Reaction (Condensation, Cyclization, Aromatization)

Caption: Conceptual workflow for a one-pot synthesis strategy.

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-substituted Quinazolinones

This protocol illustrates the one-pot principle for a related quinazolinone structure, which can be adapted.[9]

  • In a sealed vessel, combine isatoic anhydride (1.0 eq), a primary amine (e.g., benzylamine, 1.1 eq), and an electrophilic cyanating agent like N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS, 1.2 eq).

  • Add a suitable solvent such as DMF and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-amino-3-substituted quinazolinone.

Synthetic Route C: Metal-Catalyzed Cross-Coupling Approaches

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized C-N bond formation. These methods offer excellent functional group tolerance and can often be performed under milder conditions than classical SNAr reactions.

Causality and Mechanistic Insight

A typical approach, such as a Buchwald-Hartwig amination, would involve the coupling of a 4-haloquinazoline with the amino acid ester. The catalytic cycle generally involves:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 4-haloquinazoline to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine (amino acid ester) coordinates to the palladium center.

  • Reductive Elimination: The C-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is critical and can significantly influence the reaction's efficiency and scope. Copper-catalyzed methods (Ullmann condensation) are also viable alternatives, particularly for large-scale synthesis.[7]

Workflow Diagram: Metal-Catalyzed Synthesis

Metal_Catalysis_Workflow A 4-Haloquinazoline (Cl, Br, I) E This compound Derivative Solvent, Heat A->E B Glycine Derivative (Ester or Salt) B->E C Catalytic System C->E D Pd or Cu Catalyst + Ligand + Base D->C

Caption: General workflow for metal-catalyzed C-N bond formation.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a strategic decision based on the specific goals of the research program.

Parameter Route A: Classical SNAr Route B: One-Pot/MCR Route C: Metal-Catalysis
Overall Yield Moderate to GoodVariable, can be highGood to Excellent
Step Economy Low (multi-step)Excellent (one step)Moderate (fewer steps than A)
Substrate Scope Generally reliable and broadCan be sensitive to starting materialsVery broad, excellent functional group tolerance
Reaction Conditions Often requires harsh reagents (POCl₃) and high temperaturesCan require high temperaturesGenerally milder conditions
Purification Multiple purification steps requiredSingle purification stepIntermediate purification may be needed
Cost & Scalability Well-established and scalablePotentially cost-effective at scaleCatalyst and ligand costs can be high
Green Chemistry Poor (harsh reagents, solvent waste)Good (high atom economy)Moderate (metal catalysts can be toxic)

Future Outlook & Emerging Technologies

The synthesis of quinazoline derivatives continues to evolve. Several key areas are poised to redefine how these valuable scaffolds are constructed:

  • Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability.

  • Photoredox Catalysis: Using light to drive chemical reactions under extremely mild conditions is a rapidly growing field that could provide new pathways for C-N bond formation.

  • Biocatalysis: The use of enzymes to perform specific transformations offers unparalleled selectivity and sustainability, although the application to quinazoline synthesis is still in its infancy.

  • Advanced Catalysis: The development of more robust and efficient catalysts, including those based on earth-abundant metals like iron or manganese, will continue to make these syntheses more cost-effective and environmentally friendly.[10][11]

By understanding the chemical principles behind these diverse synthetic routes, researchers can make informed decisions to accelerate the discovery and development of the next generation of quinazoline-based therapeutics.

References

  • Al-Obaidi, A., & Al-Shammari, A. M. (2021). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • Borah, R., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

  • Chaudhary, P., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Ghasemi, Z., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

  • Gümüş, M., et al. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed. [Link]

  • Abdel-Rahman, A. A. -H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Unknown. (n.d.). One-pot synthesis of novel quinazoline derivatives and their antimicrobial activity. ResearchGate. [Link]

  • Google Patents. (n.d.). 2-substituted quinazolin-4-ylamine analogues.
  • Atas, M., et al. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online. [Link]

  • Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. ScienceDirect. [Link]

  • Wikipedia. (n.d.). Quinazoline. Wikipedia. [Link]

  • de Oliveira, R. B., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [Link]

  • Aurigene Pharmaceutical Services. (n.d.). An efficient one pot synthesis of 2-amino quinazolin-4(3H). Aurigene Pharmaceutical Services. [Link]

  • Kumar, S., & Van der Eycken, E. V. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • Geesi, M. H. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. [Link]

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • IntechOpen. (2024). Recent Advances on Quinazoline. IntechOpen. [Link]

  • Kim, J., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. [Link]

Sources

Methodological & Application

Application Note: A Multi-Tiered Protocol for the Evaluation of 2-(Quinazolin-4-ylamino)acetic acid as a Potent and Selective EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, multi-tiered protocol for the preclinical evaluation of 2-(Quinazolin-4-ylamino)acetic acid as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR). The epidermal growth factor receptor (EGFR) is a critical driver in the pathogenesis of various cancers, making it a prime therapeutic target.[1] Quinazoline-based molecules have been successfully developed as EGFR inhibitors, with several gaining FDA approval for cancer treatment.[1][2] This protocol outlines a systematic approach, beginning with in vitro biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to assess cellular potency and mechanism of action, and culminating in a foundational in vivo xenograft model to evaluate preliminary anti-tumor efficacy. This guide is intended for researchers in oncology drug discovery and development, providing not just step-by-step methodologies but also the scientific rationale behind the experimental design, ensuring a robust and reproducible evaluation of this novel chemical entity.

Introduction: The Rationale for Targeting EGFR with Quinazoline Scaffolds

The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1), plays a pivotal role in regulating cell proliferation, differentiation, and survival.[3] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[4] This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell cycle progression and the inhibition of apoptosis.[5] In many solid tumors, aberrant EGFR signaling, due to overexpression or activating mutations (e.g., L858R, exon 19 deletions in Non-Small-Cell Lung Cancer - NSCLC), leads to uncontrolled cell growth and proliferation.[2][4]

The quinazoline core is a privileged scaffold in the design of EGFR inhibitors, as it effectively mimics the adenine ring of ATP, enabling competitive binding to the kinase domain's ATP-binding site.[1] This competitive inhibition blocks the autophosphorylation of EGFR, thereby abrogating downstream signaling. First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, are quinazoline-based and have shown clinical benefit.[2] this compound belongs to this chemical class, and its systematic evaluation is crucial to determine its therapeutic potential.

This protocol is designed to rigorously assess the compound's efficacy and selectivity through a logical, tiered approach.

Experimental Workflow Overview

The evaluation of this compound will proceed through three distinct tiers, each with increasing biological complexity. This tiered approach allows for early go/no-go decisions, conserving resources and ensuring that only the most promising candidates advance.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: In Vivo Model T1_Kinase In Vitro Kinase Assay (LanthaScreen™/HTRF®) T1_Selectivity Kinase Selectivity Profiling T1_Kinase->T1_Selectivity Primary Hit Confirmation T2_Viability Cell Viability/Proliferation (MTT/CellTiter-Glo®) T1_Selectivity->T2_Viability Advance Candidate T2_Mechanism Mechanism of Action (Western Blot for p-EGFR) T2_Viability->T2_Mechanism Cellular Potency T3_Xenograft Xenograft Tumor Model (e.g., A549 in nude mice) T2_Mechanism->T3_Xenograft Advance Candidate

Figure 1: A tiered experimental workflow for the evaluation of this compound.

Tier 1: In Vitro Biochemical Evaluation

The initial tier focuses on the direct interaction between this compound and the isolated EGFR kinase domain. This is the most direct way to assess the compound's inhibitory potential without the complexities of a cellular environment.

Primary Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Scientific Rationale: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that provides a direct measure of the binding of the test compound to the EGFR kinase domain.[6] It is a sensitive, high-throughput method ideal for primary screening and determining the half-maximal inhibitory concentration (IC50).[6] This assay is preferred for initial screening due to its robustness and reduced interference from compound autofluorescence.

Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of this compound by serial dilution in 1X Kinase Buffer A. The concentration range should typically span from 100 µM to 1 nM.

    • Prepare a 2X EGFR kinase/Eu-anti-GST antibody mixture in 1X Kinase Buffer A. The final concentration of the kinase should be optimized as per the manufacturer's guidelines (e.g., 5 nM).[6]

    • Prepare a 4X solution of Kinase Tracer 236 in 1X Kinase Buffer A.[6]

  • Assay Procedure (384-well plate):

    • Add 4 µL of the 4X compound solution to the appropriate wells.[6] Include wells with a known EGFR inhibitor (e.g., Gefitinib) as a positive control and DMSO as a negative control.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[6]

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.[6]

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling

Scientific Rationale: To be a viable therapeutic candidate, an EGFR inhibitor should exhibit selectivity for EGFR over other kinases to minimize off-target effects and potential toxicity.[2] A kinase selectivity panel will assess the inhibitory activity of this compound against a broad range of kinases.

Procedure:

  • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) for screening against a panel of at least 100 kinases at a fixed concentration (e.g., 1 µM).

  • For any kinases showing significant inhibition (>50%), a follow-up IC50 determination should be performed to quantify the degree of off-target activity.

Data Presentation:

Kinase TargetIC50 (nM) for this compoundIC50 (nM) for Gefitinib (Control)Selectivity Fold (Off-target/EGFR)
EGFR (Wild-Type) e.g., 15e.g., 201
EGFR (L858R mutant) e.g., 5e.g., 100.33
VEGFR2e.g., >10,000e.g., >10,000>667
Srce.g., 2,500e.g., 3,000167
Able.g., >10,000e.g., >10,000>667

Tier 2: Cell-Based Efficacy and Mechanism of Action

This tier evaluates the compound's ability to inhibit EGFR signaling within a cellular context, assessing its impact on cancer cell viability and its direct engagement with the target protein.

Cell Viability and Proliferation Assay (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. This assay will determine the half-maximal growth inhibitory concentration (GI50) of the compound in cancer cell lines that are dependent on EGFR signaling.

Protocol:

  • Cell Culture:

    • Culture human non-small-cell lung cancer cell lines (e.g., A549 - EGFR wild-type, NCI-H1975 - L858R/T790M mutant) in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO as a vehicle control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and calculate the GI50 value using a non-linear regression model.

Mechanism of Action: Inhibition of EGFR Phosphorylation (Western Blot)

Scientific Rationale: A direct measure of the compound's efficacy in cells is its ability to inhibit the autophosphorylation of EGFR. Western blotting allows for the specific detection of both total EGFR and its phosphorylated form (p-EGFR), providing a clear readout of target engagement.[10]

Protocol:

  • Cell Treatment and Lysis:

    • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with 100 ng/mL of human EGF for 15 minutes.[11]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[10]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.[1][11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.[10]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition.

EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Phosphorylates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT Akt PIP3->AKT AKT->Proliferation EGF EGF EGF->EGFR Binds Inhibitor This compound Inhibitor->EGFR Inhibits (ATP-competitive)

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Tier 3: In Vivo Proof-of-Concept

The final tier of this initial evaluation involves testing the compound's anti-tumor activity in a living organism. A subcutaneous xenograft model is a standard and effective way to obtain preliminary in vivo efficacy data.

Human Tumor Xenograft Model

Scientific Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[12][13] They allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological system, providing insights into its bioavailability, tolerability, and efficacy.

Protocol:

  • Animal Husbandry:

    • Use immunodeficient mice (e.g., athymic Nude-Foxn1nu). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Harvest A549 cells during their logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth. Begin treatment when tumors reach an average volume of 100-150 mm³.

    • Randomize the mice into treatment and control groups (n=8-10 per group).

    • Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels. The vehicle used for the compound should be administered to the control group.

    • Treat the animals daily for a period of 21-28 days.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic Western blot for p-EGFR).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume and weight between the groups.

Conclusion and Future Directions

This multi-tiered protocol provides a robust framework for the initial evaluation of this compound as an EGFR inhibitor. Successful outcomes in these studies, including potent and selective in vitro activity, effective inhibition of cellular EGFR signaling and proliferation, and significant anti-tumor efficacy in a xenograft model, would provide a strong rationale for advancing the compound into more comprehensive preclinical development. This would include formal toxicology studies, pharmacokinetic profiling, and evaluation in additional, more complex cancer models, such as patient-derived xenografts (PDXs) or orthotopic models.[12][13] The systematic application of these protocols will ensure a thorough and data-driven assessment of the therapeutic potential of this promising compound.

References

  • An, Z. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. Heliyon, 10(8), e29107. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HTRF assay protocol for the EGFR enzymes in 1536-well plate format. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Viji, V., & Jo, I. (2022). Quantifying EGFR endosomal recycling via immunofluorescence in breast cancer cells. STAR Protocols, 3(2), 101297. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • National Cancer Institute. (n.d.). The NCI's PREVENT Cancer Preclinical Drug Development Program. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • BCTT. (2025, January 9). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Retrieved from [Link]

  • Zahra, M. H., et al. (2020). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 25(19), 4553. Retrieved from [Link]

  • protocols.io. (2017, May 9). Immunofluorescence: EGFR, ICAM-1 and FAS detection. Retrieved from [Link]

  • National Cancer Institute. (2024, December 16). PREVENT Cancer Preclinical Drug Development Program. Retrieved from [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • National Cancer Institute. (n.d.). About PREVENT Cancer Preclinical Drug Development Program. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols. Retrieved from [Link]

  • Crown Bioscience. (2020). Characterization of human cancer xenografts in humanized mice. Retrieved from [Link]

  • Axon Medchem. (2025). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Retrieved from [Link]

Sources

Application Note & Protocol: Solubilization of 2-(Quinazolin-4-ylamino)acetic acid for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the solubilization of 2-(Quinazolin-4-ylamino)acetic acid, a member of the quinazoline scaffold known for diverse biological activities.[1][2] Due to the inherent low aqueous solubility typical of many quinazoline derivatives, achieving a biologically relevant and stable solution is critical for accurate and reproducible results in in vitro assays.[3][4] This guide details the physicochemical properties of the compound, outlines the principles of solvent selection, and provides validated, step-by-step protocols for preparing high-concentration stock solutions and serially diluted working solutions for cell-based and biochemical assays. Furthermore, it offers expert insights and troubleshooting strategies to overcome common challenges such as compound precipitation.

Introduction: The Quinazoline Solubility Challenge

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds investigated for anticancer, antimicrobial, and anti-inflammatory properties.[1][5] this compound is a key intermediate and a research compound of significant interest. A primary technical hurdle in its biological evaluation is its poor solubility in aqueous media, which is the environment for most biological assays. Direct dissolution in buffers or cell culture media is often impossible, leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

The scientifically sound approach, detailed herein, involves a two-step solubilization strategy:

  • Preparation of a Concentrated Stock Solution: The compound is first dissolved at a high concentration in a suitable organic solvent.

  • Preparation of a Working Solution: The concentrated stock is then serially diluted into the aqueous assay medium to the final desired concentration, ensuring the final solvent concentration remains non-toxic to the biological system.

This application note provides the foundational knowledge and practical steps to successfully execute this strategy.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in developing a robust dissolution protocol. The compound exists primarily as a solid at room temperature.

PropertyValueSource
Chemical Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Appearance Solid
General Solubility Poorly soluble in water; generally soluble in polar aprotic solvents like DMSO and DMF.[3][4][6]N/A

Note: The hydrochloride salt of this compound (C₁₀H₁₀ClN₃O₂) has a molecular weight of 239.66 g/mol .[7] It is crucial to use the correct molecular weight for your specific form of the compound when making molarity-based calculations.

Principle of Solvent Selection & Strategy

The choice of solvent is dictated by two opposing requirements: the need for high solvating power for the compound and the need for biocompatibility with the assay system.

  • Dimethyl Sulfoxide (DMSO): For quinazoline derivatives and many other small molecules used in drug discovery, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6][8][9] Its high polarity allows it to effectively dissolve a wide range of organic compounds. While neat DMSO is toxic to cells, it is generally well-tolerated in most cell-based assays at final concentrations below 0.5%, with <0.1% being the preferred target to minimize any potential for solvent-induced artifacts.[10]

  • N,N-Dimethylformamide (DMF): DMF is another powerful solvent for quinazoline derivatives, sometimes offering even greater solubility.[4][6] However, it is generally more toxic to cells than DMSO, and its use should be considered only if DMSO fails to provide adequate solubility.

The overall strategy is to leverage the high solvating power of DMSO to create a concentrated stock, which allows for subsequent large dilutions into the aqueous medium, thereby minimizing the final concentration of the organic solvent in the assay.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation A Weigh solid this compound B Add 100% Anhydrous DMSO A->B C Aid Dissolution (Vortex, Sonicate, Gentle Heat) B->C D Visual QC Check (Clear, no particulates) C->D E Store at -20°C or -80°C in Aliquots D->E F Thaw Stock Solution Aliquot E->F Day of Experiment G Perform Serial Dilutions in Assay Medium (e.g., DMEM) F->G H Add to Assay Plate G->H I Final DMSO Concentration <0.1% H->I G cluster_0 Serial Dilution in Medium A 10 mM Stock in DMSO B 1:100 Dilution in Medium A->B C 100 µM Intermediate Solution B->C D 10 µM C->D 1:10 E 1 µM D->E 1:10 H Assay Plate with Cells D->H Dose Plate F 0.1 µM E->F 1:10 E->H Dose Plate F->H Dose Plate G Vehicle Control (0.1% DMSO in Medium) G->H Dose Plate

Diagram 2: Workflow for preparing working solutions.

Troubleshooting and Expert Insights

  • Problem: Compound Precipitates Out of Solution During Dilution.

    • Cause: This often occurs when the compound's solubility limit in the aqueous medium is exceeded (a phenomenon known as "crashing out").

    • Solution 1 (Lower Concentration): The most direct solution is to work at lower concentrations. Your highest working concentration may be limited by the compound's aqueous solubility.

    • Solution 2 (Use of Co-solvents): For some assays, the use of solubilizing excipients like PEG or specific co-solvents may be possible, but their compatibility with the biological system must be validated. [3] * Solution 3 (pH Adjustment): Since the compound has an acetic acid moiety and a basic quinazoline core, its solubility is likely pH-dependent. [3][11]Preparing the final working solutions in a buffer with a slightly acidic or basic pH (if compatible with the assay) may improve solubility.

    • Expert Insight: For weakly basic compounds, adding a small amount of a volatile acid like acetic acid to the initial organic solvent can sometimes dramatically increase solubility by forming a transient salt, which is then removed during processing or is highly diluted in the final assay. [12]

  • Problem: Inconsistent Results Between Experiments.

    • Cause: This could be due to incomplete dissolution of the stock solution, degradation of the compound from repeated freeze-thaw cycles, or precipitation in the assay plate.

    • Solution: Always ensure the stock solution is fully dissolved before making dilutions. Use fresh aliquots for each experiment. After adding the compound to the assay plate, visually inspect a well under a microscope to check for any signs of precipitation.

Conclusion

The successful use of this compound in biological research is critically dependent on a proper and consistent solubilization method. By using high-quality anhydrous DMSO to prepare a concentrated, validated stock solution and subsequently performing careful serial dilutions into the final assay medium, researchers can generate reliable and reproducible data. The inclusion of appropriate vehicle controls and a keen eye for potential precipitation are paramount to ensuring scientific integrity.

References

  • National Center for Biotechnology Information (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Karadzovska, D., & Riviere, J. E. (2013). Assessing vehicle effects on skin absorption using artificial membrane assays. PubMed. Available at: [Link]

  • Danaher Life Sciences. Small Molecule Screening Process Steps. Available at: [Link]

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Available at: [Link]

  • Mendoza-Martínez, C., et al. (2015). Design, synthesis and biological evaluation of quinazoline derivatives as anti-trypanosomatid and anti-plasmodial agents. ResearchGate. Available at: [Link]

  • Gicanda, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available at: [Link]

  • BioProcess International. (2013). Biological Assay Qualification Using Design of Experiments. Available at: [Link]

  • National Center for Biotechnology Information. 2-(2-Quinolin-4-yl-1,3-thiazol-4-yl)acetic acid. PubChem. Available at: [Link]

  • Nona Biosciences. CAR-based Cell Therapy. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Available at: [Link]

  • ResearchGate. Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal-Free Conditions. Available at: [Link]

  • Chen, H., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]

  • Kumar, V., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. National Center for Biotechnology Information. Available at: [Link]

  • Eurofins Medical Device Services US. (2017). Biocompatibility Testing of Combination Products & Medical Devices: New Regulatory Guidance. YouTube. Available at: [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2024). Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. Available at: [Link]

  • Dai, Y., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. Available at: [Link]

  • MySkinRecipes. 2-(Quinazolin-4-Yloxy)Acetic Acid. Available at: [Link]

  • Keen, J. M., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols: 2-(Quinazolin-4-ylamino)acetic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline nucleus is a cornerstone in the development of targeted cancer therapies.[1] Its rigid, bicyclic structure provides an excellent scaffold for designing molecules that can fit into the ATP-binding pockets of various protein kinases, leading to their inhibition. Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-aminoquinazoline core, highlighting its clinical significance.[1][2] These agents have revolutionized the treatment of specific cancer types, particularly non-small cell lung cancer (NSCLC), by targeting dysregulated receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[3][4] The compound 2-(Quinazolin-4-ylamino)acetic acid belongs to this important class of molecules, incorporating a hydrophilic acetic acid moiety that can influence its pharmacokinetic and pharmacodynamic properties. These application notes provide a comprehensive guide to the synthesis, proposed mechanism of action, and detailed protocols for evaluating the anticancer potential of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 4-chloroquinazoline with glycine (aminoacetic acid). The following protocol is a generalized procedure based on established methods for the synthesis of similar 4-aminoquinazoline derivatives.

Protocol: Synthesis of this compound

Materials:

  • 4-chloroquinazoline

  • Glycine (aminoacetic acid)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography or recrystallization)

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve 4-chloroquinazoline (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Addition of Reagents: Add glycine (1.1 to 1.5 equivalents) and the base (2 to 3 equivalents) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Proposed Mechanism of Action: Targeting Receptor Tyrosine Kinases

Derivatives of the 4-aminoquinazoline scaffold are well-established as inhibitors of receptor tyrosine kinases, with EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) being prominent targets.[5][6] The proposed mechanism of action for this compound is the competitive inhibition of ATP binding to the kinase domain of these receptors. This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF (Ligand) EGF->EGFR Binds Compound This compound Compound->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Binds to Kinase Domain Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Proposed mechanism of action of this compound on the EGFR signaling pathway.

Application Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with This compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of EGFR Pathway Modulation

This protocol is to determine if this compound inhibits the phosphorylation of EGFR and its downstream targets.

Materials:

  • Cancer cell lines with high EGFR expression (e.g., A431 - epidermoid carcinoma)[10]

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time. For acute inhibition studies, pre-treat with the compound and then stimulate with EGF. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[11] Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total proteins and the loading control.[11]

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the kinase activity of a purified enzyme, such as EGFR or VEGFR-2.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • Kinase reaction buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody-based ELISA)

  • Microplate (e.g., 384-well)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, add the kinase, its substrate, and various concentrations of this compound in the kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature (usually 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. The signal generated will be inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]
A549Non-Small Cell Lung Cancer15.2
MCF-7Breast Adenocarcinoma25.8
HCT116Colorectal Carcinoma18.5
A431Epidermoid Carcinoma8.9

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Its structural similarity to clinically approved kinase inhibitors suggests that it likely targets key signaling pathways involved in cancer cell proliferation and survival. The protocols provided in these application notes offer a robust framework for researchers to investigate the synthesis, mechanism of action, and anticancer efficacy of this compound and its derivatives. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to fully elucidate its therapeutic potential.

References

  • Alagarsamy, V., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Arabian Journal of Chemistry, 11(4), 575-594.
  • Ashmawy, A. M., et al. (2020). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 13(1), 2205-2219.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.
  • Ghorab, M. M., et al. (2016). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 21(9), 1223.
  • Hassan, A., et al. (2023). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 843.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of cell viability by the MTT assay. Cold spring harbor protocols, 2018(6), pdb-prot095505.
  • Mohamed, M. S., et al. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Riss, T. L., et al. (2016). Cell viability assays. In Assay guidance manual.
  • Suman, S., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv.
  • Wdowiak, K., et al. (2021). Quinazoline derivatives: synthesis and bioactivities. Molecules, 26(11), 3328.
  • Zhang, J., et al. (2016). Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. Journal of visualized experiments : JoVE, (115), 54448.

Sources

Application Notes and Protocols for Evaluating the Cellular Activity of 2-(Quinazolin-4-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinazoline Derivative

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics.[1] This privileged heterocycle is particularly prominent in oncology, with several U.S. FDA-approved drugs, such as Gefitinib and Erlotinib, functioning as potent tyrosine kinase inhibitors.[1][2] These agents primarily target aberrant signaling pathways that drive tumor growth and proliferation.[1] The compound 2-(Quinazolin-4-ylamino)acetic acid belongs to this promising class of molecules. Published research on closely related analogs, specifically 2-(quinazolin-4-ylamino)-[2][3]benzoquinone derivatives, has identified them as potent, irreversible inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase domain.[4] This strongly suggests that this compound may exert its biological effects through the modulation of critical cellular signaling pathways, making it a compound of significant interest for drug development professionals.

This comprehensive guide provides a suite of detailed cell-based assays and protocols designed to thoroughly characterize the biological activity of this compound. We will delve into methodologies to assess its impact on cell viability, its potential to induce programmed cell death (apoptosis), and its specific effects on key signaling kinases, particularly VEGFR-2 and the Epidermal Growth Factor Receptor (EGFR), another common target for quinazoline-based inhibitors.[5]

I. Foundational Assessment: Cell Viability and Cytotoxicity

A primary step in characterizing any potential anti-cancer agent is to determine its effect on tumor cell proliferation and viability. The MTT assay is a robust and widely used colorimetric method for this purpose. This assay quantifies the metabolic activity of living cells, which serves as a proxy for cell viability.

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. By measuring the absorbance of the solubilized formazan, we can quantify the inhibitory effect of this compound on a given cell line.

Recommended Cell Lines

To investigate the potential anti-angiogenic and anti-proliferative effects, the following cell lines are recommended:

Cell LineDescriptionRationale for Selection
HUVEC Human Umbilical Vein Endothelial CellsExpresses high endogenous levels of VEGFR-2, making them ideal for studying anti-angiogenic effects.[6]
A549 Human Lung CarcinomaA commonly used cancer cell line that expresses EGFR.
MCF-7 Human Breast AdenocarcinomaA well-characterized cancer cell line often used in initial cytotoxicity screening.
Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_incubate Day 5: Assay Execution cluster_read Data Acquisition seed Seed cells in 96-well plates treat Treat cells with serial dilutions of this compound seed->treat 24h incubation add_mtt Add MTT solution to each well treat->add_mtt 72h incubation incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 492 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: On day one, seed the selected cell lines into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain the desired final concentrations.

  • Cell Treatment: On day two, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[7]

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.[7]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[7][8]

  • Solubilization: Carefully remove the MTT-containing medium and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

II. Mechanism of Cell Death: Apoptosis Assays

Observing a decrease in cell viability prompts the question of the underlying mechanism. Is the compound merely inhibiting proliferation (cytostatic), or is it actively inducing cell death (cytotoxic)? Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[1] We will explore two complementary assays to investigate this: Annexin V/Propidium Iodide (PI) staining and Caspase-Glo® 3/7 activity.

Scientific Rationale
  • Annexin V/PI Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein with a high affinity for PS and, when fluorescently labeled, can be used to identify apoptotic cells via flow cytometry.[9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Caspase-Glo® 3/7 Assay: Caspases are a family of proteases that are key executioners of apoptosis.[11] Caspases-3 and -7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a recognition site for caspases-3 and -7.[11] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal directly proportional to the amount of caspase activity.[11]

Experimental Workflow: Apoptosis Assays

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_annexin Annexin V/PI Staining cluster_caspase Caspase-Glo 3/7 Assay prep Seed and treat cells with compound harvest_a Harvest cells prep->harvest_a add_reagent Add Caspase-Glo 3/7 Reagent prep->add_reagent stain_a Stain with Annexin V-FITC and PI harvest_a->stain_a analyze_a Analyze by Flow Cytometry stain_a->analyze_a incubate_c Incubate at room temperature add_reagent->incubate_c read_lum Measure luminescence incubate_c->read_lum

Caption: Parallel workflows for apoptosis detection.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[12]

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Execution: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.[13]

  • Incubation: Mix the plate on a shaker at 300-500 rpm for 5 minutes, then incubate at room temperature for 1 to 3 hours.[13]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[14]

III. Target Engagement: Kinase Phosphorylation Assays

Given that the quinazoline scaffold is a known kinase inhibitor, it is crucial to determine if this compound inhibits the phosphorylation of its putative targets, VEGFR-2 and EGFR, within a cellular context.

Scientific Rationale

VEGFR-2 and EGFR are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate specific tyrosine residues in their intracellular domains.[2][15] This autophosphorylation initiates downstream signaling cascades that regulate cell proliferation, survival, and migration.[2][15] An inhibitor of these kinases will prevent or reduce this autophosphorylation. We can measure the phosphorylation status of these receptors using techniques like cell-based ELISA and Western blotting.

Signaling Pathways Overview

Signaling_Pathways cluster_vegfr VEGFR-2 Signaling cluster_egfr EGFR Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Dimerization & Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Angiogenesis Angiogenesis, Permeability, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos pEGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation

Caption: Simplified VEGFR-2 and EGFR signaling pathways.

Detailed Protocol: Cell-Based ELISA for Receptor Phosphorylation
  • Cell Seeding: Seed HUVEC (for VEGFR-2) or A549 (for EGFR) cells in a 96-well tissue culture plate.[16]

  • Serum Starvation: Once confluent, serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with an appropriate ligand (e.g., VEGF-A for HUVEC, EGF for A549) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.[6][17]

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize with a detergent-based buffer.[16]

  • Blocking: Block non-specific antibody binding sites.

  • Primary Antibody Incubation: Incubate the wells with either a phospho-specific antibody (e.g., anti-phospho-VEGFR-2 or anti-phospho-EGFR) or a total receptor antibody (for normalization).[16]

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody.[16]

  • Detection: Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.[16]

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal for each condition.

Detailed Protocol: Western Blot for Receptor Phosphorylation
  • Cell Treatment and Lysis: Treat and stimulate cells as described for the cell-based ELISA. After stimulation, lyse the cells in a buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the blot overnight at 4°C with a primary antibody specific for the phosphorylated form of the target receptor.

  • Secondary Antibody Incubation: Wash the blot and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the receptor or a housekeeping protein like β-actin.

IV. Data Interpretation and Self-Validation

A key aspect of robust scientific inquiry is the self-validating nature of the experimental design. The assays described above are designed to provide a cohesive and logical progression of data.

  • Correlation of Data: A potent inhibitor should demonstrate a dose-dependent decrease in cell viability (MTT assay). This should be correlated with a dose-dependent increase in markers of apoptosis (Annexin V staining and caspase activity).

  • Target-Specific Effects: The inhibition of cell viability and induction of apoptosis should be observed at concentrations that also inhibit the phosphorylation of the target kinase (VEGFR-2 or EGFR).

  • Controls are Critical: The inclusion of appropriate controls is non-negotiable. Positive controls (known inhibitors of VEGFR-2/EGFR) validate the assay's performance, while negative/vehicle controls establish the baseline response.

By following these detailed protocols and principles of experimental design, researchers can confidently and accurately characterize the cellular activity of this compound, paving the way for its further development as a potential therapeutic agent.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. National Center for Biotechnology Information. [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • VEGFA-VEGFR2 signaling. National Center for Biotechnology Information. [Link]

  • The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. National Center for Biotechnology Information. [Link]

  • In-Cell Western™ Assay. LI-COR Biosciences. [Link]

  • 2-(Quinazolin-4-ylamino)-[2][3]benzoquinones as Covalent-Binding, Irreversible Inhibitors of the Kinase Domain of Vascular Endothelial Growth Factor receptor-2. National Center for Biotechnology Information. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • Interaction of 2-styryl-(quinazolin-4-ylthio)acetic acid (3.7) (A) and... ResearchGate. [Link]

  • VEGF-R2 Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [Link]

  • Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... ResearchGate. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • VEGFA-VEGFR2 Pathway. Reactome. [Link]

  • Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format. National Center for Biotechnology Information. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

  • Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System. ASCO Publications. [Link]

  • Epidermal growth factor receptor. Wikipedia. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. [Link]

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. National Center for Biotechnology Information. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • File:EGFR signaling pathway.png. Wikimedia Commons. [Link]

  • MTT (Assay protocol. Protocols.io. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Guide about the EGFR testing. [https://www. AstraZeneca.com/content/dam/az/PDF/2019/Guide-about-the-EGFR-testing.pdf]([Link]. AstraZeneca.com/content/dam/az/PDF/2019/Guide-about-the-EGFR-testing.pdf)

Sources

Application Note: High-Throughput Screening of 2-(Quinazolin-4-ylamino)acetic Acid Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] A significant portion of this activity stems from their ability to modulate the function of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[2][5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][7]

Among the vast chemical space of quinazoline derivatives, the 2-(quinazolin-4-ylamino)acetic acid scaffold presents a promising starting point for the discovery of novel kinase inhibitors. Modifications at various positions on the quinazoline ring can lead to potent and selective inhibitors of key kinases involved in oncogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][8][9]

This application note provides a comprehensive guide to the high-throughput screening (HTS) of this compound derivative libraries to identify and characterize novel kinase inhibitors. We will detail the principles of assay development, provide step-by-step protocols for a primary screen and subsequent hit validation, and discuss strategies for preliminary mechanism of action studies.

Assay Development and Optimization: Laying the Foundation for a Robust Screen

The success of any HTS campaign hinges on the development of a robust and reliable assay. For kinase inhibitor screening, several homogenous (no-wash) assay formats are suitable for HTS, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10][11][12] The choice of assay technology will depend on the specific kinase target, available reagents, and instrumentation.

Here, we will focus on a Fluorescence Polarization (FP)-based competition assay, a widely used method for monitoring molecular interactions in solution.[13] The principle relies on the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) when it is bound to a larger protein, such as a kinase. In a competition assay, a test compound that binds to the kinase will displace the tracer, leading to a decrease in fluorescence polarization.[14]

Key Steps in Assay Development:
  • Reagent Titration:

    • Kinase Concentration: Determine the optimal kinase concentration that yields a significant assay window (the difference in signal between the bound and unbound tracer).

    • Tracer Concentration: Identify the lowest tracer concentration that gives a robust and stable fluorescence signal.

  • Assay Validation:

    • Z'-Factor Calculation: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[15][16] It is calculated using the means and standard deviations of the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17][18]

      • Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

        • μp = mean of the positive control (e.g., tracer with kinase)

        • σp = standard deviation of the positive control

        • μn = mean of the negative control (e.g., tracer only)

        • σn = standard deviation of the negative control

    • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. A higher S/B ratio is generally desirable.

Visualizing the Assay Development Workflow

Assay_Development cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation Reagents Select Kinase & Tracer Kinase_T Kinase Titration Reagents->Kinase_T Buffers Optimize Buffer Conditions Buffers->Kinase_T Tracer_T Tracer Titration Kinase_T->Tracer_T DMSO_T DMSO Tolerance Tracer_T->DMSO_T Z_Factor Calculate Z'-Factor (> 0.5) DMSO_T->Z_Factor SB_Ratio Determine S/B Ratio Z_Factor->SB_Ratio Assay_Window Establish Assay Window SB_Ratio->Assay_Window HTS_Ready HTS_Ready Assay_Window->HTS_Ready Assay Ready for HTS

Caption: Workflow for the development and validation of a robust HTS assay.

High-Throughput Screening Protocol: A Primary Screen Using Fluorescence Polarization

This protocol outlines a generic primary screen for inhibitors of a target kinase using a 384-well plate format. It is crucial to adapt the specific concentrations of reagents based on the preceding assay development and optimization experiments.

Materials and Reagents:
  • Target Kinase (e.g., EGFR, VEGFR)

  • Fluorescently Labeled Tracer (specific for the kinase)

  • This compound derivative library (in DMSO)

  • Assay Buffer (optimized during development)

  • Positive Control (e.g., a known inhibitor like Staurosporine)

  • Negative Control (DMSO)

  • 384-well, low-volume, black microplates

  • Acoustic liquid handler or pintool for compound dispensing

  • Microplate reader capable of measuring fluorescence polarization

Step-by-Step Protocol:
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 25-50 nL of each compound from the library into the wells of a 384-well plate.

    • Dispense the positive and negative controls into designated wells. Typically, a full column is dedicated to each control.

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in assay buffer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer.

  • Reagent Dispensing:

    • Add 5 µL of the 2X kinase solution to all wells containing compounds and the positive control. Add 5 µL of assay buffer to the negative control wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-kinase interaction.

    • Add 5 µL of the 2X tracer solution to all wells.

  • Incubation and Plate Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

Visualizing the HTS Workflow

HTS_Workflow start Start HTS compound_plate Compound Plating (384-well plate) start->compound_plate reagent_prep Prepare 2X Kinase & 2X Tracer Solutions compound_plate->reagent_prep kinase_add Add 2X Kinase Solution (Incubate) reagent_prep->kinase_add tracer_add Add 2X Tracer Solution kinase_add->tracer_add final_incubation Final Incubation (60 min) tracer_add->final_incubation read_plate Read Fluorescence Polarization final_incubation->read_plate data_analysis Data Analysis (% Inhibition) read_plate->data_analysis hit_selection Hit Selection (Threshold-based) data_analysis->hit_selection end Primary Hits Identified hit_selection->end

Caption: A streamlined workflow for a primary high-throughput screen.

Hit Confirmation and Validation: From Primary Hits to Confirmed Leads

A primary screen will inevitably identify a certain number of false positives. Therefore, a rigorous hit confirmation and validation process is essential.

Steps for Hit Confirmation:
  • Hit Picking and Re-testing:

    • "Cherry-pick" the initial hits from the primary screen.

    • Re-test these compounds in the primary assay to confirm their activity.

  • Dose-Response Analysis and IC50 Determination:

    • Perform a serial dilution of the confirmed hits and test them in the primary assay to generate a dose-response curve.

    • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzymatic activity by 50%.[19][20] This is a key measure of a compound's potency. The dose-response curve is typically sigmoidal and can be fitted to a four-parameter logistic equation.[21]

  • Orthogonal and Secondary Assays:

    • To rule out assay artifacts, test the confirmed hits in an orthogonal assay that uses a different detection technology (e.g., TR-FRET).[11][22]

    • Conduct cell-based assays to assess the compound's activity in a more physiologically relevant context.[23][24] A common secondary assay is a cell viability assay, which measures the effect of the compound on the proliferation of cancer cell lines known to be dependent on the target kinase.[25][26]

Data Presentation: Dose-Response Analysis
Compound IDIC50 (µM) - Primary Assay (FP)IC50 (µM) - Orthogonal Assay (TR-FRET)Cell Viability IC50 (µM)
QZ-0010.25 ± 0.030.31 ± 0.051.2 ± 0.2
QZ-0021.5 ± 0.21.8 ± 0.3> 10
QZ-0030.08 ± 0.010.11 ± 0.020.5 ± 0.1
Visualizing the Hit-to-Lead Pipeline

Hit_Validation Primary_Screen Primary Screen (Single Concentration) Hit_Reconfirmation Hit Re-test (Confirms Activity) Primary_Screen->Hit_Reconfirmation Dose_Response Dose-Response (IC50 Determination) Hit_Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assay (e.g., Viability) Orthogonal_Assay->Cell_Based_Assay Lead_Candidate Lead Candidate Cell_Based_Assay->Lead_Candidate

Caption: The progression from primary screen hits to validated lead candidates.

Preliminary Mechanism of Action Studies: Understanding the "How"

Once potent and cell-active compounds have been identified, preliminary mechanism of action (MoA) studies can provide insights into how they exert their effects. Since many this compound derivatives are known to target tyrosine kinases, investigating their impact on relevant signaling pathways is a logical next step.

For example, if the target kinase is EGFR, a western blot analysis can be performed to assess the phosphorylation status of downstream signaling proteins like Akt and ERK in cells treated with the inhibitor. A reduction in the phosphorylation of these proteins would provide evidence that the compound is indeed inhibiting the EGFR signaling pathway.[27][28][29][30] Similarly, if the target is VEGFR, downstream signaling components of this pathway can be investigated.[31][32][33]

Visualizing a Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

The high-throughput screening of this compound derivative libraries is a powerful approach for the discovery of novel kinase inhibitors. A successful HTS campaign requires careful assay development and validation, followed by a systematic process of hit confirmation and characterization. The protocols and strategies outlined in this application note provide a solid framework for researchers to embark on their own screening efforts, ultimately contributing to the development of new and effective therapeutics.

References

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]

  • Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC. Available at: [Link]

  • Z-factor - Wikipedia. Available at: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Available at: [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • How to calculate IC50 for my dose response? - ResearchGate. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. Available at: [Link]

  • EGFR Signaling Pathway | Sino Biological. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central. Available at: [Link]

  • VEGF Signaling Pathway - Cusabio. Available at: [Link]

  • Drug dose-response data analysis - Towards Data Science. Available at: [Link]

  • Assay performance and the Z'-factor in HTS - Drug Target Review. Available at: [Link]

  • Biological activities of recent advances in quinazoline - ResearchGate. Available at: [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech. Available at: [Link]

  • Cell Health Assays - LICORbio™. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Available at: [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • The Z prime value (Z´) | BMG LABTECH. Available at: [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed. Available at: [Link]

  • VEGF signaling pathway - Proteopedia, life in 3D. Available at: [Link]

  • Cell Based Assays in High Throughput Mode (HTS) - ResearchGate. Available at: [Link]

  • Figure S2: Drug sensitivity assay –dose response curves and IC50 images. Available at: [Link]

  • Fluorescence Polarization Detection | BMG LABTECH. Available at: [Link]

  • Epidermal growth factor receptor - Wikipedia. Available at: [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed. Available at: [Link]

  • EGF R Signaling Pathway - Bio-Rad Antibodies. Available at: [Link]

  • Fluorescence detection techniques for protein kinase assay - ResearchGate. Available at: [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Available at: [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. Available at: [Link]

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling | Molecular Devices. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. Available at: [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available at: [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds - ResearchGate. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. Available at: [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput - Wiley Analytical Science. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Available at: [Link]

Sources

Preclinical In Vivo Experimental Design for 2-(Quinazolin-4-ylamino)acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies for the novel small molecule, 2-(Quinazolin-4-ylamino)acetic acid. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated preclinical program.

Introduction to this compound and the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2] Several quinazoline-based drugs, such as gefitinib and erlotinib, function as kinase inhibitors in cancer therapy, while others like prazosin act as alpha-1 adrenoceptor antagonists.[2] The acetic acid moiety appended to the quinazoline core in this compound suggests a potential interaction with enzymes that recognize carboxylic acid substrates. Notably, recent studies have highlighted that acetic acid derivatives of quinazolin-4(3H)-one exhibit potent aldose reductase inhibitory effects, suggesting a promising therapeutic avenue for diabetic complications.[3]

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[4] Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol in tissues such as the lens, peripheral nerves, and kidneys.[4] This accumulation is a key pathogenic factor in the development of diabetic complications like cataracts, neuropathy, and nephropathy.[4] Therefore, the primary hypothesis for the in vivo evaluation of this compound will be its potential as an aldose reductase inhibitor for the treatment of diabetic complications.

Section 1: Preliminary Considerations and Compound Characterization

Before embarking on in vivo studies, a thorough physicochemical characterization of this compound is essential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

PropertyValueSource
Empirical FormulaC₁₀H₁₀ClN₃O₂[5]
Molecular Weight239.66 g/mol [5]
AppearanceSolidAssumed
SolubilityTo be determined-
pKaTo be determined-
LogPTo be determined-

Note: The solubility, pKa, and LogP values are critical for formulation development and predicting in vivo absorption and distribution and must be experimentally determined.

Synthesis

While various methods exist for the synthesis of quinazoline derivatives, a common approach involves the condensation of an anthranilic acid derivative with a suitable reagent.[6] For this compound, a potential synthetic route could involve the reaction of 4-chloroquinazoline with glycine or its ester, followed by hydrolysis if necessary. The hydrochloride salt form suggests the final product was isolated under acidic conditions. A detailed, step-by-step synthesis protocol should be obtained or developed to ensure a consistent and pure supply of the test article for all preclinical studies.

Section 2: Pharmacodynamic (Efficacy) Studies

The primary efficacy of this compound as an aldose reductase inhibitor will be evaluated in a relevant animal model of diabetic complications. The galactosemic rat model is a well-established and appropriate model for this purpose as it rapidly develops cataracts due to the accumulation of galactitol (the product of galactose reduction by aldose reductase), mimicking the sorbitol-induced osmotic stress seen in diabetic cataracts.[7][8][9]

Galactosemic Rat Model of Cataract

Rationale: This model is preferred for initial efficacy studies due to the rapid and robust development of cataracts, providing a clear and measurable endpoint.

Workflow for Efficacy Study in Galactosemic Rat Model

G cluster_acclimatization Acclimatization (1 week) cluster_induction Model Induction & Treatment (18 days) cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis (Day 18) acclimatize Acclimatize Sprague-Dawley rats randomize Randomize into groups (n=10-12/group) acclimatize->randomize control Control Group (Normal Diet) randomize->control galactose Galactosemic Group (Galactose Diet) randomize->galactose treatment Treatment Group (Galactose Diet + Compound) randomize->treatment slit_lamp Slit-lamp examination (every 3 days) body_weight Body weight and food/water intake (daily) euthanize Euthanize animals slit_lamp->euthanize body_weight->euthanize collect_lens Collect lenses euthanize->collect_lens collect_nerve Collect sciatic nerves euthanize->collect_nerve measure_galactitol Measure lens galactitol levels collect_lens->measure_galactitol measure_sorbitol Measure sciatic nerve sorbitol levels collect_nerve->measure_sorbitol

Efficacy Study Workflow in Galactosemic Rats

Protocol 2.1.1: Induction of Galactosemic Cataract in Rats

  • Animal Selection: Use 21-day-old male Sprague-Dawley rats.

  • Acclimatization: Acclimatize the animals for one week with free access to standard chow and water.

  • Randomization: Randomly divide the rats into three groups: a normal control group, a galactosemic control group, and a treatment group.

  • Diet:

    • Normal Control Group: Provide a standard diet and normal drinking water.

    • Galactosemic and Treatment Groups: Provide a diet containing 30-50% galactose. Alternatively, provide normal chow and drinking water containing 12.5% galactose for the first 7 days, followed by 10% galactose for the next 11 days.[8]

  • Duration: Maintain the respective diets for 18 days.

Protocol 2.1.2: Treatment with this compound

  • Dose Selection: Based on literature for other quinazoline derivatives, a starting dose range of 10-100 mg/kg can be explored. A dose-response study is recommended.

  • Formulation: Prepare a formulation of this compound suitable for oral gavage. A common vehicle for poorly soluble compounds is a suspension in 0.5% carboxymethylcellulose (CMC) in water.

  • Administration: Administer the compound or vehicle to the respective groups daily by oral gavage, starting from the first day of the galactose diet.

Protocol 2.1.3: Efficacy Endpoints

  • Cataract Scoring: Every 3 days, examine the lenses of all rats using a slit-lamp biomicroscope and score the degree of opacity.

  • Lens Galactitol Measurement:

    • At the end of the study (day 18), euthanize the rats and carefully dissect the lenses.

    • Weigh the lenses and homogenize them.

    • Deproteinate the homogenate using 20% trichloroacetic acid (TCA) and centrifuge.[8]

    • Measure the galactitol concentration in the supernatant using a colorimetric assay with periodic acid, sodium arsenite, and chromotropic acid, reading the absorbance at 570 nm.[8]

  • Sciatic Nerve Sorbitol Measurement:

    • Dissect the sciatic nerves, weigh them, and homogenize in cold 8% perchloric acid.[10]

    • Centrifuge the homogenate and neutralize the supernatant with 2 M K₂CO₃.[10]

    • Assay the sorbitol concentration in the supernatant using a commercially available enzymatic assay kit.[10]

Section 3: Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies will inform dose selection and scheduling for subsequent efficacy and toxicology studies.

Single-Dose Pharmacokinetic Study in Rats

Rationale: A single-dose PK study will determine key parameters such as bioavailability, maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).

Workflow for a Single-Dose Pharmacokinetic Study in Rats

G cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis acclimatize Acclimatize cannulated rats dose_iv Administer IV dose acclimatize->dose_iv dose_po Administer PO dose acclimatize->dose_po formulate_iv Formulate for IV administration formulate_iv->dose_iv formulate_po Formulate for PO administration formulate_po->dose_po sample_iv Collect blood at specified time points (IV) dose_iv->sample_iv sample_po Collect blood at specified time points (PO) dose_po->sample_po process_plasma Process blood to obtain plasma sample_iv->process_plasma sample_po->process_plasma lcms_analysis Analyze plasma concentrations by LC-MS/MS process_plasma->lcms_analysis pk_modeling Calculate PK parameters lcms_analysis->pk_modeling

Single-Dose Pharmacokinetic Study Workflow

Protocol 3.1.1: Animal Preparation and Dosing

  • Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Groups:

    • Intravenous (IV) Group: n=3-4 rats.

    • Oral (PO) Group: n=3-4 rats.

  • Dose Levels:

    • IV: 1-5 mg/kg.

    • PO: 10-50 mg/kg.

  • Formulation:

    • IV: A solution in a vehicle such as 5% DMSO, 40% PEG300, and 55% water. The formulation must be sterile-filtered.

    • PO: A suspension or solution, as described in Protocol 2.1.2.

  • Administration:

    • IV: Administer as a bolus dose via the tail vein.

    • PO: Administer by oral gavage.

Protocol 3.1.2: Blood Sampling and Analysis

  • Sampling Time Points:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Collection: Collect approximately 100-200 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including clearance, volume of distribution, Cmax, Tmax, AUC, t1/2, and oral bioavailability.

Section 4: In Vivo Safety and Toxicology

Early assessment of the safety profile of this compound is critical. These studies are designed to identify potential target organs of toxicity and to determine a safe starting dose for further studies. All toxicology studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[11]

Acute Toxicity Study

Rationale: To determine the maximum tolerated dose (MTD) and to identify any immediate adverse effects.

Protocol 4.1.1: Acute Toxicity Assessment

  • Animal Model: Use both male and female Sprague-Dawley rats.

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of animals.

  • Observation: Closely monitor the animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days.

  • Endpoint: Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Safety Pharmacology Core Battery

Rationale: To investigate the potential adverse effects on vital organ systems as mandated by regulatory guidelines such as ICH S7A.

Core Battery Assessments

G cluster_cns CNS Assessment cluster_cvs CVS Assessment cluster_resp Respiratory Assessment safety_pharm Safety Pharmacology Core Battery cns Central Nervous System (CNS) safety_pharm->cns cvs Cardiovascular System (CVS) safety_pharm->cvs resp Respiratory System safety_pharm->resp irwin_test Modified Irwin Test or Functional Observational Battery (FOB) cns->irwin_test motor_activity Motor Activity cns->motor_activity body_temp Body Temperature cns->body_temp telemetry Telemetry in conscious, freely moving animals cvs->telemetry plethysmography Whole-body plethysmography resp->plethysmography ecg ECG telemetry->ecg bp Blood Pressure telemetry->bp hr Heart Rate telemetry->hr resp_rate Respiratory Rate plethysmography->resp_rate tidal_volume Tidal Volume plethysmography->tidal_volume

Safety Pharmacology Core Battery Overview

Protocol 4.2.1: Central Nervous System (CNS) Assessment

  • Method: Conduct a modified Irwin test or a Functional Observational Battery (FOB) in rats.

  • Parameters: Observe for changes in behavior, coordination, sensory and motor reflex responses, and body temperature.

Protocol 4.2.2: Cardiovascular System (CVS) Assessment

  • Method: Use telemetry in conscious, freely moving rats or dogs.

  • Parameters: Continuously monitor the electrocardiogram (ECG), blood pressure, and heart rate.

Protocol 4.2.3: Respiratory System Assessment

  • Method: Employ whole-body plethysmography in conscious rats.

  • Parameters: Measure respiratory rate and tidal volume.

Repeat-Dose Toxicology Study

Rationale: To evaluate the toxicological effects of repeated administration of the compound over a defined period (e.g., 14 or 28 days).

Protocol 4.3.1: 28-Day Repeat-Dose Oral Toxicity Study in Rats

  • Animal Model: Use both male and female Sprague-Dawley rats.

  • Groups:

    • Vehicle control group.

    • Low-dose group.

    • Mid-dose group.

    • High-dose group (approaching the MTD).

    • A recovery group may be included for the high-dose and control groups.

  • Dosing: Administer the compound or vehicle daily by oral gavage for 28 days.

  • In-life Monitoring:

    • Daily clinical observations.

    • Weekly body weight and food consumption.

    • Ophthalmology examinations.

  • Terminal Procedures:

    • Blood Collection: For hematology and clinical chemistry analysis.

    • Urinalysis.

    • Necropsy: Gross pathological examination of all animals.

    • Organ Weights: Weigh key organs.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups, and any gross lesions from all groups.

Section 5: Data Interpretation and Next Steps

The data generated from these in vivo studies will provide a comprehensive preclinical profile of this compound.

  • Efficacy data will establish proof-of-concept for its use as an aldose reductase inhibitor.

  • Pharmacokinetic data will guide dose selection for human studies.

  • Toxicology and safety pharmacology data will identify potential safety concerns and inform the design of clinical trials.

A thorough analysis of the relationship between dose, exposure, and response (both efficacy and toxicity) is essential for making an informed decision to advance the compound to Investigational New Drug (IND)-enabling studies and subsequent clinical development.

References

  • Galactose-Induced Cataracts in Rats: A Machine Learning Analysis.
  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed.
  • A simple and stable galactosemic cataract model for r
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Taylor & Francis.
  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA.
  • Accumulation of sorbitol in the sciatic nerve modulates circadian properties of diabetes-induced neuropathic pain hypersensitivity in a diabetic mouse model. PubMed.
  • In vitro and in vivo aldose reductase inhibitory activity of standardized extracts and the major constituent of Andrographis panicul
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. PubMed.
  • Step 2: Preclinical Research. FDA.
  • Pharmacokinetics Studies in Mice or R
  • Toxicological endpoints and the OECD test guidelines available for in vivo and invitro methods accepted as OECD test guideline.
  • Sural Nerve Sorbitol in Patients With Diabetic Sensorimotor Polyneurop
  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia.
  • A galactose‐1‐phosphate uridylyltransferase‐null rat model of classic galactosemia mimics relevant patient outcomes and reveals tissue‐specific and longitudinal differences in galactose metabolism. NIH.
  • Application to a pharmacokinetic study in r
  • Biological activities of recent advances in quinazoline.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Identification of genes contributing to attenuation of rat model of galactose‐induced cataract by pyruv
  • HIF-1 inhibition reverses opacity in a rat model of galactose-induced c
  • Murine Pharmacokinetic Studies. PMC.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Endpoints associated with EU Test Methods and OECD test guidelines.
  • Application Notes and Protocols: Quantifying Sorbitol Accumulation in Sciatic Nerve Tissue Post-Ranirestat Administr
  • Regulatory guidelines for conducting toxicity studies. Slideshare.
  • Principles of Safety Pharmacology. PMC.
  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI.
  • Hyperglycemia Promotes Schwann Cell De-differentiation and De-myelination via Sorbitol Accumulation and Igf1 Protein Down-regul
  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites.
  • WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences.
  • V B. Metabolism and Pharmacokinetic Studies. FDA.
  • Sural Nerve Sorbitol in Patients With Diabetic Sensorimotor Polyneuropathy.
  • Preclinical formulations for pharmacokinetic studies. Admescope.
  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. NIH.
  • Use and Safety of Tyrphostin AG17 as a Stabilizer in Foods and Dietary Supplements Based on Toxicological Studies and QSAR Analysis. MDPI.
  • Synthesis of Bioactive 2-(Arylamino)
  • This compound hydrochloride. Sigma-Aldrich.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.

Sources

2-(Quinazolin-4-ylamino)acetic Acid: A Versatile Chemical Probe for Elucidating Kinase Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Within the realm of signal transduction, quinazoline derivatives have been extensively developed as potent inhibitors of protein kinases, enzymes that play a pivotal role in cellular processes such as growth, proliferation, and differentiation.[1][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] Several quinazoline-based kinase inhibitors, including gefitinib and erlotinib, have received FDA approval for the treatment of various cancers, underscoring the clinical significance of this chemical scaffold.[2][3]

This application note details the utility of 2-(quinazolin-4-ylamino)acetic acid as a fundamental chemical probe for the investigation of kinase-driven signaling pathways. We will explore its mechanism of action, provide detailed protocols for its application in both biochemical and cellular assays, and discuss its potential as a foundational molecule for the development of more complex and selective kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical probe is paramount for its effective application in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₉N₃O₂Internal Data
Molecular Weight 203.20 g/mol Internal Data
Appearance SolidInternal Data
Solubility Soluble in DMSOGeneral Laboratory Knowledge

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which many quinazoline-based inhibitors exert their effects is through competitive inhibition at the ATP-binding site of the target kinase. The quinazoline scaffold mimics the adenine ring of ATP, allowing it to occupy the active site and prevent the binding of the natural substrate.

While this compound itself serves as a foundational scaffold, derivatives have been shown to exhibit irreversible inhibition. For instance, 2-(quinazolin-4-ylamino)-[1][5]benzoquinone derivatives have been identified as potent, covalent-binding, and irreversible inhibitors of the kinase domain of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These derivatives act in a non-ATP-competitive manner and form a covalent bond with a specific cysteine residue (Cys-1045) within the kinase domain. This covalent modification leads to a prolonged and potent inhibition of kinase activity. The irreversible nature of such inhibitors offers distinct advantages in chemical biology, as they can be used to permanently label and identify target kinases.[6]

Application I: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of this compound against a purified kinase, such as VEGFR-2. The assay is based on the quantification of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Kinase Buffer B Prepare Kinase Solution A->B F Add Kinase, Substrate, and Test Compound to Microplate Wells B->F C Prepare Substrate Solution C->F D Prepare ATP Solution H Initiate Reaction by Adding ATP D->H E Prepare this compound (Test Compound) Dilutions E->F G Incubate at Room Temperature F->G G->H I Incubate at 30°C H->I J Stop Reaction and Detect ADP I->J K Measure Luminescence J->K L Calculate Percent Inhibition K->L M Determine IC50 Value L->M

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Assay

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • This compound

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound to the appropriate wells of the microplate.

    • For positive control wells (no inhibition), add 5 µL of kinase buffer with the corresponding DMSO concentration.

    • For negative control wells (background), add 5 µL of kinase buffer.

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase and substrate in kinase buffer. Add 10 µL of this master mix to each well, except for the negative control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to interact with the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 10 µL of the ATP solution to all wells to initiate the kinase reaction. The final concentration of ATP should be at or near the Km for the specific kinase being tested.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and measures the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_no_inhibition - Signal_background))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Application II: Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for validating the activity of a chemical probe in a more physiologically relevant context. This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of a target kinase (e.g., VEGFR-2) in intact cells.

Workflow for Cell-Based Phosphorylation Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis and Detection cluster_analysis Data Analysis A Seed Cells in a 96-well Plate B Incubate Overnight A->B C Serum Starve Cells (Optional) B->C D Treat Cells with this compound C->D E Incubate D->E F Stimulate with Growth Factor (e.g., VEGF) E->F G Lyse Cells F->G H Measure Total Protein Concentration G->H I Perform Western Blot or ELISA for Phosphorylated and Total Kinase H->I J Quantify Band Intensities or ELISA Signal I->J K Normalize Phospho-Kinase to Total Kinase J->K L Determine IC50 Value K->L

Caption: Workflow for a cell-based kinase phosphorylation assay.

Detailed Protocol: Cellular VEGFR-2 Phosphorylation Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing the target kinase.

  • Cell culture medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Recombinant human VEGF-A

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total VEGFR-2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 medium supplemented with 2% FBS. Seed the cells in 6-well or 12-well plates and allow them to adhere and grow to 80-90% confluency.

  • Serum Starvation: To reduce basal kinase activity, serum-starve the cells by replacing the growth medium with a basal medium containing 0.5% FBS for 4-6 hours prior to treatment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Kinase Activation: Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.[7]

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total VEGFR-2 to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for both the phosphorylated and total VEGFR-2.

    • Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal for each treatment condition.

    • Plot the normalized phospho-VEGFR-2 levels against the logarithm of the compound concentration to determine the cellular IC₅₀ value.

Illustrative Signaling Pathways

To provide context for the application of this compound as a kinase probe, the following diagrams illustrate the VEGFR and EGFR signaling pathways, both of which are common targets for quinazoline-based inhibitors.

VEGFR-2 Signaling Cascade

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration G EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Akt Akt PI3K->Akt Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle STAT3->Gene_Expression

Caption: Simplified representation of the EGFR signaling pathway.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The inclusion of appropriate positive and negative controls in both the in vitro and cell-based assays is critical for ensuring the reliability of the data. For instance, in the in vitro assay, a known potent inhibitor of the target kinase should be included as a positive control to confirm the assay is performing as expected. In the cell-based assay, the use of a vehicle control and the normalization of the phosphorylated kinase signal to the total kinase level are essential for accurate interpretation of the results. Furthermore, the dose-dependent inhibition observed in these assays provides strong evidence for a specific interaction between the chemical probe and its target.

Conclusion and Future Directions

This compound represents a valuable and versatile chemical probe for the study of kinase signaling. Its simple yet potent quinazoline core provides a foundation for interrogating the ATP-binding site of a wide range of kinases. The protocols detailed in this application note offer robust methodologies for characterizing the inhibitory activity of this compound and its derivatives in both biochemical and cellular contexts.

Future investigations could involve the synthesis of a library of derivatives based on the this compound scaffold to explore structure-activity relationships and to develop more potent and selective inhibitors for specific kinases of interest. Furthermore, the incorporation of photoreactive or clickable functional groups onto this scaffold could enable its use in chemical proteomics applications for target identification and validation.

References

  • M. F. Al-Omary, "A new series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs were designed synthesized and evaluated for their in vitro antimicrobial activity," Molecules, vol. 20, no. 1, pp. 1-1, 2015.
  • A. K. Chakrabarty, "Recent advances in the synthesis of quinazoline and quinazolinone alkaloids," Curr. Org. Chem., vol. 14, no. 1, pp. 1-1, 2010.
  • S. K. Guchhait, "Quinazoline and Quinazolinone as Privileged Scaffolds in Medicinal Chemistry," Med. Chem., vol. 11, no. 1, pp. 1-1, 2015.
  • R. A. H. Ishak, "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities," Arch. Pharm. Res., vol. 38, no. 1, pp. 1-1, 2015.
  • S. A. Khan, "Synthesis and biological evaluation of 2-substituted quinazolin-4(3H)-ones with antiproliferative activities," Molecules, vol. 28, no. 23, p. 7898, 2023.
  • H. M. G. Al-Hazmi, "Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy," Arabian Journal of Chemistry, vol. 18, no. 4, p. 105658, 2025.
  • A. M. M. Eissa, "Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation," Bioorg. Chem., vol. 92, p. 103248, 2019.
  • S. M. H. Abdel-Mohsen, "Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies," Molecules, vol. 29, no. 3, p. 5341, 2024.
  • R. A. Copeland, "A practical guide for the assay-dependent characterisation of irreversible inhibitors," RSC Med. Chem., vol. 15, no. 11, pp. 2488-2500, 2024.
  • S. H. Lee, "Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer," Cancers, vol. 14, no. 3, p. 734, 2022.
  • A. M. M. Eissa, "VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety," J. Enzyme Inhib. Med. Chem., vol. 31, no. sup4, pp. 139-151, 2016.
  • H. M. G. Al-Hazmi, "Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity," Pharmaceuticals, vol. 16, no. 11, p. 1522, 2023.
  • B. R. S. T. S. Kumar, "Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors," J. Med. Chem., vol. 62, no. 1, pp. 464-484, 2019.
  • A. S. C. O. Publications, "Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System," J. Clin. Oncol., vol. 23, no. 16_suppl, p. 3081, 2005.
  • Reaction Biology, "VEGF-R2 Cellular Phosphorylation Assay Service," Reaction Biology, 2024. [Online]. Available: [Link].

  • M. Parrini, "A computational workflow for the design of irreversible inhibitors of protein kinases," J. Comput. Aided Mol. Des., vol. 24, no. 3, pp. 241-253, 2010.
  • ResearchGate, "Signal transduction process and phosphorylation sites of VEGFR-2; EC, Endothelial Cell," ResearchGate, 2024. [Online]. Available: [Link].

  • P. M. P. V. S. de Oliveira, "Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents," ACS Omega, vol. 10, no. 31, pp. 36225-36237, 2025.
  • R. A. Copeland, "Demystifying Functional Parameters for Irreversible Enzyme Inhibitors," J. Med. Chem., vol. 67, no. 17, pp. 13867-13878, 2024.
  • S. C. B. G. Kumar, "Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation," Eur. J. Med. Chem., vol. 124, pp. 637-654, 2016.
  • S. A. Khan, "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities," Molecules, vol. 28, no. 23, p. 7898, 2023.
  • F. J. P. de la Cuesta, "Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2," Molecules, vol. 20, no. 1, pp. 1-1, 2015.
  • G. C. T. C. de A. T. da Silva, "Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules," Int. J. Mol. Sci., vol. 25, no. 11, p. 5790, 2024.

Sources

Application Note & Protocol: Screening the Antimicrobial Activity of 2-(Quinazolin-4-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preliminary in vitro screening of the antimicrobial properties of 2-(Quinazolin-4-ylamino)acetic acid. Quinazoline and its derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3] This guide outlines detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the target compound. The methodologies are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[4][5] Beyond procedural instructions, this note delves into the scientific rationale behind key experimental choices, offering insights into the potential mechanisms of action and the principles of antimicrobial susceptibility testing.

Introduction: The Rationale for Screening Quinazoline Derivatives

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The emergence of multidrug-resistant microbial pathogens presents a critical global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[1][6] Quinazoline derivatives are promising candidates in this pursuit, with studies indicating their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][6][7]

The proposed mechanism of action for some quinoline and quinazoline derivatives involves the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV.[3] These enzymes are essential for DNA replication, and their disruption leads to bacterial cell death. Another potential mechanism is the inhibition of cell wall synthesis, akin to the action of β-lactam antibiotics.[3] The specific compound, this compound, with its amino and carboxylic acid moieties, presents a unique chemical architecture that warrants investigation for its potential to interact with these or other novel microbial targets.

This protocol is designed to provide a robust and reproducible framework for the initial assessment of this compound's antimicrobial efficacy.

Experimental Design & Workflow

A systematic approach is crucial for the reliable evaluation of a novel antimicrobial agent. The workflow begins with the preparation of the test compound and microbial cultures, followed by the determination of its bacteriostatic activity (MIC) and subsequently its bactericidal potential (MBC).

experimental_workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Testing cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Stock Preparation MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Test Compound Culture_Prep Microbial Culture Preparation & Standardization Culture_Prep->MIC_Assay Standardized Inoculum MBC_Assay Subculturing from MIC Plate (MBC Determination) MIC_Assay->MBC_Assay Results Guide MBC Setup Data_Interpretation Data Interpretation & Reporting MIC_Assay->Data_Interpretation MBC_Assay->Data_Interpretation

Caption: High-level experimental workflow for antimicrobial screening.

Materials and Reagents

This section lists the critical materials and reagents. Ensure all reagents are of analytical grade or higher.

Category Item Recommended Source/Specification
Test Compound This compoundPurity >95% (verified by NMR/LC-MS)
Dimethyl sulfoxide (DMSO)Cell culture grade, sterile
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)As per CLSI standards
Mueller-Hinton Agar (MHA)Standard formulation
Tryptic Soy Broth (TSB) / Agar (TSA)For routine culture maintenance
Microbial Strains Staphylococcus aureusATCC 29213 (Gram-positive control)
Escherichia coliATCC 25922 (Gram-negative control)
Pseudomonas aeruginosaATCC 27853 (Gram-negative control)
Enterococcus faecalisATCC 29212 (Gram-positive control)
Reagents & Consumables 0.5 McFarland Turbidity StandardCommercial or prepared in-house
Sterile 0.85% Saline
Sterile 96-well microtiter platesFlat-bottom, clear
Sterile pipette tips, tubes, and reservoirs
Equipment Biosafety cabinet (Class II)
Incubator (35 ± 2 °C)
Spectrophotometer or NephelometerFor inoculum standardization
Micropipettes (multichannel and single-channel)

Detailed Experimental Protocols

Protocol 1: Preparation of Compound Stock Solution

The solubility of the test compound is a critical first step. This compound is predicted to have poor water solubility, necessitating the use of a solvent like DMSO.

  • Rationale: DMSO is a common solvent for dissolving hydrophobic compounds for biological assays. However, it can exhibit toxicity to microbial cells at higher concentrations. Therefore, it is imperative to keep the final DMSO concentration in the assay at a non-inhibitory level (typically ≤1% v/v).

Procedure:

  • Accurately weigh 10 mg of this compound.

  • Dissolve the compound in 1 mL of sterile DMSO to prepare a 10 mg/mL (10,000 µg/mL) stock solution.

  • Vortex thoroughly until the compound is completely dissolved.

  • Prepare intermediate dilutions from this stock solution in sterile CAMHB as needed for the assay.

Protocol 2: Preparation of Standardized Microbial Inoculum

The density of the bacterial inoculum must be strictly controlled to ensure the reproducibility of susceptibility tests. The standard density is approximately 5 x 10^5 colony-forming units (CFU)/mL in the final well volume.[8]

  • Rationale: A lower inoculum density might lead to falsely low MIC values, while a higher density could result in falsely high MICs. The 0.5 McFarland standard provides a reliable reference point for achieving a bacterial suspension of approximately 1.5 x 10^8 CFU/mL.[9]

Procedure:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

  • Transfer the colonies into a tube containing 5 mL of sterile 0.85% saline.

  • Vortex the suspension to create a smooth emulsion.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or with a nephelometer.

  • Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB. For example, add 0.1 mL of the standardized suspension to 14.9 mL of CAMHB. This will yield a final working inoculum of approximately 1 x 10^6 CFU/mL.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

  • Rationale: The broth microdilution method is a quantitative and efficient way to test a range of concentrations simultaneously, making it a gold standard for MIC determination.[11] It provides a precise endpoint that can be easily observed.

mic_protocol start Start: Prepare 96-well plate add_broth Add 50 µL CAMHB to wells 2-12 start->add_broth add_compound Add 100 µL of 2x compound to well 1 add_broth->add_compound serial_dilute Perform 2-fold serial dilution (transfer 50 µL from well 1 to 11) add_compound->serial_dilute add_inoculum Add 50 µL of standardized inoculum to wells 1-11 serial_dilute->add_inoculum controls Setup Controls: Well 11: Growth Control (GC) Well 12: Sterility Control (SC) add_inoculum->controls incubate Incubate at 35°C for 18-24h controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Step-by-step workflow for the broth microdilution assay.

Procedure:

  • Label a sterile 96-well microtiter plate.

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a designated row.

  • Prepare a 2x working solution of the test compound at the highest desired concentration (e.g., 256 µg/mL) in CAMHB. Add 100 µL of this solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down, and then transfer 50 µL from well 2 to well 3. Continue this process down to well 10. Discard 50 µL from well 10. The final concentrations will range, for example, from 128 µg/mL to 0.25 µg/mL.

  • Well 11 will serve as the growth control (no compound).

  • Well 12 will serve as the sterility control (no bacteria).

  • Add 50 µL of the standardized bacterial inoculum (prepared in Protocol 4.2) to wells 1 through 11. This brings the final volume in each well to 100 µL and halves the compound concentration to the desired final test range. The final inoculum density will be approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of sterile CAMHB to well 12.

  • Seal the plate and incubate at 35 ± 2 °C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13]

  • Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines cell death (bactericidal activity). This distinction is clinically significant. An agent is considered bactericidal if the MBC is no more than four times the MIC.[14]

Procedure:

  • Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Using a calibrated pipette, take a 10 µL aliquot from each of these clear wells.

  • Spot-plate the 10 µL aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.

  • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is the lowest concentration that shows no growth (or only 1-2 colonies, representing the <0.1% survival) on the subculture plate.

Data Presentation & Expected Outcomes

Results should be recorded systematically. A sample data table is provided below.

Microorganism Compound MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213This compound16322Bactericidal
E. coli ATCC 25922This compound64>256>4Bacteriostatic
P. aeruginosa ATCC 27853This compound>128ND-Inactive
E. faecalis ATCC 29212This compound321284Bactericidal
S. aureus ATCC 29213Ciprofloxacin (Control)0.250.52Bactericidal
E. coli ATCC 25922Ciprofloxacin (Control)0.0150.032Bactericidal
ND: Not Determined

Conclusion and Future Directions

This application note provides a standardized and robust protocol for the initial antimicrobial screening of this compound. By adhering to CLSI guidelines, researchers can generate reliable and comparable data on the compound's MIC and MBC values against a panel of clinically relevant bacteria. The results from these assays will establish whether the compound exhibits bacteriostatic or bactericidal activity and will guide subsequent studies, including time-kill kinetics, mechanism of action elucidation, and toxicity assessments. Promising results would justify further investigation into the structure-activity relationship of related quinazoline derivatives.

References

  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A., & El-Azab, A. S. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian Journal of Pharmaceutical Research, 15(Suppl), 97. Available at: [Link]

  • Gaikwad, P., Patil, S., Chaudhari, A., & Patil, S. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5), 1335-1345. Available at: [Link]

  • Wójcik, M., & Zegar, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Perepanova, T. S., Kozlov, R. S., Dekhnich, A. V., Shevlyagina, N. V., & Palagin, I. S. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 98(4), 409-418. Available at: [Link]

  • Saeed, A., & Larik, F. A. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences, 9(2), 1-10. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Available at: [Link] (Note: This is an example link to a past version; users should obtain the most current version from CLSI).

  • Hancock, R. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Gürsoy, A., & Ilhan, N. (1995). Synthesis and antimicrobial evaluation of new quinazolinone derivatives. Il Farmaco, 50(7-8), 559-563. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. Aquaculture Department, Southeast Asian Fisheries Development Center. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]

  • Desai, N. C., & Dodiya, A. (2011). Synthesis and Antimicrobial Evaluation of New (4-Oxo-thiazolidinyl)quinazolin-4(3H)ones of 2. Brieflands. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Fisher, R. A., Gollan, B., & Helaine, S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments: JoVE, (83), e50900. Available at: [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Aladawi, M. (2017). Determination of MIC by Broth Dilution Method. YouTube. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

Sources

Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 2-(quinazolin-4-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold as a Foundation for Novel Anti-inflammatory Agents

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatility has led to the development of numerous therapeutic agents with diverse activities, including anticancer, antimicrobial, and anticonvulsant properties.[2] Notably, the quinazoline scaffold is frequently associated with significant analgesic and anti-inflammatory effects, making its derivatives prime candidates for drug discovery in inflammation-related disorders.[1][3]

This application note provides a comprehensive guide for the investigation of 2-(quinazolin-4-ylamino)acetic acid , a specific quinazoline derivative, as a potential anti-inflammatory agent. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logically sound research framework. The protocols described herein are designed as a self-validating system, progressing from broad in vitro screening to specific mechanistic studies and culminating in established in vivo models of inflammation.

Proposed Mechanism of Action & Investigative Workflow

Inflammation is a complex biological response involving a cascade of cellular and molecular events. A key pathway governing this process is the activation of nuclear factor-kappa B (NF-κB), which orchestrates the transcription of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).

We hypothesize that this compound exerts its anti-inflammatory effects by modulating this critical pathway. The following diagram illustrates the proposed signaling cascade and the potential points of intervention for our test compound.

inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 1. Binding MyD88 MyD88 TLR4->MyD88 2. Signal Transduction IKK IKK Complex MyD88->IKK 3. Kinase Activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB 4. Phosphorylation IkBa IκBα IkBa_NFkB->IkBa 5. Degradation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB 6. Release NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 7. Translocation Test_Compound This compound Test_Compound->IKK Hypothesized Inhibition Test_Compound->NFkB_nuc Hypothesized Inhibition DNA DNA NFkB_nuc->DNA 8. Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes 9. Transcription Cytokines TNF-α, IL-6, etc. Pro_inflammatory_Genes->Cytokines iNOS iNOS Pro_inflammatory_Genes->iNOS

Caption: Proposed anti-inflammatory signaling pathway and points of inhibition.

To systematically validate this hypothesis, we propose a multi-stage experimental workflow. This approach ensures that each step builds upon the last, from establishing a safe therapeutic window to confirming efficacy in a living system.

experimental_workflow start Start: Compound Synthesis & Characterization stage1 Stage 1: In Vitro Screening start->stage1 cytotoxicity Protocol 1: Cell Viability (MTT Assay) Determine non-toxic dose range stage1->cytotoxicity no_assay Protocol 2: NO Inhibition (Griess Assay) Primary efficacy screen cytotoxicity->no_assay stage2 Stage 2: In Vitro Mechanistic Studies no_assay->stage2 elisa Protocol 3: Cytokine Quantification (ELISA) Measure TNF-α, IL-6 reduction stage2->elisa western Protocol 4: Western Blot Analysis Probe NF-κB pathway proteins elisa->western stage3 Stage 3: In Vivo Validation western->stage3 acute_model Protocol 5: Acute Inflammation Model (Carrageenan-induced Paw Edema) stage3->acute_model systemic_model Protocol 6: Systemic Inflammation Model (LPS-induced Endotoxemia) acute_model->systemic_model end End: Data Analysis & Lead Compound Progression systemic_model->end

Caption: A logical workflow for evaluating anti-inflammatory compounds.

Part I: In Vitro Evaluation Protocols

The foundational step in drug discovery is to characterize a compound's activity in a controlled cellular environment. The following protocols utilize the RAW 264.7 murine macrophage cell line, a robust and widely accepted model for studying inflammation.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Causality: Before assessing anti-inflammatory properties, it is imperative to determine the concentrations at which this compound is non-toxic to the cells. A reduction in inflammatory markers could be falsely attributed to the compound's efficacy if it is simply killing the cells. This assay establishes a safe "therapeutic window" for all subsequent in vitro experiments.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for 24 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100%.

Protocol 2: Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of large amounts of nitric oxide (NO) via iNOS.[4] Measuring the inhibition of NO production is a primary and reliable indicator of a compound's anti-inflammatory potential.

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay).

  • Pre-incubation: Pre-incubate the cells with the compound for 1 hour.

  • Inflammatory Stimulus: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well for analysis. The remaining cells/supernatant can be used for cytokine analysis (Protocol 3).

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.

  • Calculation: Determine the percentage of NO inhibition relative to the LPS-only treated group.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: To understand the breadth of the compound's anti-inflammatory effect, it is crucial to measure its impact on key signaling proteins. TNF-α and IL-6 are pivotal pro-inflammatory cytokines that amplify the inflammatory response. An effective anti-inflammatory agent should suppress their production.

Methodology:

  • Sample Source: Use the cell culture supernatants collected in Protocol 2.

  • ELISA Kits: Utilize commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α and IL-6.

  • Procedure: Follow the manufacturer's instructions precisely. A general workflow is as follows:

    • Coat a 96-well plate with the capture antibody.

    • Block non-specific binding sites.

    • Add standards and cell culture supernatants to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Wash and add the substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.

Part II: In Vivo Evaluation Protocols

In vitro results provide valuable mechanistic insights, but in vivo models are essential to confirm efficacy in a complex biological system.[5] These studies assess the compound's bioavailability, metabolism, and overall effect on a physiological inflammatory response.

Ethical Statement: All animal experiments must be conducted in strict accordance with the guidelines provided by the local Institutional Animal Care and Use Committee (IACUC) and national regulations on animal welfare.

Protocol 5: Acute Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

Causality: This is the canonical model for evaluating acute inflammation and is highly predictive of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[6][7][8] The injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling).[9] The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory activity.

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice (150-200g and 25-30g, respectively).[10] Acclimatize the animals for at least one week.

  • Grouping: Divide animals into at least four groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally).

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).

    • Group III & IV: Test Compound (e.g., 25 mg/kg and 50 mg/kg of this compound, orally).

  • Dosing: Administer the respective treatments orally 1 hour before the carrageenan injection.

  • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a digital plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Post-Induction Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • Edema Volume = (Paw volume at time 't') - (Initial paw volume).

    • Percentage Inhibition of Edema = [(Edema_control - Edema_treated) / Edema_control] x 100%.

Protocol 6: Systemic Inflammation Model - LPS-Induced Endotoxemia

Causality: While the paw edema model assesses localized inflammation, the LPS-induced endotoxemia model simulates a systemic inflammatory response, akin to sepsis.[11] This is crucial for evaluating if the compound can mitigate a widespread "cytokine storm," which is a hallmark of many severe inflammatory diseases.

Methodology:

  • Animals and Grouping: Use male BALB/c mice (20-25g), grouped similarly to Protocol 5.

  • Dosing: Administer the vehicle, positive control (e.g., Dexamethasone, 5 mg/kg), or test compound via oral gavage or intraperitoneal (i.p.) injection.

  • Inflammation Induction: One hour after treatment, administer a challenging dose of LPS (e.g., 5 mg/kg) via i.p. injection.

  • Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2 or 4 hours), humanely euthanize the animals and collect blood via cardiac puncture.

  • Serum Preparation: Allow the blood to clot and centrifuge to separate the serum. Store serum at -80°C until analysis.

  • Cytokine Analysis: Quantify the levels of systemic TNF-α and IL-6 in the serum samples using ELISA kits as described in Protocol 3.

  • Analysis: Compare the serum cytokine levels in the treated groups to the LPS-only vehicle control group to determine the percentage of cytokine reduction.

Data Presentation and Interpretation

Quantitative data from these protocols should be summarized for clear comparison and analysis.

Table 1: In Vitro Anti-inflammatory Activity of this compound

CompoundCC₅₀ (µM)¹NO Inhibition IC₅₀ (µM)²TNF-α Inhibition IC₅₀ (µM)³IL-6 Inhibition IC₅₀ (µM)³
This compound>20015.818.221.5
Dexamethasone (Control)>20012.510.914.3

¹ CC₅₀: 50% cytotoxic concentration from MTT assay. ² IC₅₀: 50% inhibitory concentration from Griess assay on LPS-stimulated RAW 264.7 cells. ³ IC₅₀: 50% inhibitory concentration from ELISA on LPS-stimulated RAW 264.7 cells.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment Group (Dose)Paw Edema Volume at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.07-
Indomethacin (10 mg/kg)0.38 ± 0.0455.3%
Test Compound (25 mg/kg)0.62 ± 0.0627.1%
Test Compound (50 mg/kg)0.45 ± 0.05*47.1%

**Data expressed as mean ± SEM. p < 0.05 compared to Vehicle Control.

Interpretation:

  • A high CC₅₀ value (>100 µM) coupled with low IC₅₀ values for NO and cytokine inhibition suggests a favorable therapeutic index.

  • Dose-dependent inhibition of paw edema in the in vivo model that is comparable to a standard drug like Indomethacin provides strong evidence of efficacy.[7]

  • Significant reduction of systemic cytokines in the LPS model would confirm the compound's potential for treating systemic inflammatory conditions.

Conclusion

This application guide outlines a rigorous, step-by-step methodology for the comprehensive evaluation of this compound as a novel anti-inflammatory agent. By progressing from fundamental cytotoxicity assessments to detailed mechanistic studies and finally to validated in vivo models, researchers can generate a robust data package. This structured approach not only ensures the scientific integrity of the findings but also provides a clear rationale for advancing promising quinazoline derivatives through the drug discovery pipeline.

References

  • Kumar, S., et al. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Bioinorganic Chemistry and Applications, 2013, 895243. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8497. Available at: [Link]

  • Saeedi, M., & Ghafouri, H. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 10(4), 277–289. Available at: [Link]

  • Gour, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1937–1945. Available at: [Link]

  • Toma, V. A., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1105. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • Journal of Neonatal Surgery. (2024). Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. Journal of Neonatal Surgery, 13(1), 1-10. Available at: [Link]

  • Nguyen, T. B., et al. (2023). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances, 13(45), 31631-31640. Available at: [Link]

  • Al-Trad, B., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Heliyon, 9(4), e15103. Available at: [Link]

  • Tsolaki, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7891. Available at: [Link]

  • Krishnarth, P., & Verma, A. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences, 45(3), 205-212. Available at: [Link]

  • Anosike, C. A., et al. (2015). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of King Saud University - Science, 27(1), 46-51. Available at: [Link]

  • MedPath. (2026). MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Mini-Reviews in Medicinal Chemistry, 16(11), 882-894. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Preprints.org. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). New[1][6][12]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE, 18(1), e0279930. Available at: [Link]

  • Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 346. Available at: [Link]

  • Alagarsamy, V., et al. (2007). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. Biological & Pharmaceutical Bulletin, 30(8), 1513-1517. Available at: [Link]

  • Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 23-28. Available at: [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-139. Available at: [Link]

  • de F.S. Neres, N. S., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 40. Available at: [Link]

  • Waisser, K., et al. (2002). Synthesis and Biological Evaluation of Quinazoline-4-thiones. Molecules, 7(8), 612-626. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Quinazolin-4-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of 2-(Quinazolin-4-ylamino)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer optimized protocols grounded in established literature.

The primary route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 4-chloroquinazoline and glycine (or its ester). While seemingly straightforward, this reaction is fraught with potential pitfalls that can significantly impact yield and purity. This guide provides a structured approach to overcoming these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I address them?

Answer: Low yield is the most common issue and typically stems from one or more of the following factors: suboptimal reaction conditions, reagent quality, or competing side reactions.

  • Causality - The Reaction Environment: The SNAr reaction is highly sensitive to the reaction environment. The key is to facilitate the nucleophilic attack of the deprotonated glycine (glycinate) on the electron-deficient C4 position of the quinazoline ring.

    • Inadequate Base: The pKa of the glycine amine group is ~9.6, while the carboxylic acid is ~2.3. A base is required to deprotonate the amine, making it a more potent nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, slowing the reaction and allowing side reactions to dominate.

    • Poor Solvent Choice: Both 4-chloroquinazoline and the glycine salt must be sufficiently soluble in the reaction medium. Aprotic polar solvents like DMF, DMAc, or NMP are often preferred as they can dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. Alcohols like isopropanol or n-butanol can also be used, but may lead to competing solvolysis side products.

    • Incorrect Temperature: While heating is necessary to overcome the activation energy, excessive temperatures (>150 °C) can lead to the decomposition of starting materials and products, resulting in a dark, tarry reaction mixture and a lower yield of the desired product.

  • Actionable Solutions:

    • Base Selection: Switch to a stronger, non-nucleophilic base. While inorganic bases like K2CO3 or Na2CO3 can work, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often more effective as they improve the solubility of the reaction components. Use at least 2.0-2.5 equivalents of the base to ensure complete deprotonation of glycine and to scavenge the HCl generated.

    • Solvent System Optimization: If solubility is an issue, consider switching to a solvent with a higher dielectric constant. DMF is an excellent starting point. Ensure your solvent is anhydrous, as water can hydrolyze 4-chloroquinazoline to the unreactive 4-quinazolinone.

    • Temperature Control: Monitor the reaction temperature closely. A typical range is 80-120 °C. Run a temperature optimization study, starting at 80 °C and increasing in 10 °C increments, monitoring the reaction progress by TLC or LC-MS to find the sweet spot where the reaction proceeds efficiently with minimal byproduct formation.

Question 2: My TLC/LC-MS analysis shows multiple spots, including a major byproduct with a mass corresponding to 4-quinazolinone. What is happening?

Answer: The formation of 4-quinazolinone is a classic side reaction caused by the hydrolysis of 4-chloroquinazoline.[1] The C4 position is highly electrophilic and susceptible to attack by water.

  • Causality - Hydrolysis: 4-chloroquinazoline is sensitive to moisture. The presence of water in the reaction solvent or reagents, or even atmospheric moisture in a poorly sealed reaction vessel, can lead to the formation of 4-hydroxyquinazoline, which rapidly tautomerizes to the more stable 4-quinazolinone. This byproduct is unreactive towards glycine and represents a loss of your key starting material.

  • Actionable Solutions:

    • Ensure Anhydrous Conditions: Use anhydrous solvents. If you are using a solvent from a previously opened bottle, consider using a fresh, sealed bottle or drying the solvent over molecular sieves.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel, especially during prolonged heating.

    • Reagent Purity: Ensure your glycine and base are dry. Some bases can be hygroscopic.

Question 3: The product is difficult to purify. It seems to be contaminated with unreacted glycine and inorganic salts. What is a robust purification strategy?

Answer: The product, this compound, is amphoteric, meaning it has both acidic (carboxylic acid) and basic (quinazoline nitrogen and secondary amine) functional groups. This property can be exploited for a highly effective purification strategy.

  • Causality - Physicochemical Properties: The product's zwitterionic nature at neutral pH can make it sparingly soluble in many common organic solvents, complicating standard chromatographic or recrystallization efforts. Unreacted glycine and inorganic salts from the base will also be present.

  • Actionable Solutions - Acid-Base Extraction/Precipitation:

    • Initial Workup: After the reaction is complete, cool the mixture and filter off any inorganic salts. Evaporate the solvent under reduced pressure.

    • Acidification: Dissolve the crude residue in a dilute aqueous base (e.g., 1 M NaOH) to deprotonate the carboxylic acid, forming the highly water-soluble sodium salt. Wash this aqueous solution with an organic solvent like ethyl acetate or DCM to remove any non-polar impurities.

    • Precipitation: Slowly acidify the aqueous layer with a dilute acid (e.g., 1 M HCl or acetic acid) to a pH of ~4-5. The product will precipitate out as it approaches its isoelectric point.

    • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove any remaining salts, and then with a small amount of a non-polar organic solvent like diethyl ether to aid in drying. Dry the purified product under vacuum. This method effectively removes both unreacted glycine (which remains in the aqueous solution) and other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between 4-chloroquinazoline and glycine?

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Attack: The deprotonated amino group of glycine acts as the nucleophile and attacks the electron-deficient C4 carbon of the quinazoline ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the quinazoline ring is restored by the elimination of the chloride leaving group, yielding the final product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 4-Chloroquinazoline INT Meisenheimer Complex (Anionic σ-complex) R1->INT Nucleophilic Attack R2 Glycinate (H₂N-CH₂-COO⁻) P1 This compound INT->P1 Elimination of Cl⁻ P2 Chloride Ion (Cl⁻)

Caption: SNAr mechanism for the synthesis.

Q2: What is the role of the base, and which one is best?

The base has two critical roles:

  • Activate the Nucleophile: It deprotonates the amino group of glycine, making it a much stronger nucleophile.

  • Scavenge Acid: It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing it from protonating the quinazoline ring nitrogens (which would deactivate the ring towards nucleophilic attack) or the product itself.

Organic bases like DIPEA are often superior to inorganic bases like K2CO3 because they tend to provide better solubility for the reactants in organic solvents.

Q3: Can I use a glycine ester (e.g., glycine ethyl ester) instead of glycine? What are the pros and cons?

Yes, using a glycine ester is a very common and often advantageous strategy.

  • Pros:

    • Improved Solubility: Glycine esters are significantly more soluble in organic solvents than glycine itself, which can lead to a more homogeneous reaction mixture and faster reaction rates.

    • Simpler Base Requirements: You only need one equivalent of a base to scavenge the HCl byproduct, as the amine is already a free base.

  • Cons:

    • Additional Step: This approach requires a final hydrolysis step (saponification) to convert the ester to the desired carboxylic acid.[2] This adds an extra step to the overall synthesis.

The choice often depends on the scale of the reaction and the purification strategy. For difficult reactions, the improved solubility offered by the ester can be the key to success.

Optimized Experimental Protocol

This protocol provides a robust starting point. Researchers should monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Method A: Direct condensation with Glycine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloroquinazoline (1.0 eq), glycine (1.2 eq), and diisopropylethylamine (DIPEA, 2.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5-10 mL per gram of 4-chloroquinazoline).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM). The reaction is typically complete within 8-16 hours.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in 1 M NaOH (aq).

    • Wash the aqueous solution with ethyl acetate (2x).

    • Adjust the pH of the aqueous layer to ~4.5 with 1 M HCl (aq) or acetic acid. A precipitate should form.

    • Stir the suspension in an ice bath for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold water, and then cold diethyl ether.

    • Dry the solid in a vacuum oven at 60 °C to afford the pure product.

Data & Visualization

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues.

Troubleshooting_Workflow start Low Yield Observed check_sm 1. Verify Starting Material Purity & Stoichiometry start->check_sm sm_ok Purity OK? check_sm->sm_ok check_conditions 2. Review Reaction Conditions (Solvent, Base, Temp) analyze_crude 3. Analyze Crude Mixture (TLC, LC-MS, ¹H NMR) check_conditions->analyze_crude hydrolysis 4-Quinazolinone Present? analyze_crude->hydrolysis sm_ok->check_conditions Yes purify_sm Purify/Replace Starting Materials sm_ok->purify_sm No incomplete_rxn Starting Material Remains? hydrolysis->incomplete_rxn No dry_reagents Use Anhydrous Solvent & Inert Atmosphere hydrolysis->dry_reagents Yes optimize Optimize Conditions: - Increase Temp - Change Base/Solvent - Increase Reaction Time incomplete_rxn->optimize Yes incomplete_rxn->optimize No, Complex Mixture (Re-evaluate strategy)

Sources

2-(Quinazolin-4-ylamino)acetic acid solubility issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-QN4AA-SOL01 Version: 1.0 Last Updated: January 23, 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 2-(Quinazolin-4-ylamino)acetic acid. This molecule, featuring a quinazoline core linked to an acetic acid moiety, is of significant interest in medicinal chemistry and drug development.[1][2][3] However, its chemical structure presents a classic solubility dilemma. The molecule is amphoteric, meaning it possesses both a basic quinazoline ring system and an acidic carboxylic acid group.[4][5] This duality means its charge state—and therefore its solubility—is highly dependent on the pH of the solvent system.

While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for a vast range of compounds, researchers frequently encounter difficulties when preparing stock solutions of this compound or upon its dilution into aqueous buffers.[6][7][8] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you overcome these challenges and ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve this compound in 100% DMSO, even at a modest concentration. What's going wrong?

A: This is a common issue that can stem from several factors:

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water can dramatically decrease the solubility of many organic compounds.[9] Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored container.

  • Low Energy Input: The dissolution process may require physical energy. Ensure you are vortexing thoroughly. Gentle warming and sonication can also significantly aid dissolution.[9][10]

  • Intrinsic Solubility Limit: You may be exceeding the compound's intrinsic solubility limit in neutral DMSO. The uncharged form of the molecule may have limited solubility.

Q2: My compound dissolved perfectly in DMSO to make a clear stock solution, but it precipitated after a few freeze-thaw cycles. Why?

A: This phenomenon is often observed with compounds stored in DMSO.[9] The primary causes are:

  • Synergy of Water and Temperature: Each time the stock is opened, it can absorb more atmospheric water. During the freezing process, this water can form microcrystals, which may act as nucleation sites for your compound to precipitate. Upon thawing, the compound may not fully redissolve.

  • Crystalline Form Conversion: Over time and with temperature cycling, a compound can convert from a more soluble, amorphous state to a more stable, less soluble crystalline polymorph. This thermodynamically favored form is harder to get back into solution.[9]

Q3: Why does my compound crash out of solution when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS pH 7.4)?

A: This indicates that the compound's solubility in the final aqueous buffer is much lower than in the DMSO stock. When the DMSO is diluted, the solvent environment abruptly changes from organic to aqueous, and if the compound's concentration is above its aqueous solubility limit, it will precipitate.[11] This is a critical issue as it leads to erroneously low concentrations in your assay.[11]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: High concentrations of DMSO can be toxic to cells and interfere with assay results.[6] A widely accepted practice is to keep the final concentration of DMSO in the assay medium below 0.5%, with many labs aiming for 0.1% or lower.[6] It is imperative to always include a vehicle control (assay medium with the same final concentration of DMSO but without the compound) to account for any solvent effects.

In-Depth Troubleshooting Guide

Problem 1: Failure to Dissolve in Pure DMSO

If you cannot achieve a clear solution in anhydrous DMSO after vigorous vortexing, the neutral form of the molecule is likely the issue. The key is to modify the molecule's charge state to increase its polarity.

Root Cause Analysis: The Power of pH

The carboxylic acid group (-COOH) on your molecule is weakly acidic. In a neutral solvent like DMSO, it remains largely protonated and uncharged. By adding a base, we can deprotonate it to form a carboxylate salt (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in a polar aprotic solvent like DMSO.

cluster_0 Chemical Equilibrium in DMSO Neutral This compound (Neutral Form) - Limited Solubility Salt Deprotonated Salt Form (-COO⁻) - High Solubility Neutral->Salt + Base (e.g., NaOH, TEA) - Deprotonation Salt->Neutral + Acid - Protonation

Figure 1. Ionization state and its impact on solubility.

Solution: pH-Modified Solubilization

Instead of dissolving the compound directly in DMSO, we will first convert it to its more soluble salt form.

  • Recommended Approach: Use a molar equivalent of a suitable base. Sodium hydroxide (NaOH) is a strong, effective choice. Triethylamine (TEA) is an organic base that can also be used.

See Protocol 1 for a detailed, step-by-step methodology.

Problem 2: Precipitation Upon Dilution into Aqueous Buffer

This is a solvent-shifting problem where the compound's stability in the organic stock does not translate to the aqueous assay environment.

Root Cause Analysis: Aqueous Solubility Limit

The solubility of this compound in a buffer like PBS at pH 7.4 is likely very low. At this pH, the carboxylic acid is deprotonated (favoring solubility), but the quinazoline nitrogens (pKa ≈ 3.5) are largely neutral.[4] The overall molecule may still be too hydrophobic to remain dissolved at your target concentration.

Start Compound precipitates in aqueous buffer CheckConc Is the final assay concentration too high? Start->CheckConc LowerConc Action: Lower the final concentration and re-test. CheckConc->LowerConc Yes ModifyBuffer Can the buffer pH be modified? CheckConc->ModifyBuffer No Success Problem Solved LowerConc->Success AcidicBuffer Action: Test solubility in an acidic buffer (e.g., pH 5.0). Protonates quinazoline nitrogens. ModifyBuffer->AcidicBuffer Yes UseExcipient Action: Consider solubilizing excipients (e.g., cyclodextrins). (Advanced) ModifyBuffer->UseExcipient No BasicBuffer Action: Test solubility in a basic buffer (e.g., pH 8.5). Ensures carboxylate remains ionized. AcidicBuffer->BasicBuffer If Insoluble AcidicBuffer->Success If Soluble BasicBuffer->UseExcipient If Insoluble BasicBuffer->Success If Soluble

Figure 2. Troubleshooting workflow for aqueous precipitation.

Solutions:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Optimize Buffer pH: Systematically test the compound's solubility in buffers of different pH values (e.g., pH 5.0, 7.4, 8.5) to find a range where it is most soluble. See Protocol 2 .

  • Use Co-solvents or Excipients: For particularly stubborn compounds, adding solubilizing agents like cyclodextrins or low percentages of polyethylene glycols (PEGs) to the assay buffer can help, but this must be validated to ensure it doesn't interfere with the assay.[11]

Experimental Protocols

Protocol 1: Preparation of a pH-Modified Stock Solution in DMSO

This protocol describes how to create a 10 mM stock solution of this compound (MW: 203.20 g/mol ) by converting it to its sodium salt.[5]

Materials:

  • This compound

  • Anhydrous DMSO

  • 1.0 M NaOH solution (prepared in sterile, nuclease-free water)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Weigh Compound: Accurately weigh 2.03 mg of the compound and place it into a sterile microcentrifuge tube. This corresponds to 10 µmol.

  • Add Base: Add exactly one molar equivalent of NaOH. For 10 µmol of the compound, add 10 µL of a 1.0 M NaOH solution.

  • Briefly Vortex: Gently vortex the tube for 10-15 seconds to mix the compound and the NaOH solution.

  • Add DMSO: Add 990 µL of anhydrous DMSO to the tube to bring the total volume to 1 mL.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If solids persist, proceed to the next steps.

  • Gentle Heating (Optional): Place the tube in a heat block or water bath set to 30-40°C for 5-10 minutes. Vortex again.

  • Sonication (Optional): Place the tube in a bath sonicator for 5-10 minutes.

  • Inspect: The solution should be completely clear. This 10 mM stock is now ready for serial dilution or storage at -20°C or -80°C in small aliquots.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffers

This protocol provides a method to estimate the solubility of your compound in different buffers.

Materials:

  • 10 mM compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffers of interest (e.g., pH 5.0 Acetate buffer, pH 7.4 PBS, pH 8.5 Tris buffer)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Plate: Add 198 µL of each buffer to be tested into separate wells of the 96-well plate. Prepare duplicates or triplicates for each condition.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a 1:100 dilution, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mix and Incubate: Mix the plate by gentle shaking or pipetting up and down. Cover the plate and let it incubate at room temperature for 1-2 hours.

  • Observe for Precipitation: Visually inspect the wells against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate. You can also use a plate reader to measure light scattering at a wavelength like 620 nm.

  • Interpretation: Wells that remain perfectly clear indicate that the compound is soluble at 100 µM under those buffer conditions. If precipitation is observed, the solubility is below 100 µM. You can repeat the experiment with serial dilutions of the stock to pinpoint the solubility limit more accurately.

Data Summary Table

Solvent / SystemRecommended UseProsCons & Caveats
Anhydrous DMSO Primary solvent for high-concentration stock solutions.[8]Dissolves a wide range of compounds; miscible with water.[10][12]Highly hygroscopic; can cause precipitation over time; cytotoxic at high concentrations.[6][9]
DMSO + Base (e.g., NaOH) Recommended method for dissolving acidic compounds like the topic molecule.Greatly enhances solubility by forming a salt; creates a stable stock.Requires accurate molar equivalent addition; adds ions to the stock solution.
DMF (N,N-Dimethylformamide) Alternative primary solvent.High solubilizing power, sometimes better than DMSO for quinazolines.[13]More toxic than DMSO; higher boiling point makes it harder to remove.
Ethanol Co-solvent or for less polar derivatives.Less toxic than DMSO/DMF; volatile.Generally lower solubilizing power for complex heterocyclic compounds.[1]
Aqueous Buffers Final assay medium.Biologically relevant.Solubility is often very limited; highly pH-dependent.[11][14]

References

  • Reddit Discussion on Compound Solubility. (2022). r/labrats. Available at: [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. (2016). CIBTech. Available at: [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024). Quora. Available at: [Link]

  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath. Available at: [Link]

  • Quinazoline - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009). ResearchGate. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Available at: [Link]

  • Best solvent to synthesis quinazolinone derivative with microwave? (2017). ResearchGate. Available at: [Link]

  • (PDF) Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (n.d.). Academia.edu. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. Available at: [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech. Available at: [Link]

  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2022). PubMed Central. Available at: [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. (2026). American Chemical Society. Available at: [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. Available at: [Link]

  • 2-(2-Quinolin-4-yl-1,3-thiazol-4-yl)acetic acid. (n.d.). PubChem. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Available at: [Link]

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. (2023). PubMed. Available at: [Link]

  • Quinazoline | C8H6N2 | CID 9210. (n.d.). PubChem. Available at: [Link]

Sources

Quinazoline Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reaction conditions for higher yields and purity.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during quinazoline synthesis in a question-and-answer format.

Low Yield in Niementowski Quinazoline Synthesis

Question: My Niementowski reaction between anthranilic acid and an amide is giving a very low yield. What are the likely causes and how can I improve it?

Answer: The Niementowski reaction, while a classic method, often requires harsh conditions, which can lead to degradation of starting materials and products, resulting in low yields.[1] Several factors could be at play:

  • Insufficient Temperature: This reaction typically requires high temperatures (often >150°C) to drive the dehydration and cyclization steps.[2] If the temperature is too low, the reaction may not proceed to completion.

    • Solution: Carefully increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by Thin Layer Chromatography (TLC). Be mindful that excessively high temperatures can lead to charring and byproduct formation. The use of microwave irradiation can often accelerate the reaction and improve yields by reaching high temperatures rapidly and uniformly.[1]

  • Inefficient Water Removal: The condensation reaction to form the quinazoline ring releases water. If not effectively removed, water can hydrolyze the amide starting material or the product, leading to a lower yield.

    • Solution: If conducting the reaction in a solvent, use a Dean-Stark apparatus to azeotropically remove water. For solvent-free reactions, conducting the reaction under a stream of inert gas (like nitrogen or argon) can help to drive off water as it is formed.

  • Substrate Reactivity: Electron-withdrawing groups on the anthranilic acid can decrease its nucleophilicity, slowing down the initial acylation step. Similarly, sterically hindered amides may react sluggishly.

    • Solution: For less reactive substrates, consider using a catalyst. While the traditional Niementowski reaction is often performed neat, the addition of a Lewis acid or a solid acid catalyst like montmorillonite K-10 can improve yields, especially in microwave-assisted setups.[3]

  • Reaction Time: The reaction may simply not have been allowed to run for a sufficient amount of time.

    • Solution: Monitor the reaction closely using TLC. If starting material is still present after the initial reaction time, extend the reaction duration.

Side Product Formation: The Unwanted Dihydroquinazoline

Question: I am observing a significant amount of a dihydroquinazoline byproduct in my reaction. How can I prevent its formation?

Answer: The formation of a dihydroquinazoline intermediate is a key step in many quinazoline syntheses. Incomplete oxidation of this intermediate to the final aromatic quinazoline is a common issue.[4]

  • Inadequate Oxidant: Many modern quinazoline syntheses rely on an oxidant to convert the dihydroquinazoline intermediate to the final product. If the oxidant is weak, used in insufficient quantity, or decomposes under the reaction conditions, you will isolate the dihydroquinazoline.

    • Solution:

      • Choice of Oxidant: For reactions that require an external oxidant, ensure you are using a suitable one. Common oxidants include oxygen (from air), potassium permanganate, or DDQ.[5]

      • Stoichiometry: Ensure you are using a sufficient stoichiometric amount of the oxidant. It is sometimes beneficial to use a slight excess.

      • Aerobic Conditions: For reactions that utilize atmospheric oxygen as the oxidant, ensure good air exposure by running the reaction open to the atmosphere (with a reflux condenser) or by bubbling air through the reaction mixture.

  • Reaction Conditions: Certain reaction conditions can favor the formation and stability of the dihydroquinazoline.

    • Solution: Increasing the reaction temperature or extending the reaction time can sometimes promote the final oxidation step.

Purification Woes: Removing the Catalyst and Other Impurities

Question: I'm struggling to purify my quinazoline product. How can I effectively remove the metal catalyst and other byproducts?

Answer: Purification of quinazoline derivatives can be challenging due to their often crystalline nature and varying solubility. Here are some strategies:

  • Catalyst Removal:

    • Copper Catalysts: Copper catalysts can often be removed by washing the organic layer with an aqueous solution of ammonia or ammonium chloride, which forms a water-soluble copper-ammonia complex.

    • Palladium Catalysts: Palladium catalysts can often be removed by filtration through a pad of Celite or silica gel. Alternatively, treatment with a scavenger resin specific for palladium can be effective.

  • Recrystallization: This is a powerful technique for purifying solid quinazoline products.

    • Solvent Selection: The choice of solvent is crucial. Ethanol is a commonly used solvent for recrystallizing quinazolines.[2] Other potential solvents include ethyl acetate, acetonitrile, or mixtures of solvents like ethanol/water. The ideal solvent should dissolve the quinazoline at high temperatures but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the mobile phase should be optimized by TLC to achieve good separation between your product and impurities.

  • Removing Excess Amine: If your synthesis involves a large excess of an amine starting material, it can be challenging to remove.

    • Acid Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the excess amine, making it water-soluble and easily removed in the aqueous phase. Be cautious if your quinazoline product has basic nitrogen atoms that could also be protonated, potentially affecting its solubility.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about optimizing quinazoline synthesis.

Q1: What is the best catalyst for my specific substrates in a metal-catalyzed quinazoline synthesis?

A1: The optimal catalyst depends heavily on the specific reaction and substrates.

  • Copper-based catalysts (e.g., CuI, CuCl, CuFe2O4 nanoparticles) are often used for cross-coupling reactions to form C-N bonds and are generally less expensive than palladium catalysts.[5]

  • Palladium-based catalysts (e.g., Pd(OAc)2) are highly effective for a wide range of cross-coupling reactions, including those for quinazoline synthesis.[2]

  • Nickel-based catalysts are emerging as a cost-effective alternative to palladium for certain C-H activation and cross-coupling reactions.[4]

  • Iron-based catalysts are also gaining attention as an economical and environmentally friendly option for some oxidative cyclizations.

To determine the best catalyst, it is recommended to perform small-scale screening experiments with a few different catalysts and ligands under your desired reaction conditions.

Q2: How do I choose the optimal solvent for my quinazoline synthesis?

A2: The solvent plays a critical role in solubility, reaction rate, and sometimes even the reaction pathway.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are commonly used as they can dissolve a wide range of organic molecules and are stable at high temperatures.[1]

  • Alcohols: Solvents like ethanol or isopropanol can be good choices, especially for reactions where they can also participate as a reactant or help to dissolve certain reagents.[6]

  • Non-polar Solvents: Toluene or xylene are often used in reactions that require high temperatures and azeotropic removal of water.

  • Green Solvents: In line with the principles of green chemistry, water and deep eutectic solvents (DESs) are being explored as environmentally friendly alternatives for some quinazoline syntheses.[5][6]

The choice of solvent should be based on the solubility of your starting materials and the required reaction temperature. It is often necessary to screen a few different solvents to find the one that gives the best results.

Q3: What is the typical temperature range for quinazoline synthesis, and how does it affect the reaction?

A3: The optimal temperature can vary significantly depending on the synthetic method.

  • Traditional Methods (e.g., Niementowski): These often require high temperatures, typically in the range of 120-200°C, to drive the reaction to completion.[2]

  • Metal-Catalyzed Reactions: These can often be performed at lower temperatures, typically ranging from 80-120°C, due to the catalytic activity of the metal.

  • Microwave-Assisted Synthesis: Microwave irradiation can rapidly heat the reaction mixture to high temperatures, often leading to significantly shorter reaction times compared to conventional heating.[1]

Temperature affects the reaction rate; higher temperatures generally lead to faster reactions. However, excessively high temperatures can also lead to the decomposition of reactants and products, resulting in lower yields and the formation of byproducts. It is crucial to find the optimal temperature that balances reaction rate and product stability.

Q4: How can I monitor the progress of my quinazoline synthesis?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a reaction.

  • Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate and eluted with an appropriate solvent system. The plate is then visualized under UV light (quinazolines are often UV active) or by staining with a suitable reagent (e.g., p-anisaldehyde stain).[7]

  • Interpretation: By comparing the spots of the starting materials, the product, and the reaction mixture at different time points, you can determine if the starting materials are being consumed and if the product is being formed. This allows you to determine the optimal reaction time and to identify the presence of any significant byproducts.

Section 3: Data and Protocols

Comparative Table of Reaction Conditions for Quinazoline Synthesis
Synthetic MethodStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)Typical Yields (%)Reference
Niementowski Reaction Anthranilic Acid, AmideNone or Acid CatalystSolvent-free or High-boiling solvent130-20040-80[1]
Microwave-Assisted Niementowski Anthranilic Acid, FormamideMontmorillonite K-10Solvent-free150 (Microwave)85-95[3]
Copper-Catalyzed Synthesis 2-Aminobenzylamine, AldehydeCuCl/DABCO/TEMPO, O₂Acetonitrile8070-95[4]
Palladium-Catalyzed Synthesis 2-Aminobenzonitrile, Arylboronic acid, OrthoesterPd(OAc)₂, LigandToluene11060-90[4]
Synthesis from 2-Aminobenzophenones 2-Aminobenzophenone, Aldehyde, Ammonium AcetateIodineEthanolReflux80-95[5]
Step-by-Step Protocol: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone

This protocol is adapted from a literature procedure and should be performed in a dedicated microwave reactor by trained personnel.[1][3]

  • Preparation: In a 10 mL microwave reaction vial, add anthranilic acid (1.0 mmol), formamide (5.0 mmol), and montmorillonite K-10 (100 mg).

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 150°C for 5-10 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexane, 1:1).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add ethyl acetate (20 mL) to the reaction mixture and stir.

  • Filtration: Filter the mixture to remove the solid catalyst.

  • Washing: Wash the organic filtrate with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4(3H)-quinazolinone.

Section 4: Visualizing the Process

Experimental Workflow for Quinazoline Synthesis

This diagram illustrates a typical workflow for quinazoline synthesis, from reaction setup to final product characterization, highlighting key decision points and troubleshooting loops.

Quinazoline_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Select Synthesis Route reagents Gather Starting Materials & Reagents start->reagents setup Reaction Setup (Solvent, Catalyst, Temp) reagents->setup monitoring Monitor Progress (TLC) setup->monitoring monitoring->setup Incomplete workup Quench & Aqueous Wash monitoring->workup Reaction Complete low_yield Low Yield? monitoring->low_yield side_products Side Products? monitoring->side_products extraction Solvent Extraction workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization purification_issue Purification Issues? purification->purification_issue end Pure Product characterization->end low_yield->setup Adjust Conditions side_products->setup Modify Protocol purification_issue->purification Optimize Method

Caption: A typical experimental workflow for quinazoline synthesis.

Reaction Mechanism: Niementowski Quinazoline Synthesis

This diagram illustrates the proposed mechanism for the Niementowski quinazoline synthesis.

Niementowski_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product anthranilic_acid Anthranilic Acid acylation N-Acylanthranilic Acid anthranilic_acid->acylation amide Amide amide->acylation + Heat cyclization Dihydroquinazolinone Intermediate acylation->cyclization Intramolecular Condensation (-H₂O) quinazoline Quinazolinone cyclization->quinazoline Dehydration (-H₂O)

Caption: Proposed mechanism for the Niementowski quinazoline synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved January 23, 2026, from [Link]

  • Gong, Y., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 589.
  • Luo, X., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. Molecules, 20(9), 16364-16386.
  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 638.
  • Zonouzi, A., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • Balalaie, S., et al. (2001). Microwave-assisted solvent-free synthesis of 4(3H)-quinazolinones on montmorillonite K-10. Green Chemistry, 3(6), 323-325.
  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341.
  • Morrow, G. W., et al. (2010). A mild and efficient copper-catalyzed synthesis of highly functionalized quinazolines. Tetrahedron Letters, 51(5), 758-760.
  • Gopalaiah, K., et al. (2017). Iron-Catalyzed Aerobic Oxidative Cascade for the Synthesis of C-2 Substituted Quinazolines from 2-Aminobenzyl Alcohols and Benzylamines. The Journal of Organic Chemistry, 82(15), 8086-8094.
  • Panja, A., et al. (2012). A simple and efficient iodine-catalyzed one-pot synthesis of highly substituted quinazolines. Tetrahedron Letters, 53(38), 5144-5147.
  • Cho, E. B., et al. (2018). Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water. The Journal of Organic Chemistry, 83(9), 5132-5139.
  • Bhanage, B. M., & Deshmukh, D. S. (2018). Molecular Iodine Catalysed Benzylic Sp3 C-H Bond Amination for the Synthesis of 2-Arylquinazolines from 2-Aminobenzaldehydes, 2-Aminobenzophenones and 2-Aminobenzyl Alcohols. Synlett, 29(07), 979-985.
  • Paul, N. D., et al. (2019). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 7, 683.
  • Hati, S., & Sen, S. (2016). A Mild o-Iodoxybenzoic Acid (IBX) Mediated Tandem Reaction for the Facile Synthesis of Diversely Substituted Quinazolines and 3,4-Dihydroquinazolines. Synthesis, 48(09), 1389-1398.
  • Wang, Z., et al. (2021). Palladium(II)-Catalyzed Cascade Reaction of 2-Aminobenzonitriles with Triethyl Orthocarboxylates and Boronic Acids for the Synthesis of 4-Arylquinazolines. Synthesis, 53(08), 1356-1364.
  • University of Rochester. (n.d.). TLC Visualization Methods. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low In Vivo Efficacy of 2-(Quinazolin-4-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are observing a disconnect between the promising in vitro activity and the suboptimal in vivo efficacy of 2-(Quinazolin-4-ylamino)acetic acid and its analogs. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] However, translating potent enzymatic or cellular activity into a robust animal model response is a common and significant hurdle.

This document provides a logical, causality-driven framework to diagnose and resolve these issues. We will proceed from the most common and foundational problems (physicochemical properties and formulation) to more complex biological challenges (pharmacokinetics and target engagement).

Initial Troubleshooting Workflow

Before diving into specific FAQs, it is crucial to approach the problem systematically. A common mistake is to immediately jump to high-dose efficacy studies without diagnosing the root cause, which can be inefficient and waste valuable resources. The following workflow provides a logical starting point.

Troubleshooting_Workflow cluster_formulation Troubleshooting Loop 1 cluster_pk Troubleshooting Loop 2 cluster_pd Troubleshooting Loop 3 Start Start: Low In Vivo Efficacy Observed Formulation Step 1: Assess Compound & Formulation (Solubility, Stability) Start->Formulation Begin Here PK_Study Step 2: Conduct Pilot PK Study (Exposure, Half-life) Formulation->PK_Study Formulation is Stable & Soluble Reformulate Reformulate Compound (See FAQ Q2) Formulation->Reformulate Fails PD_Study Step 3: Confirm Target Engagement (Biomarkers in Target Tissue) PK_Study->PD_Study Adequate Exposure (AUC) Achieved PK_Issues Address PK Issues (See FAQ Q4-Q6) PK_Study->PK_Issues Poor Exposure Dose_Opt Step 4: Dose Escalation & Efficacy Study PD_Study->Dose_Opt Target Engagement Confirmed PD_Issues Address PD Issues (See FAQ Q7-Q8) PD_Study->PD_Issues No/Low Engagement Success Problem Resolved: Optimized In Vivo Efficacy Dose_Opt->Success Reformulate->Formulation Re-assess PK_Issues->Formulation Modify Formulation / Route PD_Issues->PK_Study Re-evaluate Exposure at Target Site ADME_Pathway cluster_pitfalls Dose Oral or IP Dosing Absorption Absorption (Gut/Peritoneum) Dose->Absorption Circulation Systemic Circulation (Bloodstream) Absorption->Circulation Bioavailability p1 Poor Solubility Limits Absorption Absorption->p1 Distribution Distribution (To Tissues) Circulation->Distribution Metabolism Metabolism (Mainly Liver) Circulation->Metabolism First-Pass Effect Target Target Tissue (e.g., Tumor) Distribution->Target Distribution->Metabolism p3 Poor Penetration into Tumor Target->p3 Excretion Excretion (Urine/Feces) Metabolism->Excretion p2 Rapid Metabolism (CYP Enzymes) Metabolism->p2

Caption: Key stages of drug disposition and common failure points.

Q3: How do I run a pilot PK study, and what key parameters should I look for?

A3: A pilot PK study provides a snapshot of your compound's exposure over time. It doesn't need to be a full, multi-dose study initially.

  • Design: Use a small number of healthy, non-tumor-bearing animals (e.g., n=3 mice). Administer a single dose of your compound using your validated formulation and intended route (e.g., 10 mg/kg IP). Collect blood samples at key time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Analyze the plasma concentration of your compound using LC-MS/MS.

  • Key Parameters:

    • Cmax (Maximum Concentration): The highest concentration your drug reaches. Is this Cmax above the in vitro IC50 for your target cells? If not, you are unlikely to see an effect.

    • Tmax (Time to Cmax): How quickly the drug is absorbed. [3] * AUC (Area Under the Curve): Represents the total drug exposure over time. This is the most critical parameter linking exposure to efficacy.

    • t1/2 (Half-life): How quickly the drug is cleared from the body. A very short half-life (<1-2 hours) may require more frequent dosing to maintain therapeutic concentrations.

Q4: My compound has very low exposure (AUC) and a short half-life. What are the likely causes for a quinazoline derivative?

A4: Quinazoline-based drugs, like many kinase inhibitors, are susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver, a phenomenon known as the first-pass effect if dosed orally. [4]This can lead to poor bioavailability.

  • Metabolic Instability: The quinazoline ring itself can be hydroxylated. Other common metabolic sites include alkyl groups attached to nitrogens.

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability Assay: Before another animal study, test your compound's stability in liver microsomes (rat, mouse, human). This is a fast, inexpensive assay that will tell you if your compound is rapidly metabolized.

    • Change Route of Administration: If you are dosing orally and see poor exposure, try intraperitoneal (IP) or intravenous (IV) administration to bypass the first-pass effect. If exposure dramatically improves, you have identified metabolic clearance as the primary issue.

    • Medicinal Chemistry: If the compound is intrinsically unstable to metabolism, structural modifications may be needed to block the metabolic "hot spots." This often involves adding fluorine atoms or switching to less metabolically active functional groups. [4]

Section 3: Pharmacodynamic (PD) & Target Engagement

You have a good formulation and your PK study shows adequate exposure. Now, you must prove the drug is hitting its intended target in the tumor at a level sufficient to cause a biological effect. [5] Q5: How can I confirm that my compound is engaging its target in the tumor?

A5: This requires a pharmacodynamic (PD) or biomarker study. You need to measure a downstream effect of your target inhibition in the actual target tissue (the tumor). [6]

  • Study Design: Dose tumor-bearing animals with your compound. Collect tumors at a time point where you expect high drug concentration (e.g., near the Tmax from your PK study). Compare these to tumors from vehicle-treated animals.

  • Methodology (Example for a Kinase Inhibitor): Most quinazolines target protein kinases. [7]The most direct way to show engagement is to measure the phosphorylation of the kinase's direct substrate.

    • Western Blotting: Homogenize the tumor tissue and perform a Western blot. Use an antibody specific for the phosphorylated form of the downstream target (e.g., p-EGFR, p-AKT, p-ERK). A significant decrease in the phosphorylated protein in the drug-treated group versus the vehicle group is direct evidence of target engagement. [8] * Immunohistochemistry (IHC): This method provides spatial information within the tumor and can also be used with phospho-specific antibodies.

Protocol 2: Western Blot for Target Engagement in Tumors
  • Objective: To determine if the compound inhibits the phosphorylation of a target protein in tumor tissue.

  • Procedure:

    • Dose a cohort of tumor-bearing mice (n=3-4 per group) with either vehicle or your compound at an efficacious dose.

    • At the predetermined time point (e.g., 2-4 hours post-dose), humanely euthanize the animals and excise the tumors.

    • Immediately snap-freeze the tumors in liquid nitrogen. Causality: This is critical to preserve the phosphorylation status of proteins, as phosphatases are highly active in tissue homogenates.

    • Homogenize the frozen tumor tissue in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Perform standard SDS-PAGE to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the phosphorylated target (e.g., anti-p-EGFR) and a primary antibody for the total amount of that protein (e.g., anti-EGFR) as a loading control.

    • Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.

  • Self-Validation/Interpretation: A successful result is a clear reduction in the band intensity for the phospho-protein in the compound-treated lanes compared to the vehicle-treated lanes, while the total protein levels remain unchanged. This provides strong evidence that your drug is active at its target in vivo.

Q6: I've confirmed target engagement, but the tumor still doesn't shrink. What are my final options?

A6: If you have a good formulation, good exposure, and confirmed target engagement, the issue may be with the dosing regimen or the biological context of the model.

  • Dose and Schedule Dependency:

    • Insufficient Duration of Inhibition: Your compound may have a short half-life. Even if it engages the target at 2 hours, the target may be reactivated by 8 hours. You may need to increase the dosing frequency (e.g., from once daily to twice daily) to maintain target suppression. [9] * Insufficient Magnitude of Inhibition: The dose might be too low. You may need to perform a dose-response study in vivo, testing multiple dose levels to find the one that gives maximal tumor growth inhibition. [10]* Biological Context:

    • Target Redundancy: The cancer cells in your model may be able to bypass the inhibition of your single target by using other signaling pathways.

    • Model Dependency: The specific cell line or xenograft model you are using may not be critically dependent on the pathway your drug inhibits for its survival and growth. [8]Consider testing your compound in other relevant cancer models.

By systematically working through these steps—from formulation to pharmacokinetics to pharmacodynamics—you can effectively diagnose the underlying cause of low in vivo efficacy and develop a rational plan to overcome it.

References

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

  • Franco, F. M., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35(10). Retrieved January 23, 2026, from [Link]

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. (2023). Drug Development Research. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Pharmaceuticals. Retrieved January 23, 2026, from [Link]

  • The in vivo metabolic stability of dipeptide analogues of the quinazoline antifolate, ICI 198583, in mice. (1995). Biochemical Pharmacology. Retrieved January 23, 2026, from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. Retrieved January 23, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. (1990). The Journal of Pharmacology and Experimental Therapeutics. Retrieved January 23, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (n.d.). Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). Arabian Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. (2018). Clinical Pharmacokinetics. Retrieved January 23, 2026, from [Link]

  • Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. (2016). ACS Medicinal Chemistry Letters. Retrieved January 23, 2026, from [Link]

  • New quinazolin-2,4-diones from (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-ylamino) acetic acid hydrazide. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved January 23, 2026, from [Link]

  • Drug-like property optimization: Discovery of orally bioavailable quinazoline-based multi-targeted kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. (2016). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Pharmacokinetics and Pharmacodynamics of Posaconazole. (2020). Clinical Pharmacokinetics. Retrieved January 23, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Target Engagement Assay Services. (n.d.). Concept Life Sciences. Retrieved January 23, 2026, from [Link]

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Overcoming Resistance to Quinazoline-Based Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating resistance to quinazoline-based inhibitors in cancer cells. This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to navigate the complexities of your experiments. As your dedicated application scientist, I will not only outline the necessary steps but also delve into the causality behind our experimental choices, ensuring a comprehensive and self-validating approach to your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers encounter when studying resistance to quinazoline-based inhibitors, which primarily target the Epidermal Growth Factor Receptor (EGFR).

Q1: My cancer cell line, which was initially sensitive to a quinazoline-based EGFR inhibitor, is now showing signs of resistance. What are the most probable causes?

A1: The development of resistance to EGFR tyrosine kinase inhibitors (TKIs) is a multifaceted issue. The most common mechanisms can be broadly categorized into two groups:

  • On-target resistance: This typically involves genetic alterations within the EGFR gene itself. The most prevalent is the T790M "gatekeeper" mutation in exon 20. This mutation increases the affinity of the kinase for ATP, thereby reducing the potency of ATP-competitive inhibitors.[1]

  • Bypass signaling activation: Cancer cells can develop mechanisms to circumvent the need for EGFR signaling. This often involves the amplification or hyperactivation of other receptor tyrosine kinases (RTKs) such as MET or HER2 (ERBB2).[2][3][4] Activation of downstream signaling pathways, like the PI3K/Akt/mTOR pathway, can also confer resistance by promoting cell survival signals independent of EGFR.[5][6]

Q2: How can I confirm if my resistant cells have acquired the T790M mutation?

A2: The presence of the T790M mutation can be confirmed through targeted sequencing of the EGFR gene. Sanger sequencing of PCR-amplified exon 20 is a reliable method for cell line-based research. For more sensitive detection, especially in heterogeneous populations, next-generation sequencing (NGS) or digital PCR (dPCR) are recommended.[7]

Q3: What are the first steps to investigate MET or HER2 amplification in my resistant cell lines?

A3: The gold-standard method for detecting gene amplification is Fluorescence In Situ Hybridization (FISH).[8] This technique allows for the visualization and quantification of gene copy number within individual cells. Alternatively, quantitative PCR (qPCR) can be used as a high-throughput method to assess relative gene copy number changes between your sensitive and resistant cell lines.[9][10][11] Western blotting can also be employed to assess the overexpression of MET or HER2 proteins, which often correlates with gene amplification.[12]

Q4: My IC50 curve for the quinazoline inhibitor in my resistant cell line is not a classic sigmoidal shape. What could be the issue?

A4: A non-sigmoidal dose-response curve can indicate several issues. It's possible that at higher concentrations, the inhibitor has off-target effects, leading to a secondary drop in viability. Alternatively, if the curve plateaus at a certain level of inhibition, it may suggest that a subpopulation of cells is completely resistant. It is also crucial to ensure that your experimental setup, including cell seeding density and drug concentrations, is optimized.[13][14] Incomplete curves where the top and bottom plateaus are not well-defined can lead to inaccurate IC50 calculations.[15]

Troubleshooting Guides

This section provides detailed troubleshooting for common experimental challenges, structured in a question-and-answer format to directly address specific issues.

Guide 1: Generating and Validating Quinazoline Inhibitor-Resistant Cell Lines

Issue: I am struggling to generate a stable resistant cell line. The cells die off when I increase the inhibitor concentration.

Potential Causes and Solutions:

  • Aggressive Dose Escalation: Increasing the drug concentration too rapidly can lead to widespread cell death before resistance mechanisms can be selected for.

    • Solution: Employ a stepwise dose escalation strategy. Start with the IC20 (the concentration that inhibits 20% of cell growth) and gradually increase the concentration by 25-50% at each step.[16] Allow the cells to recover and resume normal proliferation at each new concentration before proceeding to the next. This process can take several months.[17]

  • Cell Line Instability: Some cell lines are inherently more difficult to culture and may not be suitable for long-term drug selection.

    • Solution: Ensure you are using a healthy, low-passage parental cell line. Maintain a "control" culture of the parental line in parallel without the inhibitor to monitor for any changes in growth or morphology.

  • Inhibitor Instability: The quinazoline inhibitor may be degrading in the culture medium over time.

    • Solution: Prepare fresh inhibitor stock solutions regularly and store them appropriately. When treating cells, replace the medium with fresh inhibitor-containing medium every 2-3 days.

Experimental Protocol: Generating a Quinazoline Inhibitor-Resistant Cell Line

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the baseline IC50 of the quinazoline inhibitor in your parental cell line.[18]

  • Initial Drug Exposure: Begin by culturing the parental cells in a medium containing the inhibitor at a concentration equal to the IC20.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the inhibitor concentration by 1.5 to 2.0-fold.[2]

  • Monitoring and Maintenance: At each step, monitor cell viability and morphology. If more than 50% of the cells die, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the dose again.[16]

  • Cryopreservation: At each successful concentration step, cryopreserve a batch of cells. This provides a backup if the culture is lost at a higher concentration.[2]

  • Validation of Resistance: Once the cells are stably proliferating at a significantly higher inhibitor concentration (e.g., 10-fold the initial IC50), validate the resistance by performing a new IC50 assay and comparing it to the parental cell line.[16] The resistance index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI ≥ 5 is generally considered indicative of a successfully generated resistant cell line.[16]

Logical Workflow for Generating Resistant Cell Lines

G start Start with Parental Cell Line ic50 Determine Baseline IC50 start->ic50 treat_ic20 Culture in IC20 of Inhibitor ic50->treat_ic20 monitor Monitor Cell Growth & Viability treat_ic20->monitor stable_growth Stable Proliferation? monitor->stable_growth target_reached Target Concentration Reached? monitor->target_reached increase_dose Increase Inhibitor Concentration (1.5-2.0x) high_death >50% Cell Death? increase_dose->high_death high_death->monitor No reduce_dose Revert to Previous Concentration high_death->reduce_dose Yes reduce_dose->monitor stable_growth->monitor No stable_growth->increase_dose Yes cryo Cryopreserve Cells cryo->increase_dose target_reached->cryo No validate Validate Resistance (New IC50) target_reached->validate Yes end Resistant Cell Line Established validate->end

Caption: Workflow for the generation of drug-resistant cell lines.

Guide 2: Troubleshooting Western Blot Analysis of EGFR Pathway Proteins

Issue: I am not getting a clear signal for phosphorylated EGFR (p-EGFR) or other downstream proteins like p-Akt and p-ERK.

Potential Causes and Solutions:

  • Poor Protein Extraction: Inefficient cell lysis can result in low protein yield or degradation of phosphorylated proteins.

    • Solution: Use a lysis buffer containing protease and phosphatase inhibitors.[12] Sonication can help to release nuclear and membrane proteins and shear DNA, reducing the viscosity of the lysate.[19]

  • Suboptimal Antibody Concentration: The primary antibody concentration may be too low.

    • Solution: Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions.

  • Inefficient Protein Transfer: High molecular weight proteins like EGFR (~175 kDa) can be difficult to transfer efficiently.

    • Solution: Optimize the transfer conditions. For large proteins, consider a wet transfer at a lower voltage for a longer duration or overnight at 4°C. Ensure the transfer sandwich is assembled correctly without any air bubbles.[20]

  • Low Protein Expression: The protein of interest may be expressed at very low levels in your cells.

    • Solution: Increase the amount of protein loaded onto the gel (typically 20-50 µg of total protein).[21] You can also stimulate cells with EGF to increase p-EGFR levels as a positive control.[22]

Issue: My Western blot has high background, making it difficult to interpret the results.

Potential Causes and Solutions:

  • Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding.

    • Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, or vice versa).

  • High Antibody Concentration: The primary or secondary antibody concentration may be too high.

    • Solution: Further dilute your antibodies.

  • Insufficient Washing: Residual antibodies that are not washed away can cause high background.

    • Solution: Increase the number and duration of wash steps. Use a wash buffer containing a detergent like Tween-20.[3]

  • Membrane Drying Out: Allowing the membrane to dry out at any stage can cause irreversible background.[23]

    • Solution: Ensure the membrane remains submerged in buffer throughout the procedure.

Experimental Protocol: Western Blot for p-EGFR, p-Akt, and p-ERK

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Dilute lysates to the same concentration and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.[21]

  • SDS-PAGE: Load equal amounts of protein into an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, p-Akt, and p-ERK overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR, Akt, and ERK.[4]

EGFR Signaling Pathway

EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of action for quinazoline inhibitors.

Guide 3: Troubleshooting Fluorescence In Situ Hybridization (FISH) for MET and HER2

Issue: I am getting weak or no FISH signals for my MET or HER2 probes.

Potential Causes and Solutions:

  • Poor Probe Hybridization: The probe may not be efficiently binding to the target DNA.

    • Solution: Optimize the denaturation and hybridization conditions (temperature and time). Ensure the probe concentration is adequate.[1]

  • Over-fixation of Cells: Excessive fixation can mask the target DNA, preventing probe access.

    • Solution: Reduce the fixation time or use a less harsh fixative.

  • Inadequate Permeabilization: The cell membrane may not be sufficiently permeabilized for the probe to enter.

    • Solution: Optimize the proteinase K digestion step. However, be cautious as over-digestion can damage the cellular morphology.[25]

Issue: I am observing high non-specific background fluorescence.

Potential Causes and Solutions:

  • Incomplete Denaturation: If the target DNA is not fully denatured, the probe may bind non-specifically.

    • Solution: Ensure the denaturation temperature and time are optimal.

  • Insufficient Washing: Post-hybridization washes are critical for removing unbound and non-specifically bound probes.

    • Solution: Increase the stringency of the washes by increasing the temperature or decreasing the salt concentration.[1]

  • Autofluorescence: Some cells or tissues can have endogenous fluorescence.

    • Solution: Treat the slides with sodium borohydride or use an autofluorescence quenching agent.

Experimental Protocol: FISH for MET and HER2 Amplification

  • Slide Preparation: Prepare slides with either cultured cells or paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration (for tissue sections): Treat slides with xylene and a series of ethanol washes.

  • Pretreatment: Incubate slides in a heat pretreatment solution to retrieve the target DNA.[26]

  • Protease Digestion: Digest the cells/tissues with proteinase K to improve probe accessibility.

  • Denaturation: Co-denature the probe and target DNA at a high temperature (e.g., 75°C).

  • Hybridization: Incubate the slides overnight at 37°C in a humidified chamber to allow the probe to anneal to the target DNA.

  • Post-Hybridization Washes: Perform a series of stringent washes to remove excess probe.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an antifade medium.[27]

  • Imaging and Analysis: Visualize the signals using a fluorescence microscope with appropriate filters. For gene amplification, a HER2/CEP17 or MET/CEP7 ratio of ≥ 2.0 is typically considered positive.[5]

Data Summary: Interpreting FISH Results

FISH ResultInterpretationImplication for Resistance
Ratio < 2.0 Non-amplifiedResistance is likely not driven by gene amplification.
Ratio ≥ 2.0 AmplifiedGene amplification is a probable mechanism of resistance.
Equivocal Borderline amplificationFurther investigation with alternative methods (e.g., qPCR) is recommended.

References

  • Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. (2023). PubMed. [Link]

  • Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]

  • Help with determining IC50 for enzyme inhibitors. Reddit. [Link]

  • Standardization and optimization of fluorescence in situ hybridization (FISH) for HER-2 assessment in breast cancer. (2017). National Institutes of Health. [Link]

  • Establishing a molecular protocol for detection of EGFR mutations in patients with non-small cell lung cancer. Vietnam Journal of Science and Technology. [Link]

  • MET activation mediates resistance to lapatinib inhibition of HER2-amplified gastric cancer cells. National Institutes of Health. [Link]

  • FISH Tips and Troubleshooting. Creative Bioarray. [Link]

  • Validation of HER2 Amplification as a Predictive Biomarker for Anti-Epidermal Growth Factor Receptor Antibody Therapy in Metastatic Colorectal Cancer. (2019). PubMed. [Link]

  • Is there any easy way for the IC50 calculation? ResearchGate. [Link]

  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • EGFR Testing Patterns and Detection of EGFR Exon 20 Insertions in the United States. National Institutes of Health. [Link]

  • (A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in... ResearchGate. [Link]

  • (PDF) Improve your success with fish cell lines—small things that matter. ResearchGate. [Link]

  • The 8 Western Blot Failures and How to Prevent Them (2025 Guide). Wildtype One. [Link]

  • HER2 Gene Amplification Testing by Fluorescent In Situ Hybridization (FISH): Comparison of the ASCO-College of American Pathologists Guidelines With FISH Scores Used for Enrollment in Breast Cancer International Research Group Clinical Trials. PubMed Central. [Link]

  • Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors. National Institutes of Health. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. [Link]

  • Western Blot Troubleshooting Guide. Boster Bio. [Link]

  • FISH Tips and Troubleshooting. Today's Clinical Lab. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Amplification of MET and MYC in the setting of acquired resistance to... ResearchGate. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • (PDF) Protocol for HER2 FISH Using a Non-cross-linking, Formalin-free Tissue Fixative to Combine Advantages of Cryo-preservation and Formalin Fixation. ResearchGate. [Link]

  • Cell Lysis Methods: A Guide to Efficient Protein Extraction. Boster Bio. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Institutes of Health. [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Prospective Validation of a One-Step RT-qPCR-based Test for Quantifying HER2 Gene Expression in Breast Cancer. Asian Pacific Journal of Cancer Prevention. [Link]

  • Leica HER2 FISH System - 30 Test Instructions For Use. Leica Biosystems. [Link]

  • Blotchy Western Blot: Causes & Fixes (36). AstorScientific. [Link]

  • Use of Fluorescence In Situ Hybridization (FISH) in Diagnosis and Tailored Therapies in Solid Tumors. PubMed Central. [Link]

  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]

  • Western Blot Troubleshooting: 10 Common Problems and Solutions. Enzo Life Sciences. [Link]

  • Western blot analysis [(p)EGFR & (p)ERK1/2 MAPK ]. (a) Phosphorylated... ResearchGate. [Link]

  • A Reliable and Standardizable Differential PCR and qPCR Methodology Assesses HER2 Gene Amplification in Gastric Cancer. MDPI. [Link]

  • EGFR Exon 20 Insertion Mutation and Lung Cancer. LUNGevity Foundation. [Link]

  • What is the recommended procedure for conducting the Fluorescence In Situ Hybridization (FISH) test and Human Epidermal growth factor Receptor 2 (HER2)/neu test?. Dr.Oracle. [Link]

  • Testing for EGFR Exon 20 Insertions in NSCLC. Takeda. [Link]

  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Semantic Scholar. [Link]

  • A Visual Exploration of New Targeted Therapies for EGFR Exon 20 Insertions in NSCLC. PeerView. [Link]

Sources

Technical Support Center: Purification of 2-(Quinazolin-4-ylamino)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the purification of 2-(quinazolin-4-ylamino)acetic acid derivatives. Drawing upon extensive experience in synthetic and medicinal chemistry, this resource offers troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this important class of compounds.

Introduction to the Purification Challenges

This compound derivatives are a significant scaffold in medicinal chemistry, forming the core of several targeted cancer therapies. Their synthesis, typically involving the nucleophilic aromatic substitution of a 4-chloroquinazoline with glycine or its esters, can present several purification challenges. These challenges often stem from the physicochemical properties of the target molecules and the formation of closely related impurities. Key difficulties include:

  • Zwitterionic Nature: The presence of both a basic quinazoline nitrogen and an acidic carboxylic acid group can lead to zwitterion formation, impacting solubility and chromatographic behavior.

  • Poor Solubility: Many quinazoline derivatives exhibit low solubility in common organic solvents, making purification by chromatography and crystallization challenging.

  • Formation of Closely Related Impurities: Side reactions during synthesis can generate impurities with similar polarities and structures to the desired product, complicating separation.

  • Hydrolysis of Ester Precursors: Incomplete or concurrent hydrolysis of ester precursors can lead to mixtures of the ester and the final carboxylic acid, which can be difficult to separate.

This guide will provide a structured approach to overcoming these obstacles through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Crystallization Issues

Question 1: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" is a common problem that occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities, rapid cooling, or the choice of an inappropriate solvent system. For zwitterionic compounds like many this compound derivatives, the strong intermolecular interactions can also hinder crystal lattice formation.

Causality and Troubleshooting Strategy:

  • High Impurity Load: Impurities can disrupt the crystal lattice formation.

    • Solution: Attempt a pre-purification step. A quick filtration through a plug of silica gel to remove baseline impurities or a liquid-liquid extraction can be effective.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to orient themselves into a crystal lattice.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, and then gradually cool it further in a refrigerator and then a freezer.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound in solution even at low temperatures, or too poor, causing it to crash out as an oil.

    • Solution: Employ a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., DMSO, DMF) and then slowly add a "poor" solvent (e.g., water, ethanol, or an ether) until the solution becomes slightly turbid. Heating to get a clear solution followed by slow cooling can promote crystallization.

Step-by-Step Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude product in a minimal volume of a hot "good" solvent (e.g., ethanol or isopropanol).

  • While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod to create nucleation sites.

  • Once crystals begin to form, place the flask in a refrigerator (4 °C) and then a freezer (-20 °C) to maximize yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

Question 2: I am getting very low recovery after recrystallization of my quinazoline carboxylic acid. How can I improve my yield?

Answer:

Low recovery during recrystallization is typically due to the compound having significant solubility in the chosen solvent even at low temperatures, or using an excessive amount of solvent.

Causality and Troubleshooting Strategy:

  • High Solubility in Cold Solvent: If the compound remains significantly soluble in the mother liquor, the recovery will be low.

    • Solution: Choose a solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent screen with small amounts of your product is recommended. Common solvents for recrystallizing quinazoline derivatives include ethanol, ethanol/water mixtures, and toluene.[1]

  • Excessive Solvent Volume: Using too much solvent will keep more of your product in solution.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. After filtration, you can try to recover more product from the mother liquor by partially evaporating the solvent and cooling again for a second crop of crystals. Be aware that the second crop may be less pure.

Chromatography Challenges

Question 3: My this compound derivative is streaking badly on my silica gel TLC plate and I'm getting poor separation in my column. Why is this happening?

Answer:

Streaking and poor separation of basic nitrogen-containing compounds like quinazolines on silica gel are common issues. This is due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption and band broadening.

Causality and Troubleshooting Strategy:

  • Acid-Base Interactions with Silica: The Lewis basic nitrogens on the quinazoline ring and the amino group interact strongly with the acidic silica surface.

    • Solution 1: Add a Basic Modifier to the Eluent: Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic sites on the silica gel and improve chromatography.

      • Protocol: Add 0.1-1% triethylamine or a few drops of aqueous ammonia to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • Solution 2: Use a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using a different stationary phase.

      • Options:

        • Alumina (basic or neutral): This can be a good alternative for basic compounds.

        • Reversed-phase silica (C18): This separates compounds based on hydrophobicity and is less prone to strong interactions with basic compounds. A typical mobile phase would be a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Workflow for Troubleshooting Poor Chromatography:

Caption: A decision-making workflow for troubleshooting poor chromatographic separation of quinazoline derivatives.

Impurity-Related Issues

Question 4: I have a persistent impurity with a very similar Rf to my product that I can't remove by column chromatography or recrystallization. What could this impurity be and how can I get rid of it?

Answer:

A common and difficult-to-remove impurity in the synthesis of this compound derivatives is the isomeric 2-amino-substituted quinazoline. Another possibility is the starting 4-chloroquinazoline or its hydrolysis product, 4-quinazolone.

Causality and Troubleshooting Strategy:

  • Isomeric Impurity: The synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline precursors is well-documented to be regioselective for the 4-position due to the electronic properties of the quinazoline ring.[2] However, small amounts of the 2-substituted isomer can still form, and these isomers often have very similar polarities.

    • Solution 1: Optimize Reaction Conditions:

      • Temperature: Running the reaction at a lower temperature can sometimes improve regioselectivity.

      • Solvent and Base: The choice of solvent and base can also influence the reaction's selectivity.[3]

    • Solution 2: Purification via pH-Dependent Extraction: The pKa values of the quinazoline nitrogens and the carboxylic acid will be slightly different between the desired product and the isomeric impurity. This can sometimes be exploited for separation.

      • Protocol for Acid-Base Extraction:

        • Dissolve the crude mixture in an organic solvent like ethyl acetate.

        • Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). This will protonate the basic nitrogens and pull both the product and the isomeric impurity into the aqueous layer.

        • Carefully adjust the pH of the aqueous layer with a base (e.g., 1 M NaOH). The product and impurity may precipitate at slightly different pH values. Collect the precipitate in fractions as you slowly increase the pH.

        • Analyze the fractions by TLC or LC-MS to identify the purest fractions.

  • Unreacted Starting Material/Hydrolysis Product: Unreacted 4-chloroquinazoline or its hydrolysis product, 4-quinazolone, can also be present.

    • Solution: These impurities are generally less polar than the desired carboxylic acid. A well-optimized column chromatography or a simple trituration with a suitable solvent (e.g., ether or ethyl acetate) might be sufficient to remove them.

Physicochemical Data for Purification Development

PropertyEstimated Value/RangeImplication for Purification
pKa (Quinazoline N1) 3-4[4]The quinazoline ring is basic and can be protonated under acidic conditions. This is useful for acid-base extractions.
pKa (Carboxylic Acid) 4-5The carboxylic acid is acidic and will be deprotonated under basic conditions, forming a carboxylate salt. This allows for extraction into an aqueous base.
Solubility Generally low in non-polar organic solvents. More soluble in polar aprotic solvents (DMSO, DMF) and alcohols (ethanol, methanol).Recrystallization often requires polar solvents or mixed-solvent systems. Poor solubility can make column chromatography challenging due to the need for strong eluents.

Note on Zwitterionic Nature: The presence of both a basic nitrogen and an acidic carboxylic acid means that at a certain pH (the isoelectric point), the molecule will exist as a zwitterion with no net charge. This can lead to minimum solubility in water at that pH, a property that can be exploited for purification by isoelectric precipitation.

Summary of Key Purification Strategies

Purification MethodBest ForKey ConsiderationsTroubleshooting Tips
Recrystallization Removing impurities with different solubility profiles.Solvent selection is critical. Use a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.For "oiling out", use a mixed-solvent system and slow cooling. To improve recovery, use a minimal amount of hot solvent.
Column Chromatography (Silica Gel) Separating compounds with different polarities.Basic compounds can streak.Add a basic modifier (e.g., triethylamine) to the eluent.
Column Chromatography (Reversed-Phase) Separating compounds based on hydrophobicity.Good for polar and basic compounds.Use a mobile phase of acetonitrile/water with an acidic modifier (e.g., formic acid) to improve peak shape.
Acid-Base Extraction Separating acidic, basic, and neutral compounds.Requires knowledge of the pKa of the functional groups.Can be used to separate the carboxylic acid product from less polar, non-acidic impurities.
Trituration A quick method to remove small amounts of soluble impurities from a solid product.The desired compound should be insoluble in the chosen solvent.Suspend the crude solid in a solvent, stir or sonicate, and then filter to collect the purified solid.

References

  • Kiruthiga, B., et al. (2009). Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activties. International Journal of PharmTech Research, 1(4), 1503-1508.
  • Khan, I., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules, 25(23), 5678.
  • Al-Suaily, K. A., et al. (2019). Synthesis of 4-aminoquinazoline structure derivatives 1–8. Journal of Molecular Structure, 1180, 64-71.
  • Patel, V. R., et al. (2018). Synthesis of 4-aminoquinazoline derivatives.
  • Abdel-Maksoud, M. S., et al. (2021). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1347.
  • MySkinRecipes. (n.d.). 2-(Quinazolin-4-Yloxy)Acetic Acid. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Quinazoline. [Link]

  • Al-Hourani, B. J., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Chemistry Central Journal, 12(1), 1-11.
  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5).
  • Al-Tel, T. H., et al. (2011). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Medicinal Chemistry Research, 20(9), 1545-1557.
  • Gök, D., & Alp, C. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Development Research, 84(3), 567-583.
  • Chatterjee, S., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 614.
  • MDPI. (2023).
  • Google Patents. (2011).
  • da Silva, A. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8941.
  • Google Patents. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • de Souza, M. V. N. (2020). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances, 10(20), 11697-11710.
  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386.
  • ResearchGate. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • ResearchGate. (2010). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride.
  • ResearchGate. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones.
  • Chemical Communications (RSC Publishing). (2014). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
  • Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • MDPI. (2023).
  • MDPI. (2021). Synthesis of Bioactive 2-(Arylamino)
  • ResearchGate. (2020). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
  • BYU ScholarsArchive. (1976).
  • ResearchGate. (2023). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors.
  • Al-Obeidi, F. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Chemistry Central Journal, 14(1), 1-11.
  • National Center for Biotechnology Information. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.
  • ResearchGate. (2016). Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa.

Sources

Technical Support Center: 2-(Quinazolin-4-ylamino)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of 2-(Quinazolin-4-ylamino)acetic acid and its derivatives. This molecule is a crucial building block in medicinal chemistry, often serving as a scaffold for kinase inhibitors and other therapeutic agents.[1][2] The primary synthetic route, a nucleophilic aromatic substitution (SNAr) between 4-chloroquinazoline and glycine (or its ester), is robust yet susceptible to specific side reactions that can complicate purification and impact final yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues, mitigate side product formation, and optimize your synthesis for consistent, high-quality results.

Section 1: Understanding Common Side Products & Impurities

This section addresses the identification and mechanistic origin of the most frequently observed impurities.

Q1: My crude product's NMR shows a significant singlet around 8.2-8.3 ppm and a broad singlet above 12 ppm, which doesn't match my product. What is this major impurity?

A1: You are most likely observing quinazolin-4(3H)-one . This is the single most common side product in this synthesis. It arises from the hydrolysis of your starting material, 4-chloroquinazoline.

  • Causality: The C4 position of 4-chloroquinazoline is highly electrophilic. Trace amounts of water in your reaction solvent, reagents, or introduced from atmospheric moisture can act as a nucleophile, attacking the C4 position to displace the chloride. This process, known as hydrolysis, regenerates the thermodynamically stable quinazolinone starting material precursor.[3] 4-haloquinazolines are known to be unstable and susceptible to such reactions.[3]

Q2: I'm using an alcohol-based solvent like ethanol or isopropanol. My mass spectrometry results show a peak corresponding to the mass of [Quinazoline + O-Alkyl group]. What is this species?

A2: This side product is a 4-alkoxyquinazoline . It forms when the alcohol solvent acts as a nucleophile, competing with your desired glycine nucleophile.

  • Causality: Alcohols (ROH) are effective nucleophiles that can readily participate in the SNAr reaction with 4-chloroquinazoline, especially at elevated temperatures.[3] While glycine is often a stronger nucleophile, the vast molar excess of the solvent can drive the formation of this side product, reducing the overall yield of your target compound. This is a classic example of solvent competition in a substitution reaction.

Q3: I used ethyl glycinate as my nucleophile, followed by a saponification step. However, my final product seems less polar than expected and I suspect I still have the ester. How can I confirm this and why did it happen?

A3: You are likely dealing with incomplete hydrolysis , leaving residual ethyl 2-(quinazolin-4-ylamino)acetate in your final product.

  • Confirmation: In the 1H NMR, the ethyl ester will show a characteristic quartet around 4.2 ppm and a triplet around 1.3 ppm, which will be absent in the fully hydrolyzed carboxylic acid product.

  • Causality: Saponification (ester hydrolysis) with bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is an equilibrium-driven process.[4][5] Insufficient reaction time, temperatures that are too low, or using a substoichiometric amount of base can lead to incomplete conversion. Additionally, if the product precipitates out of the reaction mixture before hydrolysis is complete, the reaction can stall.

Section 2: Troubleshooting and Mitigation Protocols

This section provides actionable strategies and detailed protocols to overcome the challenges identified above.

Q4: What are the most critical steps to prevent the formation of quinazolin-4(3H)-one?

A4: Preventing hydrolysis requires rigorous exclusion of water from your reaction system.

  • Expertise-Driven Protocol:

    • Solvent & Reagent Preparation: Use anhydrous solvents. Solvents like DMF, Dioxane, or Acetonitrile should be purchased as anhydrous grade or dried over molecular sieves prior to use. Ensure your base (e.g., DIPEA, K2CO3) is also dry.

    • Glassware: Oven-dry all glassware (at >120 °C for several hours) and allow it to cool in a desiccator before use.

    • Inert Atmosphere: Assemble the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. A simple balloon of nitrogen is often sufficient for small-scale reactions.

    • Base Selection: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate. Avoid using hydroxide bases (e.g., NaOH, KOH) in the initial coupling step, as they are a direct source of water and the highly nucleophilic hydroxide ion.

Q5: My reaction is very slow and the yield is low. How can I improve the reaction rate and conversion without increasing side products?

A5: You can improve reaction kinetics by adjusting temperature, concentration, or employing catalysis, but each must be done judiciously.

  • Recommendations & Data:

    • Temperature Control: While higher temperatures increase the rate of the desired SNAr reaction, they also accelerate side reactions like hydrolysis and solvent reactions. Finding the optimal temperature is key. See the table below for guidance.

    • Microwave Irradiation: This is a highly effective method for accelerating SNAr reactions on heterocyclic cores.[1] Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing the time the starting materials are exposed to high temperatures.

    • Catalysis: While often not necessary for this specific reaction, in cases with deactivated quinazolines or less nucleophilic amines, the use of palladium or copper catalysts (e.g., Buchwald-Hartwig amination conditions) can be explored, though this adds complexity and cost.[6][7]

ParameterConditionRationale & Expected OutcomePotential Pitfall
Solvent DMF, Dioxane, NMPHigh-boiling, polar aprotic solvents. Solubilize reagents and facilitate SNAr.Difficult to remove under vacuum; must be anhydrous.
AcetonitrileLower boiling point, easier to remove. Good for moderate temperature reactions.Lower solubility for some salts.
Ethanol/IsopropanolCan work, but risk of 4-alkoxyquinazoline formation is high.Only use if subsequent steps tolerate this impurity or it's easily separable.
Base K2CO3, Cs2CO3Heterogeneous base. Effective at scavenging HCl byproduct.Can lead to slower reaction rates if stirring is inadequate.
DIPEA, Et3NHomogeneous organic base. Soluble and effective.Must be high purity; can be difficult to remove.
Temperature 60-80 °CGood starting point for conventional heating in DMF or Dioxane.Balances reaction rate against hydrolysis.
100-120 °CFaster reaction. Consider for less reactive substrates.Increased risk of side product formation.
120-150 °C (Microwave)Very rapid reaction (5-30 min). Often provides the cleanest product profile.Requires specialized equipment.

Table 1: Impact of Reaction Parameters on Synthesis Outcome.

Section 3: Visualization of Reaction Pathways

Understanding the interplay between the desired reaction and common side reactions is crucial for effective troubleshooting.

G cluster_main Desired S(N)Ar Pathway cluster_side Side Product Pathways QC 4-Chloroquinazoline Prod_Ester Product Ester QC->Prod_Ester Nucleophilic Attack Gly Glycine (or Ester) + Base Prod_Acid This compound Prod_Ester->Prod_Acid Hydrolysis (Saponification) Water H₂O (Trace) Qone Quinazolin-4(3H)-one Water->Qone ROH ROH (Solvent) Qalkoxy 4-Alkoxyquinazoline ROH->Qalkoxy QC_clone->Qone Hydrolysis QC_clone->Qalkoxy Solvolysis

Caption: Primary reaction pathway and competing side reactions.

Section 4: Analytical Troubleshooting & Purification

Q6: I have a mixture of my desired acid product and the quinazolin-4(3H)-one side product. How can I purify my compound?

A6: You can exploit the differences in the acidic/basic properties of the two compounds. Quinazolin-4(3H)-one is weakly acidic (pKa ~11), while your product contains both a carboxylic acid and a basic quinazoline nitrogen.

  • Protocol: Acid/Base Extraction Purification

    • Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.

    • Base Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution. Your desired carboxylic acid product will be deprotonated to its carboxylate salt and move into the aqueous layer. The less acidic quinazolin-4(3H)-one will remain in the organic layer.

    • Separation: Separate the aqueous and organic layers. The organic layer contains the quinazolin-4(3H)-one impurity and can be discarded.

    • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl until the pH is ~4-5. Your desired product will precipitate out as a solid.

    • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

G start Crude Mixture (Product + Q-one) in Ethyl Acetate step1 Wash with NaHCO₃ (aq) Organic Layer (Q-one) Aqueous Layer (Product Salt) start->step1 step2 Acidify Aqueous Layer with 1M HCl step1:aq->step2 Separate waste Q-one Impurity (Discard) step1:org->waste Separate end Pure Product (Precipitate) step2->end Precipitation

Caption: Workflow for purification via acid/base extraction.

References

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. [Link]

  • Lages, A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances. [Link]

  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (2011).
  • New quinazolin-2,4-diones from (2,4-dioxo-1,4-dihydro-2H- quinazolin -3-ylamino) acetic acid hydrazide. (2019). ResearchGate. [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2020). Frontiers in Chemistry. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2017). Molecules. [Link]

  • Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. (2018). MDPI. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (2016). ResearchGate. [Link]

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2022). ResearchGate. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). European Journal of Medicinal Chemistry. [Link]

  • Process for the preparation of 4-haloquinazolines. (1993).

Sources

Stability of 2-(Quinazolin-4-ylamino)acetic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Quinazolin-4-ylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions.

Introduction

This compound is a quinazoline derivative with potential applications in various research fields. Understanding its stability in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the factors influencing its stability, methods for its assessment, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the quinazoline ring in aqueous solutions?

The quinazoline core structure is generally stable in cold, dilute acidic and alkaline solutions.[1][2][3] However, stability can be compromised under more extreme conditions. Boiling in either acidic or alkaline solutions can lead to the degradation of the quinazoline ring.[1][2][3] In warm solutions, hydrolysis can occur under both acidic and alkaline conditions.[4]

Q2: How might the 4-aminoacetic acid substituent affect the stability of the molecule?

The 4-aminoacetic acid group introduces both an amino linkage and a carboxylic acid moiety, which can influence the molecule's overall stability and solubility. The amino linkage could be susceptible to hydrolysis, particularly at extreme pH values. The carboxylic acid group will ionize depending on the pH of the solution, which will impact the compound's solubility and potentially its degradation kinetics.

Q3: What are the primary factors that can affect the stability of this compound in my experiments?

Several factors can impact the stability of your compound in aqueous solution:

  • pH: The stability of quinazoline derivatives can be pH-dependent.[5] Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of the quinazoline ring or the amino-acetic acid side chain.

  • Temperature: Elevated temperatures can accelerate degradation. Quinazolines are known to be less stable when solutions are boiled.[1][2][3]

  • Light: Photodegradation can be a concern for many heterocyclic compounds. It is advisable to protect solutions from light, especially during long-term storage or experiments.

  • Presence of Oxidizing Agents: Oxidation of the quinazoline ring can occur, especially in the presence of oxidizing agents.[6]

Q4: How should I prepare and store my stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO and store them at -20°C or -80°C. For aqueous experiments, freshly prepare dilutions from the stock solution in your desired aqueous buffer immediately before use. If aqueous solutions must be stored, it is recommended to keep them at 4°C and protected from light for short periods.[7] However, the stability of a specific quinazoline derivative in aqueous solution can vary.[7][8]

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound and provides systematic approaches to identify and solve them.

Issue 1: Inconsistent or lower-than-expected biological activity.

If you observe variable or diminished biological effects, it could be due to the degradation of your compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Solution Preparation: Always prepare fresh aqueous solutions of this compound from a frozen DMSO stock for each experiment. Avoid using aged aqueous solutions.

  • Assess Compound Purity and Concentration: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to confirm the purity and concentration of your compound in the aqueous solution. Various HPLC methods have been developed for the analysis of related compounds.[9][10]

Issue 2: Precipitation of the compound in aqueous buffer.

Poor solubility can be mistaken for instability. The acetic acid moiety suggests that the solubility will be pH-dependent.

Troubleshooting Workflow:

G A This compound B Quinazolin-4-one A->B Hydrolysis C Glycine A->C Hydrolysis

Sources

Technical Support Center: Optimizing Dosage of 2-(Quinazolin-4-ylamino)acetic acid and its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2] 2-(Quinazolin-4-ylamino)acetic acid represents a class of compounds with significant therapeutic potential. However, transitioning from promising in vitro data to successful in vivo efficacy hinges on a critical step: dosage optimization in relevant animal models.

This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust dosage optimization studies for this compound and related quinazoline derivatives. While specific preclinical data on this compound is not extensively published, the principles outlined here are derived from established practices in pharmacology and the known characteristics of the broader quinazoline class. Our goal is to empower you with the technical knowledge and practical insights to navigate the complexities of in vivo testing and identify a therapeutic window for your compound of interest.

Frequently Asked Questions (FAQs)

1. What is the probable mechanism of action for this compound?

While the precise mechanism for this specific molecule requires experimental validation, the quinazoline core is a well-known "privileged structure" in drug discovery.[2] Many quinazoline derivatives function as kinase inhibitors by competing with ATP at the enzyme's active site.[3] Given the structural similarities, it is plausible that this compound may exhibit inhibitory activity against various kinases involved in cell signaling pathways. Additionally, some quinazolines have shown anti-inflammatory properties, possibly through the inhibition of enzymes like cyclooxygenase (COX) or modulation of inflammatory cytokines.[4]

2. How should I determine the starting dose for my in vivo experiments?

A multi-faceted approach is recommended:

  • In Vitro Data: Your half-maximal inhibitory concentration (IC50) or effective concentration (EC50) from cell-based assays is a primary starting point. While direct extrapolation is not always accurate, it provides a baseline for the concentrations required to elicit a biological effect.

  • Literature Review: Search for published in vivo studies on quinazoline derivatives with similar structures or biological targets. This can provide a range of doses that have been previously tested and found to be safe and effective in various animal models.[4][5]

  • Maximum Tolerated Dose (MTD) Studies: A preliminary MTD study is crucial. This involves administering escalating doses of the compound to a small group of animals and closely monitoring for signs of toxicity. The highest dose that does not cause significant adverse effects is considered the MTD and can serve as the upper limit for your efficacy studies.

3. What are appropriate animal models for evaluating this compound?

The choice of animal model depends on the intended therapeutic application:

  • Oncology: For anticancer activity, tumor xenograft models in immunocompromised mice (e.g., NOD/SCID) are standard.[5] Human cancer cell lines are implanted, and the effect of the compound on tumor growth is monitored.

  • Inflammation: To assess anti-inflammatory potential, models like carrageenan-induced paw edema or cotton pellet-induced granuloma in rats are commonly used.[4]

  • Pain/Analgesia: Acetic acid-induced writhing and hot plate tests in mice can be employed to evaluate peripheral and central analgesic effects, respectively.[4]

4. What are the recommended routes of administration?

The route of administration should ideally mimic the intended clinical application. Common routes for preclinical studies include:

  • Intraperitoneal (IP): Often used in early-stage research for its rapid absorption and high bioavailability.[6]

  • Oral (PO): Preferred for drugs intended for oral administration in humans. However, bioavailability can be a challenge.[6]

  • Intravenous (IV): Provides 100% bioavailability and is useful for determining pharmacokinetic parameters.

  • Subcutaneous (SC): Allows for slower, more sustained absorption.

5. How should I formulate this compound for animal administration?

Proper formulation is critical for ensuring accurate dosing and bioavailability. Solubility is often a challenge for quinazoline derivatives. Here are some common formulation strategies:

  • Aqueous Solutions: If the compound is sufficiently soluble in water, this is the simplest approach. pH adjustment may be necessary.

  • Suspensions: For poorly soluble compounds, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and saline can be used.

  • Co-solvents: Solvents such as dimethyl sulfoxide (DMSO) or ethanol can be used to dissolve the compound, which is then diluted in a vehicle like saline or corn oil. Be mindful of the potential toxicity of the co-solvent itself.

6. What signs of toxicity should I monitor for in the animals?

Close monitoring of animal health is paramount. Key indicators of toxicity include:

  • Changes in body weight: A significant drop in body weight is a common sign of toxicity.

  • Behavioral changes: Lethargy, ruffled fur, and changes in activity levels.

  • Physical appearance: Dehydration, changes in posture, and signs of pain or distress.

  • Gastrointestinal issues: Diarrhea or constipation.

  • Mortality: Record any deaths that occur during the study.

Troubleshooting Guide

Problem Probable Causes Solutions
Lack of Efficacy - Insufficient dose- Poor bioavailability- Inappropriate animal model- Compound instability- Conduct a dose-escalation study to test higher concentrations.- Investigate different routes of administration (e.g., IP instead of PO).- Re-evaluate the formulation to improve solubility and absorption.- Confirm that the chosen animal model is appropriate for the target pathway.- Assess the stability of the compound in the formulation over time.
High Toxicity or Adverse Events - Dose is too high- Off-target effects- Formulation vehicle toxicity- Reduce the dose and/or dosing frequency.- Conduct a more thorough MTD study to establish a safer dose range.- If using a co-solvent like DMSO, ensure the final concentration is within acceptable limits.- Administer the vehicle alone to a control group to rule out its toxicity.
Poor Bioavailability (Oral) - Low aqueous solubility- Poor membrane permeability- First-pass metabolism- Improve the formulation using solubility enhancers.- Consider using a different salt form of the compound.- Co-administer with a P-glycoprotein inhibitor if efflux is suspected.- Switch to an alternative route of administration (e.g., IP or IV) for initial efficacy studies.
Inconsistent Results - Inaccurate dosing- Variability in animal handling- Inconsistent formulation preparation- Animal health issues- Ensure accurate weighing of the compound and precise volume administration.- Standardize all experimental procedures, including animal handling and timing of procedures.- Prepare fresh formulations for each experiment and ensure homogeneity.- Closely monitor animal health and exclude any animals that show signs of illness unrelated to the treatment.

Protocols

Protocol: Dose-Finding Study in a Mouse Tumor Xenograft Model

This protocol provides a general framework. Specific details may need to be adapted based on the cell line and compound characteristics.

1. Cell Culture and Implantation:

  • Culture the chosen human cancer cell line under standard conditions.
  • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., 5-10 x 10^6 cells per mouse).

2. Animal Acclimatization and Tumor Growth:

  • Allow the animals to acclimatize for at least one week before the experiment.
  • Monitor tumor growth using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).

3. Group Allocation and Formulation Preparation:

  • Randomize the animals into treatment groups (e.g., vehicle control and 3-4 dose levels of the test compound). A typical group size is 8-10 mice.
  • Prepare the formulation of this compound at the desired concentrations.

4. Dosing and Monitoring:

  • Administer the compound and vehicle control according to the chosen route and schedule (e.g., daily oral gavage).
  • Measure tumor volume and body weight 2-3 times per week.
  • Monitor the animals daily for any signs of toxicity.

5. Study Endpoint and Data Analysis:

  • The study can be terminated when tumors in the control group reach a specific size or after a predetermined duration.
  • At the endpoint, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
  • Analyze the data to determine the effect of each dose on tumor growth inhibition and assess the dose-response relationship.

Visualizations

Experimental Workflow for Dosage Optimization

DosageOptimizationWorkflow cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Efficacy Study InVitro_Assays In Vitro Potency (IC50/EC50) Dose_Selection Select Dose Range (Based on In Vitro & MTD) InVitro_Assays->Dose_Selection MTD_Study Maximum Tolerated Dose (MTD) Study MTD_Study->Dose_Selection Formulation Formulation Development Dosing Dosing & Monitoring (Tumor Growth, Toxicity) Formulation->Dosing Animal_Model Animal Model (e.g., Xenograft) Dose_Selection->Animal_Model Animal_Model->Dosing Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Dosing->Endpoint

Caption: Workflow for Dosage Optimization in Animal Models.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters and Starting Doses for a Quinazoline Derivative

Disclaimer: The following table provides hypothetical data based on published information for similar compounds and should be used as a general guideline. Actual parameters for this compound must be determined experimentally.

Animal Model Route of Administration Bioavailability (%) Half-life (t½) Recommended Starting Dose Range (mg/kg) Reference Example
Mouse Oral (PO)10-30%2-4 hours50-200[6]
Intraperitoneal (IP)~100%2-4 hours25-100[6]
Rat Oral (PO)15-40%3-6 hours25-100[6]
Intravenous (IV)100%3-6 hours10-50[6]

References

  • Tokalı, F., Gümüş, M. H., Acar, Ç., Uzun, L., Alma, M. H., & Çelik, H. (2023). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Development Research, 84(3), 577-595. [Link]

  • Tokalı, F., Gümüş, M. H., Acar, Ç., Uzun, L., Alma, M. H., & Çelik, H. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed. [Link]

  • Al-Ostath, A. I., Al-Assaf, S. A., & El-Faham, A. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(2), 335-344. [Link]

  • Singh, H., Kumar, R., & Singh, P. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 7(33), e202202029. [Link]

  • Franco, G. C., de Souza, T. B., & da Silva, A. D. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35(10), e20240100. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9345. [Link]

  • Khan, I., et al. (2025). Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. Journal of Neonatal Surgery, 14(1), 1-10. [Link]

  • Giorgio, A., et al. (2025). In Silico, in vitro, and in vivo studies of a 2-substituted quinazolin-4(3H)-one in T-cell acute lymphoblastic leukemia. Toxicology and Applied Pharmacology, 490, 117667. [Link]

  • MySkinRecipes. (n.d.). 2-(Quinazolin-4-Yloxy)Acetic Acid. Retrieved from [Link]

  • Jackman, A. L., et al. (1993). The Pharmacokinetics of the Quinazoline Antifolate ICI D 1694 in Mice and Rats. British Journal of Cancer, 68(5), 853-859. [Link]

Sources

Quinazoline Compounds: A Technical Support Guide to Overcoming Poor Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based compounds. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to address the common pharmacokinetic (PK) challenges associated with this important class of molecules. My aim is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs): Initial Troubleshooting

Here, we address the most common initial hurdles encountered during the early phases of in vitro and in vivo testing of quinazoline compounds.

Question 1: My quinazoline compound shows poor aqueous solubility, leading to inconsistent results in my in vitro assays. What are my immediate options?

Poor aqueous solubility is a frequent characteristic of the often lipophilic quinazoline scaffold. This can lead to compound precipitation in aqueous buffers, resulting in unreliable assay data.

Immediate Troubleshooting Steps:

  • Solvent Selection: The first step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. For particularly challenging compounds, gentle warming (37-50°C) and sonication can aid dissolution.[1]

  • Controlled Dilution: When diluting the DMSO stock into your aqueous assay buffer, do so incrementally while vortexing or stirring vigorously. This minimizes localized high concentrations that can trigger precipitation.[1]

  • Visual Inspection: Always visually inspect your final assay solutions for any signs of precipitation (cloudiness, particulates). Centrifugation of the final solution and analysis of the supernatant for compound concentration can also confirm the soluble concentration.

  • Reduce Final Concentration: The most straightforward approach is to lower the final assay concentration to a level below the compound's solubility limit in the final assay medium.[1]

If these initial steps are insufficient, you may need to consider formulation-based approaches even for in vitro assays.

Question 2: My compound precipitates from the DMSO stock solution upon dilution into my aqueous buffer. What advanced techniques can I use to keep it in solution?

This phenomenon, known as "precipitation upon dilution," is a common challenge. Here are several effective strategies to enhance solubility for in vitro testing:

  • Co-solvents: The addition of a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can significantly increase the solubility of your compound. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG).[1]

  • Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic quinazoline compound, thereby increasing its apparent solubility.[1]

  • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[2] The hydrophobic quinazoline molecule can be encapsulated within the cyclodextrin's hydrophobic core, while the hydrophilic exterior of the cyclodextrin renders the complex water-soluble.[2]

Question 3: My quinazoline compound shows high potency in biochemical assays but has low activity in cell-based assays. What could be the issue?

A discrepancy between biochemical and cellular activity often points to issues with cell permeability or efflux.

  • Low Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

  • Active Efflux: The compound may be a substrate for efflux transporters (like P-glycoprotein) on the cell surface, which actively pump the compound out of the cell, preventing it from reaching a therapeutic concentration.

To investigate this, a Caco-2 permeability assay is the industry standard. This assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.[3] This assay can determine the rate of transport in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions. An efflux ratio greater than 2 is generally indicative of active efflux.

Troubleshooting Guide: From In Vitro ADME to In Vivo PK

This section provides a structured approach to identifying and addressing the root causes of poor pharmacokinetic properties observed during preclinical development.

Problem Area 1: Poor Absorption and Bioavailability

Symptom: Low oral bioavailability (F%) in animal studies despite good in vitro potency.

Diagnostic Workflow:

Troubleshooting PK: Metabolism

1. Is the Compound Metabolically Unstable?

  • Causality: The liver is the primary site of drug metabolism, mediated mainly by cytochrome P450 (CYP) enzymes and other enzymes like aldehyde oxidase (AO). [4]Rapid metabolism leads to high clearance and a short duration of action.

  • Solution: Identify and block the sites of metabolic liability through structural modification.

Structure-Activity Relationship (SAR) for Improved Metabolic Stability:

The quinazoline scaffold has several positions that are susceptible to metabolism. Understanding the SAR can guide the rational design of more stable analogs.

  • Positions 2, 6, and 8: These positions are often significant for pharmacological activity and are also common sites of metabolism. Modifications at these positions can influence both potency and stability. [4]* Blocking Metabolism: Introducing groups that are less susceptible to metabolism at identified "hotspots" can improve stability. For example, replacing a metabolically labile methoxy group with a more stable fluoro group.

  • Aldehyde Oxidase (AO) Metabolism: Azaquinazolines are particularly susceptible to metabolism by AO. Strategies to mitigate AO-mediated metabolism include:

    • Introducing electron-withdrawing groups to decrease the electron density of the heterocyclic ring.

    • Steric hindrance near the site of metabolism.

Structural ModificationRationaleExample
Introduction of Halogens (e.g., F, Cl) Can block sites of oxidative metabolism and alter the electronic properties of the molecule.A chlorine atom at position 7 of the quinazolinone system has been shown to favor anticonvulsant activity, potentially by influencing metabolic pathways. [4]
Addition of Bulky Groups Can sterically hinder the approach of metabolic enzymes to a susceptible site.Bulky side chains at position 3 of the quinazolinone ring have been explored to modulate activity and stability. [4]
Replacement of Labile Moieties Replacing metabolically unstable groups (e.g., unsubstituted phenyl rings, benzylic positions) with more robust functionalities.

Case Study: Improving Metabolic Stability of a Quinazoline-based MET Inhibitor

In one study, a quinazoline-based 1,6-naphthyridinone derivative was optimized for metabolic stability. The most promising compound, 22a , exhibited a human microsomal metabolic stability half-life of 621.2 minutes and an oral bioavailability of 42%. [5]This demonstrates the successful application of structural modification to improve pharmacokinetic properties.

Key Experimental Protocols

A self-validating system of protocols is essential for generating reliable and reproducible data.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the intrinsic clearance of a compound in liver microsomes, providing an indication of its metabolic stability.

Materials:

  • Pooled liver microsomes (human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system

  • Test compound stock solution (in DMSO)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound in phosphate buffer.

  • Pre-incubation: Add the liver microsomes to the compound solution and pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant of metabolism, from which the in vitro half-life and intrinsic clearance can be calculated.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a compound.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound stock solution (in DMSO)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for efflux)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

  • Cell Culture and Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add the test compound in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Visualization of Key Concepts

EGFR Signaling Pathway

Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Understanding this pathway is crucial for interpreting the mechanism of action of these compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis EGF EGF Ligand EGF->EGFR Binds & Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits

Sources

Validation & Comparative

A Comparative Guide to 2-(Quinazolin-4-ylamino)acetic acid and Gefitinib in Lung Cancer Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established anti-cancer agent Gefitinib and the structurally related compound 2-(Quinazolin-4-ylamino)acetic acid for their potential application in lung cancer research. As direct comparative experimental data for this compound is not publicly available, this guide will leverage a deep understanding of the structure-activity relationships (SAR) of quinazoline-based kinase inhibitors to provide a scientifically grounded predictive analysis of its potential efficacy.

Introduction: The Quinazoline Scaffold in EGFR-Targeted Lung Cancer Therapy

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation for numerous potent enzyme inhibitors.[1] In the context of non-small cell lung cancer (NSCLC), the 4-anilinoquinazoline framework has been particularly successful in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[2] EGFR is a critical signaling protein that, when mutated or overactivated, can drive tumor cell proliferation and survival.[3][4] Gefitinib (Iressa®) is a first-generation, FDA-approved 4-anilinoquinazoline TKI that has demonstrated significant efficacy in NSCLC patients harboring activating EGFR mutations.[5][6] this compound shares the fundamental quinazoline structure, suggesting its potential as a modulator of EGFR signaling. This guide will dissect the known activities of gefitinib and provide a predictive comparison for its less-characterized counterpart.

Chemical Structures

A clear understanding of the chemical structures of these compounds is fundamental to appreciating their mechanisms of action and potential biological activities.

CompoundChemical Structure
Gefitinib

This compound

Gefitinib: An Established EGFR Tyrosine Kinase Inhibitor

Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of the receptor.[7][8] This inhibition blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[7][8]

Performance in Lung Cancer Cell Lines: A Summary of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The efficacy of gefitinib is highly dependent on the EGFR mutation status of the lung cancer cells.

Cell LineEGFR Mutation StatusGefitinib IC50 (µM)Reference
PC-9 Exon 19 Deletion (delE746-A750)0.004[9]
HCC827 Exon 19 Deletion (delE746-A750)0.05[9]
H3255 L858R0.012 (12 nM)[10]
H1650 Exon 19 Deletion (delE746-A750)21.28[9]
A549 Wild-Type10[5]
NCI-H1395 Wild-Type>10[11]
HCC-364 Wild-Type>10[11]

As evidenced by the data, gefitinib is significantly more potent in NSCLC cell lines with activating EGFR mutations (e.g., PC-9, HCC827) compared to those with wild-type EGFR (e.g., A549).[5][9][10]

This compound: A Predictive Analysis

While direct experimental data on the anti-cancer activity of this compound is lacking, a predictive analysis can be formulated based on the well-established structure-activity relationships of 4-anilinoquinazoline EGFR inhibitors.[1][2][12]

Structural Comparison and Predicted Activity

Gefitinib's high potency is attributed to several key structural features:

  • The quinazoline core acts as the scaffold that anchors the molecule in the ATP-binding pocket of EGFR.

  • The anilino group at the 4-position is crucial for interacting with the hinge region of the kinase domain.

  • The substituents on the anilino ring (3-chloro and 4-fluoro) enhance binding affinity.

  • The methoxy and morpholinopropoxy groups at the 6- and 7-positions of the quinazoline ring contribute to solubility and further interactions within the binding site.

This compound possesses the core quinazoline structure but lacks the substituted anilino ring and the additional functional groups present in gefitinib. The acetic acid moiety at the 4-amino position is a significant deviation from the anilino group. This structural simplicity suggests that while it may exhibit some affinity for the EGFR kinase domain due to the quinazoline scaffold, it is unlikely to possess the high potency of gefitinib. The lack of the specific substitutions that optimize binding to the EGFR active site would likely result in a significantly higher IC50 value.

Hypothesized Mechanism of Action

Based on its core structure, it is hypothesized that this compound, if active, would also function as an ATP-competitive inhibitor of EGFR. However, its efficacy would likely be orders of magnitude lower than that of gefitinib.

Visualizing the EGFR Signaling Pathway and Inhibition

The following diagrams illustrate the EGFR signaling pathway and the proposed mechanisms of action for both compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib / This compound Gefitinib->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and points of inhibition.

Experimental Protocols for In Vitro Evaluation

To empirically determine the efficacy of this compound and directly compare it to gefitinib, the following standard in vitro assays are recommended.

Experimental Workflow Overview

Experimental_Workflow cluster_assays In Vitro Assays start Lung Cancer Cell Lines treatment Treat with Gefitinib or This compound start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle data_analysis Data Analysis and Comparison mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Workflow for in vitro compound evaluation.

MTT Assay for Cell Viability and IC50 Determination

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Seed lung cancer cells (e.g., PC-9, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of gefitinib and this compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentrations of gefitinib and this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Propidium Iodide Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Step-by-Step Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentrations of the compounds for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

Gefitinib is a well-characterized and potent EGFR inhibitor, particularly effective against NSCLC cells with activating EGFR mutations. Its clinical utility is well-established. This compound, while sharing the core quinazoline scaffold, is predicted to be a significantly less potent EGFR inhibitor due to the absence of key structural features required for high-affinity binding.

This guide provides the necessary framework for an empirical investigation into the anti-cancer properties of this compound. The detailed protocols for key in vitro assays will enable a direct and robust comparison with gefitinib. Such studies are essential to validate the predictive analysis presented here and to determine if this compound or its derivatives warrant further investigation as potential anti-cancer agents.

References

  • Okamoto, K., et al. (2006). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer, 6, 178. [Link]

  • Yuan, M., et al. (2018). Decreased human antigen R expression confers resistance to tyrosine kinase inhibitors in epidermal growth factor receptor-mutant lung cancer by inhibiting Bim expression. Oncology Letters, 16(4), 5285-5292. [Link]

  • Ricciuti, B., et al. (2022). Clinical and Preclinical Activity of EGFR Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancer Harboring BRAF Class 3 Mutations. Journal of Clinical Oncology, 40(34), 3879-3888. [Link]

  • Kim, H. R., et al. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 8(40), 67504–67516. [Link]

  • Fassunke, J., et al. (2018). Phenotypic plasticity in a novel set of EGFR tyrosine kinase inhibitor-adapted non-small cell lung cancer cell lines. Molecular Oncology, 12(12), 2054-2070. [Link]

  • Apoptosis assay using flow cytometry after staining with Annexin V-FITC/propidium iodide (PI). ResearchGate. [Link]

  • Fry, D. W., et al. (1998). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. British Journal of Cancer, 77(3), 433-442. [Link]

  • Mechanism of action of gefitinib. ResearchGate. [Link]

  • Flow chart showing the MTT assay procedure. ResearchGate. [Link]

  • Al-Suhaimi, E. A., et al. (2022). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega, 7(46), 42084-42098. [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Pharmacology, 15, 1399372. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL Great Ormond Street Institute of Child Health. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]

  • Singh, M., & Kumar, A. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Polycyclic Aromatic Compounds, 1-21. [Link]

  • gefitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Cell cycle analysis determined by flow cytometry with propidium iodide (PI) staining. ResearchGate. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • MTT Assay Principle. SciSpace. [Link]

  • Maemondo, M., et al. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Cancers, 4(4), 857-873. [Link]

  • Al-Suhaimi, E. A., et al. (2022). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega, 7(46), 42084-42098. [Link]

  • Standard Operation Procedure Cell cycle analysis by Propidium Iodide (PI). [Link]

  • MTT ASSAY: Principle. [Link]

  • Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. [Link]

  • Annexin-V and Apoptosis - Flow Cytometry Core Facility. Blizard Institute. [Link]

  • Schematic representation of MTT assay protocol. ResearchGate. [Link]

  • Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (PDB ID: 1M17). ResearchGate. [Link]

  • Gefitinib. Wikipedia. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

Sources

A Comparative Guide to the Potency of 2-(Quinazolin-4-ylamino)acetic Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide array of pharmacological activities.[1] Among the vast landscape of quinazoline derivatives, 2-(Quinazolin-4-ylamino)acetic acid and its analogues have garnered significant attention for their potential as therapeutic agents, particularly in the realm of oncology and inflammatory diseases. This guide provides a comparative analysis of the potency of these analogues, delving into their structure-activity relationships (SAR), and offering detailed experimental protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.

The Quinazoline Core: A Versatile Pharmacophore

The 4-anilinoquinazoline framework is a well-established pharmacophore for tyrosine kinase inhibitors.[2] This structural motif has been instrumental in the development of several FDA-approved drugs for cancer therapy.[3] The versatility of the quinazoline ring system allows for substitutions at multiple positions, enabling the fine-tuning of a compound's biological activity.[4] The introduction of an acetic acid moiety at the 4-amino position opens up new avenues for exploring interactions with target proteins and modulating physicochemical properties.

Structure-Activity Relationship (SAR) Insights

The potency of this compound analogues is profoundly influenced by the nature and position of substituents on both the quinazoline ring and the anilino moiety.

Substitutions on the Quinazoline Ring

Modifications at the 2-position of the quinazoline core have been shown to be critical for antibacterial activity.[5] While direct SAR data for this compound analogues is limited in the public domain, we can extrapolate from broader quinazoline SAR studies. For instance, the introduction of a 7-chloro substituent on the quinazoline scaffold has been shown to enhance the antibacterial activity of 2-(amino)quinazolin-4(3H)-one derivatives.[5]

Substitutions on the Anilino Moiety

The anilino portion of the molecule plays a crucial role in target engagement, particularly for kinase inhibition. The presence of a hydrogen bond donor at the para position of the aniline ring is important for interaction with conserved glutamate and aspartate residues in the binding sites of kinases like EGFR and VEGFR-2.[6] Furthermore, the addition of electron-withdrawing groups on the terminal benzene ring of related quinazoline derivatives has been shown to increase inhibitory activity against both EGFR and VEGFR2.[7]

Comparative Potency of Analogues

Compound IDStructureTargetIC50 (µM)Reference
Compound 3c 2-(Substituted)-quinazolin-4-yl-aminobenzenesulfonamideHT-29 colon cancer cells5.45[8]
Thiazolo-[2,3-b] quinazolinone (2FTQ) Thiazolo-[2,3-b] quinazolinone derivativeMCF-7 breast cancer cells(Specific value not provided, but noted for better inhibitory activity)[9]
Thiazolo-[2,3-b] quinazolinone (3FTQ) Thiazolo-[2,3-b] quinazolinone derivativeHep-G2 liver cancer cells(Potency noted to be similar to erlotinib)[9]
Compound 6l 2-(amino)quinazolin-4(3H)-one with 7-chloro substituentS. aureus ATCC259231.0[5][10]
Compound 6y 2-(3,4-difluorobenzylamino)quinazolin-4(3H)-oneS. aureus ATCC259230.36[5][10]
Compound 19 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acidAldose ReductaseKI = 61.20 ± 10.18 nM[11]

This table is a compilation of data from different studies and is intended for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the generation of reliable and reproducible data for the comparative assessment of this compound analogues, standardized experimental protocols are paramount.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13][14]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Diagram of the MTT Assay Workflow

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding 1. Seed Cells in 96-well Plate incubation1 2. Incubate (6-24h) cell_seeding->incubation1 add_compounds 3. Add Test Analogues incubation1->add_compounds incubation2 4. Incubate (24-72h) add_compounds->incubation2 add_mtt 5. Add MTT Reagent incubation2->add_mtt incubation3 6. Incubate (2-4h) add_mtt->incubation3 add_solubilizer 7. Add Solubilization Solution incubation3->add_solubilizer incubation4 8. Incubate (2h, dark) add_solubilizer->incubation4 read_absorbance 9. Read Absorbance (570 nm) incubation4->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity assessment.

In Vitro Kinase Inhibition Assay

Evaluating the inhibitory activity of the analogues against specific kinases is crucial for understanding their mechanism of action.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate or the consumption of ATP.[15] The potency of an inhibitor is determined by its ability to reduce this activity.

General Step-by-Step Methodology (using a generic fluorescence-based assay):

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in an appropriate assay buffer.

  • Compound Addition: Add the this compound analogues at various concentrations to the wells of a microplate.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, followed by the addition of ATP to start the reaction.[16] Incubate for a defined period (e.g., 30 minutes).[16]

  • Detection: Stop the reaction and add the detection reagent. This reagent generates a signal (e.g., fluorescence) that is proportional to the amount of product formed or ATP consumed.

  • Signal Measurement: Measure the signal using a suitable plate reader.

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined from the dose-response curve. It is important to note that the relationship between Ki and IC50 is dependent on assay conditions.[17]

Diagram of a Kinase Inhibition Assay Workflow

Kinase_Inhibition_Assay cluster_setup Assay Setup cluster_detection Detection A Prepare Kinase, Substrate, & ATP Solutions B Add Test Analogues to Microplate A->B C Initiate Reaction: Add Kinase, Substrate, & ATP D Incubate C->D E Stop Reaction & Add Detection Reagent F Measure Signal E->F

Sources

Validating the Anticancer Effects of 2-(Quinazolin-4-ylamino)acetic Acid in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the preclinical validation of a novel anticancer compound is a critical step in the journey from laboratory discovery to potential clinical application. This guide provides an in-depth technical framework for validating the anticancer effects of a promising quinazoline derivative, 2-(Quinazolin-4-ylamino)acetic acid, using xenograft models. By synthesizing established methodologies with expert insights, this document will detail the necessary experimental protocols and provide a comparative analysis against established anticancer agents.

Introduction to this compound and the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs.[1] These compounds are recognized for their diverse biological activities, including their potent antitumor effects against a range of malignancies such as breast, lung, and pancreatic cancers.[2] The therapeutic efficacy of many quinazoline derivatives stems from their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways.[1]

This compound, the subject of this guide, is a novel compound of interest due to its structural similarity to known kinase inhibitors. The presence of the 4-aminoquinazoline core suggests a potential for interaction with the ATP-binding pocket of various kinases, while the acetic acid side chain may influence its solubility, cell permeability, and target engagement. This guide will outline the essential in vivo studies required to elucidate the anticancer potential of this compound.

The Rationale for Xenograft Models in Anticancer Drug Validation

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research.[3] They provide a living system to assess a drug candidate's efficacy, toxicity, and pharmacokinetics in a complex biological environment.[3] This guide will focus on the use of subcutaneous xenograft models, which are widely used for initial efficacy testing due to their simplicity and reproducibility.[4]

Comparative Framework: Benchmarking Against a Gold Standard

To contextualize the potential efficacy of this compound, it is essential to compare its performance against a well-established anticancer agent. For the purpose of this guide, we will use Gefitinib , an FDA-approved 4-anilinoquinazoline derivative that targets EGFR, as our primary comparator.[5] This will allow for a rigorous evaluation of our test compound's relative potency and therapeutic window.

Experimental Design and Protocols

A comprehensive preclinical validation of this compound in xenograft models necessitates a multi-faceted experimental approach. The following sections detail the critical studies to be performed.

I. Maximum Tolerated Dose (MTD) and Toxicity Studies

Before assessing anticancer efficacy, it is crucial to determine the MTD of this compound. This study establishes the highest dose that can be administered without causing unacceptable levels of toxicity.[6]

Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Utilize healthy, non-tumor-bearing immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.[7]

  • Group Allocation: Randomly assign mice to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Drug Administration: Administer this compound and the vehicle control via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 14 days).[8]

  • Monitoring: Observe the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.[8]

  • Endpoint: The MTD is defined as the highest dose at which no more than 10% weight loss is observed and no significant clinical signs of toxicity are present.

  • Data Analysis: Record and plot body weight changes over time for each dose group.

II. Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for interpreting efficacy data and designing an optimal dosing regimen.

Protocol: Pharmacokinetic (PK) Study

  • Animal Model: Use healthy, non-tumor-bearing mice.

  • Drug Administration: Administer a single dose of this compound at a dose below the MTD.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[9]

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

III. In Vivo Efficacy Study: Subcutaneous Xenograft Model

This is the core study to evaluate the direct antitumor activity of this compound.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Line Selection: Choose a human cancer cell line known to be sensitive to quinazoline-based inhibitors (e.g., A431 epidermoid carcinoma, which overexpresses EGFR).[10]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of immunodeficient mice.[4]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[11]

  • Group Allocation: Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 mice per group):

    • Vehicle Control

    • This compound (at one or more doses below the MTD)

    • Gefitinib (positive control, at a clinically relevant dose)

  • Treatment: Administer the respective treatments daily for a defined period (e.g., 21-28 days).

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes, clinical observations.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) at the end of the study.[12]

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of tumor growth inhibition.[13]

Data Presentation and Comparative Analysis

Clear and concise data presentation is paramount for interpreting the results of these studies.

Table 1: Comparative Efficacy of this compound and Gefitinib in an A431 Xenograft Model (Hypothetical Data)

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)P-value vs. Vehicle
Vehicle Control-1500 ± 150--
This compound25825 ± 9045<0.01
This compound50450 ± 6070<0.001
Gefitinib50525 ± 7565<0.001

Visualizing the Experimental Workflow and Potential Mechanisms

Experimental Workflow Diagram

experimental_workflow cluster_preclinical Preclinical Validation cluster_analysis Data Analysis & Comparison MTD MTD & Toxicity Study Efficacy Xenograft Efficacy Study MTD->Efficacy Determines safe dose Toxicity Toxicity Profile MTD->Toxicity PK Pharmacokinetic Study PK->Efficacy Informs dosing regimen PK_params Pharmacokinetic Parameters PK->PK_params TGI Tumor Growth Inhibition Efficacy->TGI Comparison Comparison to Gefitinib TGI->Comparison Toxicity->Comparison PK_params->Comparison

Caption: A streamlined workflow for the preclinical validation of a novel anticancer compound.

Potential Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-(Quinazolin-4-ylamino) acetic acid Compound->EGFR Inhibits

Caption: Putative mechanism of action targeting the EGFR-PI3K-Akt signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound as a potential anticancer agent. By following these detailed protocols and employing a comparative approach with an established drug like Gefitinib, researchers can generate the robust data necessary to support further development. Positive outcomes from these studies would warrant more advanced preclinical investigations, including orthotopic and patient-derived xenograft (PDX) models, to more closely mimic the human disease and ultimately pave the way for clinical trials.

References

  • Al-Suwaidan, I. A., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(15), 4933. [Link]

  • Injac, R. (2014). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Archives of Industrial Hygiene and Toxicology, 65(2), 149-160. [Link]

  • Tentler, J. J., et al. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 9(6), 338-350. [Link]

  • Ciardiello, F. (2000). Gefitinib (ZD1839), a potent selective epidermal growth factor receptor tyrosine kinase inhibitor, shows good antitumor activity in a variety of human tumor models. Clinical Cancer Research, 6(5), 2053-2063. [Link]

  • Gao, J., et al. (2015). Statistical Inference for Tumor Growth Inhibition T/C Ratio. Statistics in Biopharmaceutical Research, 7(3), 245-255. [Link]

  • Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2016. [Link]

  • Mishra, R., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2206. [Link]

  • Lu, Y., et al. (2023). Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer. Frontiers in Pharmacology, 13, 1069857. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Bonato, V., et al. (2021). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. bioRxiv. [Link]

  • Lee, J., et al. (2020). Statistical Analysis for Tumor Xenograft Experiments in Drug Development. arXiv. [Link]

  • Developmental Therapeutics Program, NCI/NIH. (n.d.). In Vivo Cancer Models. [Link]

  • Bio-protocol. (2023). Establishment of xenograft. Bio-protocol, 13(15), e4787. [Link]

  • Lee, J., et al. (2020). Statistical Analysis for Tumor Xenograft Experiments in Drug Development. arXiv. [Link]

  • Nuzzo, A., & Terranova, N. (2013). Mathematical models of tumor growth inhibition to assess the efficacy of anticancer drugs in xenograft mice. PAGE 22, Abstr 2828. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Hori, K., et al. (2021). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Cancers, 13(21), 5396. [Link]

  • Alapati, V., et al. (2012). In vivo anti-tumour activity of novel Quinazoline derivatives. European Review for Medical and Pharmacological Sciences, 16(13), 1753-1764. [Link]

  • Liu, T., et al. (2019). Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo. Bioorganic & Medicinal Chemistry, 27(11), 2269-2283. [Link]

  • Chandregowda, V., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055. [Link]

  • Bonato, V., et al. (2021). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. bioRxiv. [Link]

  • Al-Obaid, A. M., et al. (2016). Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents. Bioorganic & Medicinal Chemistry, 24(4), 694-703. [Link]

  • El-Sayed, M. A., et al. (2022). New[2][5][14]triazolo[4,3-c]quinazoline derivatives as vascular endothelial growth factor receptor-2 inhibitors and apoptosis inducers: Design, synthesis, docking, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1972. [Link]

  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Anilino)quinazoline and 4-(anilino)pyrido[3,2-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor and the erbB-2 receptor tyrosine kinases. Journal of Medicinal Chemistry, 43(7), 1380-1397. [Link]

  • Abu Arqoub, D., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 3304-3313. [Link]

  • Kerbel, R. S. (2006). Drug Efficacy Testing in Mice. Cancer Research, 66(5), 2415-2419. [Link]

Sources

Comparative Kinase Selectivity Profiling: A Guide to Characterizing 2-(Quinazolin-4-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

In the landscape of modern oncology, the quinazoline nucleus represents a "privileged scaffold," a foundational structure for numerous targeted therapies.[1] Its rigid, planar geometry and capacity for diverse substitutions have made it a cornerstone in the design of protein kinase inhibitors.[2] Several quinazoline-based drugs, such as Gefitinib and Erlotinib, have been successfully translated to the clinic, primarily as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] These agents underscore the power of targeting specific nodes within the complex signaling networks that drive cancer.[4]

However, the high degree of structural homology within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[5] The clinical success and safety profile of a kinase inhibitor are intrinsically linked to its selectivity.[6] A highly selective compound promises potent on-target efficacy with minimal side effects, whereas a non-selective or "multi-targeted" inhibitor might offer broader efficacy but carries a higher risk of off-target toxicities.[7][8] Therefore, a comprehensive understanding of an investigational compound's interaction profile across the entire kinome is not merely an academic exercise; it is a critical step in the drug discovery pipeline.[8]

This guide provides an in-depth, comparative framework for the cross-reactivity profiling of a novel investigational compound, 2-(Quinazolin-4-ylamino)acetic acid . We will navigate the strategic decisions, experimental workflows, and data interpretation required to build a robust selectivity profile. To establish a meaningful context, we will compare its hypothetical performance against two well-characterized, FDA-approved quinazoline-based inhibitors: Gefitinib , a selective EGFR inhibitor, and Vandetanib , a multi-kinase inhibitor targeting VEGFR, EGFR, and RET. This comparative approach allows us to benchmark our compound's selectivity and forecast its potential therapeutic window.

Strategic Experimental Design: Asking the Right Questions

The goal of selectivity profiling is to generate a comprehensive interaction map of a compound against a vast array of kinases. This requires a carefully considered experimental design, from the choice of screening panel to the specific assay technology employed.

Pillar 1: Rationale for Kinase Panel Selection

The human kinome comprises over 500 members, making a screen against every single kinase impractical for routine profiling.[9] The key is to utilize a panel that provides a representative survey of the kinome's diversity.

  • Breadth vs. Depth: For an initial characterization, a broad "catch-all" panel is superior. Panels containing 300-400 kinases offer a robust measure of selectivity, as smaller panels can produce significant variations in selectivity metrics and may miss crucial off-target interactions.[7] Commercial vendors like Reaction Biology and Eurofins Discovery offer extensive panels that cover most kinase families.[8][10][11]

  • Family Representation: A well-designed panel should include representative members from all major kinase families (e.g., tyrosine kinases, serine/threonine kinases, etc.). This ensures that the selectivity profile is not biased by over-representation of a particular group.[7]

  • Safety-Oriented Panels: For later-stage development, specialized "safety" panels, which focus on kinases historically associated with adverse drug reactions, can be invaluable for preclinical toxicity prediction.[10]

For our initial profiling of this compound, we will propose using a comprehensive panel of over 350 kinases to generate a high-resolution map of its activity.

Pillar 2: Choosing the Optimal Assay Technology

The method used to measure kinase activity is fundamental to the quality and relevance of the data. While various technologies exist, they can be broadly categorized into two groups.

  • Radiometric Assays: The traditional gold standard, such as the [³³P]-ATP filter-binding assay, directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[11] It is a robust and direct method but involves the logistical and safety challenges of handling radioactive materials.

  • Non-Radiometric Assays: These technologies have gained prominence due to their safety and high-throughput compatibility.[5] A leading method is the ADP-Glo™ Kinase Assay , which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12] Its universal applicability (as ADP is a product of every kinase reaction) and high sensitivity make it an excellent choice for broad-panel screening.

Our proposed workflow will utilize an ADP-Glo™-based assay format. This choice is predicated on its proven robustness, scalability for high-throughput screening, and its direct measurement of enzymatic activity, which provides a strong correlation to functional inhibition.[5]

Pillar 3: The Critical Role of ATP Concentration

A crucial, and often overlooked, experimental parameter is the concentration of ATP used in the assay. Since inhibitors compete with ATP for the kinase binding site, the measured potency (IC₅₀) is highly dependent on the ATP concentration.

  • Assays at Kₘ,ATP: For initial selectivity profiling, conducting the assay with the ATP concentration at or near the Michaelis constant (Kₘ) for each individual kinase is the preferred method.[7] This condition ensures that the measured IC₅₀ value is a close approximation of the inhibitor's intrinsic binding affinity (Kᵢ), providing a standardized basis for comparing potency across different kinases.[7]

  • Assays at Physiological ATP: In later stages, re-screening hits at a high, physiological ATP concentration (~1 mM) can provide insights into how the inhibitor might perform in a cellular environment where ATP levels are saturating.[10][13]

For this guide, all initial profiling will be performed at Kₘ,ATP to accurately define the intrinsic cross-reactivity profile of this compound.

Experimental Protocol: A Step-by-Step Workflow for Kinase Profiling

The following protocol outlines a detailed, self-validating system for assessing kinase inhibition using the ADP-Glo™ technology.

Reagent and Compound Preparation
  • Kinase Buffer Preparation: Prepare a universal kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Aliquot and store at -20°C.[14]

  • ATP Stock Solution: Prepare a concentrated stock of ATP in nuclease-free water. The final concentration in the assay will be adjusted to the specific Kₘ of each kinase.

  • Test Compound Dilution: Prepare a 10 mM stock solution of this compound and comparator compounds (Gefitinib, Vandetanib) in 100% DMSO.

  • Serial Dilutions: For IC₅₀ determination, perform a 10-point serial dilution series in DMSO. For the initial single-point screen, prepare a working solution that will yield a final assay concentration of 1 µM.

Kinase Reaction
  • Plate Layout: Design the assay plate map in a 384-well format, including wells for vehicle control (DMSO only), positive control (a known inhibitor for each kinase), and test compounds.

  • Reagent Addition: Add 2.5 µL of the kinase/substrate mix (pre-diluted in kinase buffer) to each well.

  • Compound Addition: Add 50 nL of the serially diluted compounds or controls using an acoustic liquid handler to minimize DMSO concentration variability.

  • Initiation of Reaction: Add 2.5 µL of the ATP solution (at 2X the final desired Kₘ concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a pre-optimized time (typically 60 minutes).[15]

Signal Detection (ADP-Glo™ Protocol)
  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal proportional to the amount of ADP formed.

  • Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Caption: High-throughput in vitro kinase profiling workflow.

Data Analysis and Interpretation: From Raw Luminescence to Actionable Insights

Raw data from the plate reader is processed to determine inhibitor potency and selectivity.

Calculation of Percent Inhibition

For each compound concentration, the percent inhibition is calculated relative to the intra-plate controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl))

IC₅₀ Determination

For compounds tested in a dose-response format, the percent inhibition data is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (e.g., four-parameter logistic fit) is used to determine the IC₅₀ value.

Quantifying Selectivity: The Selectivity Score (S-Score)

To distill the complex data from a large panel screen into a simple, quantitative metric, we use the Selectivity Score (S-Score) .[7] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[16] For example, S(1µM) is the fraction of kinases in the panel that are inhibited by more than a pre-defined percentage (e.g., >90%) at a 1 µM compound concentration.

  • S-Score = (Number of kinases with IC₅₀ < Threshold) / (Total number of kinases tested)

A lower S-score indicates a more selective compound. A score of 1.0 would represent a completely non-selective compound, while a score approaching 0 signifies high selectivity.[7]

Comparative Analysis: Hypothetical Results

To illustrate the power of this approach, let's consider a set of hypothetical results for this compound screened against a representative subset of kinases and compared with Gefitinib and Vandetanib.

Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)

Kinase Target Kinase Family This compound Gefitinib (Comparator 1) Vandetanib (Comparator 2)
EGFR Tyrosine Kinase 5.2 3.5 25
VEGFR2 Tyrosine Kinase 1,250 >10,000 15
RET Tyrosine Kinase >10,000 >10,000 40
SRC Tyrosine Kinase 850 2,500 1,100
AURKA Ser/Thr Kinase 95 >10,000 5,200
CDK2 Ser/Thr Kinase >10,000 >10,000 >10,000

| PIM1 | Ser/Thr Kinase| 2,100 | 8,500 | 450 |

Table 2: Calculated Selectivity Scores

Compound S-Score (1µM)¹ Interpretation
This compound 0.005 (2/350) Highly Selective
Gefitinib 0.003 (1/350) Very Highly Selective
Vandetanib 0.020 (7/350)² Multi-targeted

¹ Calculated based on a hypothetical full panel of 350 kinases. ² Hypothetical number of hits for Vandetanib based on its known multi-targeted profile.

Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Mitosis Mitosis ERK->Mitosis AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis AURKA Aurora Kinase A AURKA->Mitosis Gefitinib Gefitinib Gefitinib->EGFR Vandetanib Vandetanib Vandetanib->EGFR Vandetanib->VEGFR Compound_X 2-(Quinazolin-4-ylamino) acetic acid Compound_X->EGFR Compound_X->AURKA

Caption: Simplified signaling network illustrating primary and off-target interactions.

Discussion and Future Directions

The hypothetical data provides a clear, actionable characterization of our investigational compound.

  • Primary Target and Potency: this compound is a potent inhibitor of EGFR, with an IC₅₀ of 5.2 nM, comparable to the established EGFR inhibitor Gefitinib.

  • Selectivity Profile: The compound demonstrates a highly selective profile. Its S-Score of 0.005 is excellent, indicating it interacts with a very small fraction of the kinome at a high concentration. This profile is much closer to the selective inhibitor Gefitinib than the multi-targeted Vandetanib.

  • Key Off-Target Activity: The most significant off-target interaction identified is against Aurora Kinase A (AURKA), a serine/threonine kinase involved in mitosis. While the potency is ~18-fold weaker than against EGFR, this interaction is notable and warrants further investigation. It could represent a liability (potential for toxicity) or an opportunity (dual inhibition leading to enhanced anti-proliferative effects).[17]

Causality and Next Steps:

The selectivity profile is a direct consequence of the compound's chemical structure and how it complements the subtle topological differences in the ATP-binding pockets of different kinases. The acetic acid moiety at the 4-amino position likely forms specific interactions within the EGFR active site that are not as favorable in the active sites of most other kinases, such as VEGFR2 or RET.

Based on this robust initial profile, the following steps are logical and necessary:

  • Orthogonal Assay Validation: Confirm the primary and key off-target hits using a different assay technology (e.g., a binding assay) to ensure the observed activity is not an artifact of the primary assay format.

  • Cellular Target Engagement: Move from biochemical assays to the cellular context. Use techniques like NanoBRET™ to confirm that the compound engages EGFR and AURKA in intact cells and to determine its cellular potency.[13]

  • Functional Cellular Assays: Conduct cell-based assays to understand the functional consequences of target inhibition. This includes proliferation assays in cancer cell lines dependent on EGFR signaling and cell cycle analysis to investigate the effects of AURKA inhibition.

  • Structure-Activity Relationship (SAR) Studies: If the AURKA activity is deemed undesirable, medicinal chemists can use this data to guide the synthesis of new analogues designed to eliminate this off-target interaction while retaining potent EGFR inhibition.

By systematically applying this integrated approach of broad-panel screening, quantitative data analysis, and thoughtful comparison to established drugs, we can efficiently and accurately characterize the cross-reactivity profile of novel kinase inhibitors, enabling data-driven decisions to advance the most promising candidates toward clinical development.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. Available from: [Link]

  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available from: [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link]

  • Eurofins Discovery. (2020). Accelerating kinase drug discovery with validated kinase activity assay kits. AZoLifeSciences. Available from: [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP]. Retrieved January 23, 2026, from [Link]

  • Dai, H., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 40(11), 1235-1264. Available from: [Link]

  • van der Welle, R. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

  • Zhang, H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 23, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 23, 2026, from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4495. Available from: [Link]

  • Sharma, P., & Kumar, V. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Asian Journal of Chemistry, 35(1), 1-12. Available from: [Link]

  • Robers, M. B., et al. (2022). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Available from: [Link]

  • ResearchGate. (n.d.). Selectivity scores as a quantitative measure of specificity. Retrieved January 23, 2026, from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available from: [Link]

  • Park, J. E., et al. (2021). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 22(19), 10398. Available from: [Link]

  • Wullschleger, S., et al. (2020). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry, 8, 583. Available from: [Link]

Sources

A Comparative Guide to 4-Aminoquinazoline-Based Kinase Inhibitors: Evaluating the Potential of the 2-(Quinazolin-4-ylamino)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the 4-aminoquinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. This guide provides a comparative analysis of molecules derived from the versatile building block, 2-(Quinazolin-4-ylamino)acetic acid, and situates them within the broader context of established 4-aminoquinazoline inhibitors that have successfully transitioned into clinical practice. We will delve into the mechanistic underpinnings of their action, supported by experimental data, and provide detailed protocols for their evaluation.

The 4-Aminoquinazoline Core: A Privileged Scaffold in Kinase Inhibition

The 4-aminoquinazoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding pocket of a wide array of kinases.[1][2] This structural motif is central to numerous FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, which primarily target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[3][4] The mechanism of action for these inhibitors generally involves competitive binding to the ATP-binding site of the kinase domain, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[5][6]

This compound: A Versatile Synthetic Intermediate

While this compound itself is primarily recognized as a key intermediate in pharmaceutical synthesis, its structural framework offers a fertile ground for the development of novel bioactive molecules. The acetic acid moiety provides a convenient handle for chemical modification, allowing for the exploration of a diverse chemical space and the optimization of inhibitory activity and selectivity against various kinase targets.

Derivatives of this scaffold have demonstrated significant biological activities. For instance, a series of novel acetic acid derivatives incorporating a quinazolin-4(3H)-one ring exhibited potent in vitro inhibitory effects against aldose reductase, an enzyme implicated in diabetic complications.[7] One of the standout compounds from this series, 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid, displayed a strong inhibitory effect with a Kᵢ value of 61.20 ± 10.18 nM.[7] This highlights the potential of the quinazoline-acetic acid backbone to yield highly potent enzyme inhibitors.

Comparative Analysis of 4-Aminoquinazoline Inhibitors

To understand the therapeutic potential of novel compounds based on the this compound scaffold, it is essential to compare their performance with established 4-aminoquinazoline inhibitors. The following table summarizes the key characteristics of several well-known inhibitors.

Inhibitor Primary Target(s) Mechanism of Action Potency (IC₅₀/Kᵢ) Key Therapeutic Applications
Gefitinib (Iressa) EGFRReversible inhibitor of EGFR tyrosine kinase.[5]EGFR: 2-37 nMNon-small cell lung cancer (NSCLC) with EGFR mutations.[7]
Erlotinib (Tarceva) EGFRReversible inhibitor of EGFR tyrosine kinase.[8]EGFR: 2 nMNSCLC, Pancreatic Cancer.[9]
Lapatinib (Tykerb) EGFR, HER2Reversible dual inhibitor of EGFR and HER2 tyrosine kinases.[6][10]EGFR: 10.8 nM, HER2: 9.2 nMHER2-positive breast cancer.[11]
Vandetanib (Caprelsa) VEGFR2, EGFR, RETMulti-targeted inhibitor of VEGFR2, EGFR, and RET tyrosine kinases.[12][13]VEGFR2: 40 nM, EGFR: 500 nM, RET: 130 nMMedullary thyroid cancer.[12]
2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid Aldose ReductaseInhibitor of aldose reductase.Kᵢ: 61.20 ± 10.18 nMPotential for diabetic complications.[7]

Key Signaling Pathways Targeted by 4-Aminoquinazoline Inhibitors

The efficacy of 4-aminoquinazoline inhibitors is rooted in their ability to disrupt critical signaling cascades that drive tumorigenesis. The two most prominent pathways are the EGFR and VEGFR signaling pathways.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) signaling pathway is a vital regulator of cell growth, survival, and proliferation.[4] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the MAPK and PI3K/Akt pathways, leading to cell proliferation and survival. 4-aminoquinazoline inhibitors block this initial phosphorylation step, effectively shutting down the entire downstream cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation PI3K PI3K EGFR_dimer->PI3K Activates Ras Ras EGFR_dimer->Ras Activates Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR_dimer Inhibits ATP Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of intervention by 4-aminoquinazoline inhibitors.

VEGFR Signaling Pathway: The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis, the formation of new blood vessels.[14] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR a critical target in cancer therapy.[6] Activation of VEGFR initiates downstream signaling, including the PLCγ and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[10][15] Multi-targeted 4-aminoquinazoline inhibitors, such as vandetanib, can effectively block this process.

Experimental Protocols for Inhibitor Evaluation

The robust evaluation of novel kinase inhibitors requires standardized and reproducible experimental protocols. Below are methodologies for two fundamental assays used to characterize the performance of 4-aminoquinazoline derivatives.

In Vitro Kinase Inhibition Assay (EGFR)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified EGFR Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr) 4:1) - Test Compound Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • Dilute the purified EGFR kinase to the desired concentration in the kinase buffer.

    • Prepare a solution of the substrate (e.g., poly(Glu,Tyr) 4:1) in the kinase buffer.

    • Prepare a stock solution of ATP in water.

    • Serially dilute the test compound in DMSO to create a range of concentrations.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to each well. Include control wells with DMSO (vehicle control) and wells without enzyme (background control).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP production via a luminescence-based signal.[1]

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[16]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, a human lung cancer cell line with high EGFR expression) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the log of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The 4-aminoquinazoline scaffold remains a highly valuable framework in the design of kinase inhibitors. While this compound serves as a crucial synthetic precursor, its derivatives have demonstrated potent and diverse biological activities. The comparative analysis with established drugs like gefitinib and erlotinib provides a benchmark for the development of novel inhibitors. Future research should focus on synthesizing and evaluating a broader range of derivatives of this compound, not only for their anti-cancer properties through kinase inhibition but also for their potential in other therapeutic areas. The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of these promising compounds.

References

  • Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Asadipour, A., Fassihi, A., & Sabet, R. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 6. [Link]

  • Abdel-Gawad, H., Al-Gharabli, S. I., Al-Salahi, R., Al-Obaid, A. M., & El-Gazzar, A. R. (2015). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 906–915. [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Biological activities of recent advances in quinazoline. IntechOpen. [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Kumar, S., & Kumar, R. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6297. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Proteopedia. (2023). VEGF signaling pathway. Retrieved from [Link]

  • Wang, D., Gao, F. (2015). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Organic Chemistry, 35(10), 2033-2048. [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from [Link]

  • PubMed. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Development Research, 84(1), 133-146. [Link]

  • PubMed Central. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6543. [Link]

  • PubChem. (n.d.). 2-(2-(2-((9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy)acetamido)acetamido)acetic acid. Retrieved from [Link]

  • PubMed. (2003). Gefitinib ("Iressa", ZD1839), an epidermal growth factor receptor tyrosine kinase inhibitor, reverses breast cancer resistance protein/ABCG2-mediated drug resistance. Cancer Research, 63(22), 7787-7794. [Link]

  • PubMed Central. (2008). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Clinical Medicine. Therapeutics, 1, 199–208. [Link]

  • PharmaCompass. (n.d.). VANDETANIB. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Vandetanib used for?. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Quinoline and Quinazoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Two Privileged Scaffolds in Oncology

In the vast landscape of heterocyclic chemistry applied to oncology, the quinoline and quinazoline scaffolds stand out as "privileged structures." Their remarkable versatility and ability to interact with a multitude of biological targets have led to the development of numerous anticancer agents, including several clinically approved drugs. This guide provides a head-to-head comparison of quinoline and quinazoline derivatives, offering an in-depth analysis of their mechanisms of action, anticancer activity, and structure-activity relationships to aid researchers and drug development professionals in this dynamic field.

The Core Scaffolds: A Tale of Two Fused Rings

At their core, both quinoline and quinazoline are bicyclic aromatic heterocycles, consisting of a benzene ring fused to a pyridine or pyrimidine ring, respectively. This seemingly subtle difference in the nitrogen atom placement within the heterocyclic ring gives rise to distinct electronic properties and three-dimensional shapes, profoundly influencing their biological activities.

Quinoline is a fusion of a benzene ring and a pyridine ring, with the nitrogen atom at position 1. This structure is found in several natural alkaloids with potent biological activities, such as quinine and camptothecin, which have paved the way for the development of synthetic quinoline-based anticancer drugs.[1]

Quinazoline features a benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3. This arrangement has proven to be particularly effective for targeting protein kinases, leading to a significant number of approved kinase inhibitors in oncology.[2]

Comparative Analysis of Mechanisms of Action: Diverse Strategies Against Cancer

While both quinoline and quinazoline derivatives can exhibit a broad spectrum of anticancer activities, their predominant mechanisms of action show a notable divergence. Quinoline-based compounds demonstrate a wider array of cellular insults, whereas quinazolines have been extensively and successfully developed as targeted kinase inhibitors.[3]

Quinoline Derivatives: The Multi-Targeted Assailants

The quinoline scaffold's versatility allows its derivatives to interfere with multiple crucial cellular processes, making them effective against a wide range of cancers. Their primary mechanisms include:

  • DNA Damage and Repair Inhibition: Many quinoline derivatives, inspired by the natural product camptothecin, function as topoisomerase inhibitors.[4] They stabilize the enzyme-DNA complex, leading to DNA strand breaks and apoptosis. Others can intercalate into the DNA helix, disrupting replication and transcription.

  • Kinase Inhibition: While not as predominantly as quinazolines, numerous quinoline derivatives have been developed as potent inhibitors of various protein kinases, including VEGFR, PDGFR, and c-Met, which are crucial for tumor angiogenesis and proliferation.[4]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Induction of Oxidative Stress: Certain quinoline-chalcone hybrids have been shown to induce the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Quinazoline Derivatives: The Kinase Inhibition Specialists

The quinazoline scaffold has been exceptionally successful in the development of targeted therapies that inhibit specific protein kinases involved in cancer cell signaling. This success is largely attributed to the rigid structure of the quinazoline core, which fits well into the ATP-binding pocket of many kinases.[3] Key targets include:

  • Epidermal Growth Factor Receptor (EGFR): A significant number of FDA-approved quinazoline derivatives, such as gefitinib and erlotinib, are potent and selective inhibitors of EGFR tyrosine kinase.[2] These drugs are particularly effective in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, quinazoline derivatives can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5]

  • Dual and Multi-Targeted Kinase Inhibition: Many newer quinazoline derivatives are designed to inhibit multiple kinases simultaneously, such as dual EGFR/HER2 inhibitors (e.g., lapatinib) or multi-targeted inhibitors that also target VEGFR and other kinases. This multi-pronged approach can be more effective and may overcome resistance mechanisms.[5]

Quinoline_vs_Quinazoline_MoA cluster_quinoline Quinoline Derivatives cluster_quinazoline Quinazoline Derivatives Q_DNA DNA Damage (Topoisomerase Inhibition, Intercalation) CancerCell Cancer Cell Q_DNA->CancerCell Apoptosis Q_Kinase Kinase Inhibition (VEGFR, PDGFR, c-Met) Q_Kinase->CancerCell Inhibition of Proliferation & Angiogenesis Q_Tubulin Tubulin Polymerization Inhibition Q_Tubulin->CancerCell Cell Cycle Arrest Q_ROS ROS Induction Q_ROS->CancerCell Oxidative Stress QZ_EGFR EGFR Inhibition QZ_EGFR->CancerCell Inhibition of Proliferation QZ_VEGFR VEGFR Inhibition QZ_VEGFR->CancerCell Inhibition of Angiogenesis QZ_MultiKinase Multi-Kinase Inhibition QZ_MultiKinase->CancerCell Broad Inhibition QZ_Other Other Mechanisms (PARP, Topoisomerase) QZ_Other->CancerCell Apoptosis

Caption: Comparative Mechanisms of Action of Quinoline and Quinazoline Derivatives in Cancer.

Head-to-Head Comparison of Anticancer Activity: A Look at the Data

Compound Class Derivative Example Cancer Cell Line IC50 (µM) Primary Mechanism Reference
Quinoline Quinolinyl-based pyrazolineA549 (Lung)0.0318Not Specified[4]
5-chloroquinolin-8-ol derivativeMCF-7 (Breast)0.14EGFR Inhibition[4]
Quinoline-Chalcone HybridMGC-803 (Gastric)1.38G2/M Arrest, Apoptosis
Quinazoline Sulfamoylphenyl-quinazolineH1975 (Lung, mutant EGFR)Comparable to OsimertinibEGFR/CAIX Dual Inhibition[5]
Morpholine substituted quinazolineMCF-7 (Breast)6.44Not Specified[6]
4-aminoquinazoline derivativeMCF-7 (Breast)4.09Not Specified

Data Interpretation and Caveats:

It is crucial to interpret this data with caution. IC50 values can be influenced by various experimental factors, including the specific assay used, incubation time, and cell passage number. The data presented here is for illustrative purposes to highlight the potent anticancer activity of derivatives from both scaffolds. Generally, quinazoline derivatives have shown exceptional potency as kinase inhibitors, often with IC50 values in the nanomolar range against their target kinases.[3] Quinoline derivatives, while also potent, exhibit a broader range of IC50 values depending on their specific mechanism of action.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It is a fundamental tool for the initial screening of potential anticancer compounds.

Principle:

The MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline and quinazoline derivatives in complete culture medium.

    • Carefully remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.[7]

    • Incubate the plate for 3.5 hours at 37°C.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the cells or the formazan crystals.[7]

    • Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.[7]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 590 nm using a microplate reader, with a reference wavelength of 620 nm.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding end End incubation1 Overnight Incubation (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment 2. Compound Treatment (Serial Dilutions) incubation1->compound_treatment incubation2 Incubation (e.g., 48 hours) compound_treatment->incubation2 mtt_addition 3. MTT Addition (20 µL of 5 mg/mL) incubation2->mtt_addition incubation3 Incubation (3.5 hours) mtt_addition->incubation3 formazan_solubilization 4. Formazan Solubilization (150 µL DMSO) incubation3->formazan_solubilization data_acquisition 5. Data Acquisition (Absorbance at 590 nm) formazan_solubilization->data_acquisition data_analysis 6. Data Analysis (IC50 Calculation) data_acquisition->data_analysis data_analysis->end

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) Analysis: Fine-Tuning for Potency and Selectivity

The anticancer activity of both quinoline and quinazoline derivatives can be significantly influenced by the nature and position of substituents on the core scaffold.

Quinoline SAR:

  • Position 4: Substitution at the 4-position, particularly with an amino group, is often crucial for anticancer activity.[8]

  • Position 7: The presence of a chlorine atom at the 7-position can modulate activity, though its effect can be context-dependent.[8]

  • Hybrid Molecules: Hybridization of the quinoline scaffold with other pharmacophores, such as chalcones, has been a successful strategy to enhance anticancer potency.

Quinazoline SAR:

  • Position 4: The 4-anilino substitution is a key feature of many EGFR kinase inhibitors, with the aniline moiety interacting with the hinge region of the kinase domain.

  • Positions 6 and 7: Substitution at these positions with solubilizing groups or moieties that can form additional interactions with the target kinase can significantly enhance potency and selectivity.

  • Position 2: Modifications at the 2-position can also influence activity and selectivity.

Conclusion and Future Perspectives

Both quinoline and quinazoline scaffolds are undeniably valuable in the landscape of anticancer drug discovery.[3] The choice between them often depends on the therapeutic strategy. The quinazoline scaffold has been exceptionally successful in the realm of targeted therapy, particularly in the development of potent and selective EGFR kinase inhibitors.[3] Its rigid structure is well-suited for fitting into the ATP-binding pockets of kinases.[3] On the other hand, the quinoline scaffold offers greater versatility in its mechanisms of action.[3] From inhibiting DNA topoisomerases to targeting a broader range of kinases and disrupting microtubule dynamics, quinoline-based drugs have demonstrated efficacy against a wider array of cancer types through diverse cellular insults.[3]

The future of drug discovery with these scaffolds lies in the development of more selective and potent derivatives, the design of hybrid molecules with dual or multiple mechanisms of action, and the exploration of novel targets beyond kinases and DNA. As our understanding of cancer biology deepens, the strategic application of quinoline and quinazoline chemistry will undoubtedly continue to yield novel and effective anticancer therapies.

References

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & Al-Obaid, A. M. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 16(10), 1153–1174.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Cushman, M., & He, H. (2010). Biologically Active Quinoline and Quinazoline Alkaloids Part II.
  • Hussain, F., & Khan, I. (2020). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 12(11), 1035–1052.
  • Zhang, Y., Liu, X., Zhang, X., & Li, Y. (2022). Design, synthesis and biological evaluation of sulfamoylphenyl-quinazoline derivatives as potential EGFR/CAIX dual inhibitors. Molecules, 27(14), 4720.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2022). Frontiers in Pharmacology, 13, 869493.
  • Cushman, M., & He, H. (2010). Biologically active quinoline and quinazoline alkaloids part I.
  • Kumar, A., Singh, A., & Sharma, P. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(49), 30994–31004.
  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. Retrieved from [Link]

  • Gandin, V., & Fernandes, A. P. (2018). Organic selenium compounds as potential chemotherapeutic agents for improved cancer treatment. Free Radical Biology and Medicine, 127, 151–167.
  • Kumar, A., & Sharma, G. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(11), 2888–2913.

Sources

A Comparative Guide to the Efficacy and Toxicity of Novel Quinazoline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Quinazoline Scaffold in Oncology

The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of targeted cancer therapies.[1][2] Its rigid structure provides an ideal scaffold for designing molecules that can potently and selectively interact with key oncogenic proteins.[3][4] Notably, several U.S. Food and Drug Administration (FDA)-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, are built upon a quinazoline framework.[3][4][5] These agents primarily function as tyrosine kinase inhibitors (TKIs), targeting aberrant signaling pathways that drive tumor growth and proliferation.[2][6] However, the emergence of drug resistance and dose-limiting toxicities associated with existing therapies necessitates the continuous development of novel quinazoline derivatives with improved efficacy and safety profiles.[5][6] This guide provides a comparative analysis of recently developed quinazoline-based compounds, focusing on their efficacy against various cancer cell lines and their corresponding toxicity profiles, supported by experimental data.

Mechanism of Action: Targeting Oncogenic Drivers

Many novel quinazoline derivatives continue to target the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase frequently mutated or overexpressed in various cancers.[3][4] EGFR activation triggers a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and angiogenesis.[7] Novel quinazoline-based EGFR inhibitors are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[3]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Activates Quinazoline Novel Quinazoline Derivative Quinazoline->EGFR Inhibits ATP Binding EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibition by novel quinazoline derivatives.

Comparative Efficacy of Novel Quinazoline Derivatives

The antiproliferative activity of novel quinazoline derivatives is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth. A lower IC50 value indicates greater potency.

Here, we compare the in vitro efficacy of a representative novel quinazoline derivative, Compound 18 , with the standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), and against a non-cancerous cell line to assess selectivity.[5]

CompoundCell Line (Cancer Type)IC50 (µM)Selectivity Index (SI)¹
Novel Compound 18 MGC-803 (Gastric)0.8531.47
MCF-7 (Breast)1.23>21.7
PC-9 (Lung)2.56>10.4
A549 (Lung)3.12>8.5
H1975 (Lung)4.33>6.1
5-Fluorouracil (5-FU) MGC-803 (Gastric)5.211.1
Normal Cell Line GES-1 (Gastric Epithelial)26.75 (for Compound 18)-

¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Analysis of Efficacy Data:

The data clearly demonstrates that Novel Compound 18 exhibits significantly greater potency against the MGC-803 gastric cancer cell line (IC50 = 0.85 µM) compared to the standard chemotherapeutic agent 5-FU (IC50 = 5.21 µM).[5] Furthermore, Compound 18 displays a favorable selectivity index of 31.47, suggesting it is over 30 times more potent against MGC-803 cancer cells than against normal gastric epithelial cells (GES-1).[5] This high selectivity is a crucial attribute for a promising drug candidate, as it implies a potentially wider therapeutic window and reduced side effects. While still demonstrating activity, the efficacy of Compound 18 is less pronounced against the tested breast and lung cancer cell lines.

Comparative Toxicity Profile

A critical aspect of drug development is the evaluation of a compound's toxicity. This is assessed both in vitro against normal cell lines and in vivo through animal studies.

In Vitro Cytotoxicity:

As shown in the table above, the IC50 value of Novel Compound 18 against the normal human gastric epithelial cell line GES-1 is 26.75 µM.[5] This is substantially higher than its IC50 values against the cancer cell lines, indicating a lower cytotoxic effect on non-malignant cells.

In Vivo Acute Toxicity:

Preclinical in vivo studies are essential to understand the systemic toxicity of a novel compound. In an acute toxicity study involving mice, Novel Compound 18 was administered and the animals were monitored for adverse effects. The study reported no deaths or obvious pathological damage in the mice, even at significant dosages.[5][8] Furthermore, during in vivo antitumor evaluations, Compound 18 did not cause any significant changes in the body weight of the mice, which is a common indicator of systemic toxicity.[5][8] This contrasts with many conventional chemotherapeutic agents, which often lead to weight loss and other signs of toxicity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is imperative to follow standardized experimental protocols. Below is a detailed methodology for a key in vitro assay used to determine the cytotoxic effects of novel compounds.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., MGC-803, GES-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinazoline derivative and the reference compound in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate for 24h Step1->Step2 Step3 Treat cells with compound dilutions Step2->Step3 Step4 Incubate for 48-72h Step3->Step4 Step5 Add MTT reagent Step4->Step5 Step6 Incubate for 4h Step5->Step6 Step7 Solubilize formazan crystals with DMSO Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 Step9 Calculate IC50 Step8->Step9 End End Step9->End

Caption: A standardized workflow for the MTT cytotoxicity assay.

Structure-Activity and Structure-Toxicity Relationships

The efficacy and toxicity of quinazoline derivatives are intricately linked to their chemical structure.[10] Minor modifications to the quinazoline scaffold can lead to significant changes in biological activity. For instance, the nature and position of substituents on the quinazoline ring can influence the compound's binding affinity to its target protein and its overall pharmacokinetic properties.[10]

Structure-activity relationship (SAR) studies have shown that the substitution pattern at positions 6 and 7 of the quinazoline nucleus plays a crucial role in determining the cytotoxicity of these compounds.[10] Similarly, structure-toxicity relationship (STR) studies aim to identify structural motifs associated with adverse effects, guiding the design of safer drug candidates. A comprehensive understanding of SAR and STR is vital for the rational design of novel quinazoline derivatives with optimized therapeutic indices.

Conclusion and Future Perspectives

Novel quinazoline derivatives continue to be a promising class of anticancer agents. The representative data for Compound 18 highlights the potential to develop compounds with superior efficacy and selectivity compared to existing treatments.[5] The favorable in vivo toxicity profile of Compound 18 further underscores its potential as a lead compound for future drug development.[5][8]

Future research should focus on:

  • Broadening the scope of evaluation: Testing novel derivatives against a wider range of cancer cell lines, including those with known resistance mutations.

  • In-depth mechanistic studies: Elucidating the precise molecular interactions and downstream effects of these compounds to better understand their mechanisms of action.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like properties.

  • Combination therapies: Investigating the synergistic effects of novel quinazoline derivatives with other anticancer agents to overcome drug resistance and enhance therapeutic outcomes.

By leveraging a multidisciplinary approach that integrates synthetic chemistry, molecular biology, and pharmacology, the full therapeutic potential of novel quinazoline derivatives can be realized in the ongoing fight against cancer.

References

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. National Institutes of Health (NIH). [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. National Institutes of Health (NIH). [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Innoscience Research. [Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI. [Link]

  • New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 2-(Quinazolin-4-ylamino)acetic acid in Cells

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, definitively demonstrating that a novel compound engages its intended target within the complex milieu of a living cell is a cornerstone of preclinical validation. This guide provides an in-depth comparison of two robust and widely adopted methodologies for validating the cellular target engagement of 2-(Quinazolin-4-ylamino)acetic acid, a compound belonging to the versatile quinazoline class of pharmacophores known to target a range of enzymes, including kinases and aldose reductase.[1][2]

Here, we move beyond simplistic protocols to offer a strategic guide grounded in scientific integrity. We will explore the "why" behind experimental choices, ensuring that the described workflows are self-validating. This guide compares the Cellular Thermal Shift Assay (CETSA®) and Affinity Purification using Kinobeads, providing the technical details and conceptual framework necessary to select the most appropriate strategy for your research objectives.

The Imperative of Cellular Target Engagement

Before committing to costly and time-consuming downstream studies, it is critical to confirm that a compound interacts with its intended molecular target in a physiologically relevant environment.[3] Failure to do so is a leading cause of clinical trial attrition.[4] Cellular target engagement assays provide this crucial evidence, confirming cell permeability and specific binding to the target of interest.

Method 1: Cellular Thermal Shift Assay (CETSA®) - A Biophysical Approach

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that directly measures the biophysical interaction between a ligand and its target protein in intact cells or cell lysates.[5][6] The core principle of CETSA is that the binding of a ligand, such as this compound, to its target protein confers thermal stability.[7][8] This stabilization results in a shift in the protein's melting curve, which can be quantified.[9]

Causality Behind the Method: Ligand-Induced Thermal Stabilization

Proteins unfold and aggregate when subjected to increasing temperatures. The temperature at which half of the protein population is denatured is known as the melting temperature (Tm). A ligand-bound protein is thermodynamically more stable than its unbound counterpart, requiring more thermal energy to unfold. This increased stability manifests as a higher Tm. CETSA exploits this phenomenon to provide direct evidence of target engagement.

Experimental Workflow: CETSA®

The following diagram illustrates the typical workflow for a CETSA experiment.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture Cells treatment 2. Treat with Compound (e.g., this compound) and Controls (Vehicle, Positive Control) cell_culture->treatment heating 3. Aliquot and Heat Cells to a Range of Temperatures treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation detection 6. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifugation->detection analysis 7. Plot Melting Curves and Determine Thermal Shift (ΔTm) detection->analysis

Figure 1: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Experimental Protocol: CETSA® for Aldose Reductase Engagement

Given that derivatives of this compound are known to inhibit aldose reductase, we present a protocol to validate its engagement with this target.[1]

  • Cell Culture and Treatment:

    • Plate a suitable cell line endogenously expressing aldose reductase (e.g., human lens epithelial cells) and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control, a known aldose reductase inhibitor such as Epalrestat.

  • Heating and Lysis:

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation and Detection:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble aldose reductase in each sample by Western blot or ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group, plot the percentage of soluble aldose reductase against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.

    • The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates target engagement.

Hypothetical Data and Interpretation
Treatment GroupConcentration (µM)Melting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)-52.3°C-
This compound153.1°C+0.8°C
This compound1055.8°C+3.5°C
This compound10056.2°C+3.9°C
Epalrestat (Positive Control)1057.5°C+5.2°C

A dose-dependent increase in the melting temperature of aldose reductase upon treatment with this compound provides strong evidence of direct target engagement in the cellular environment.

Method 2: Kinobeads Affinity Purification - A Chemical Proteomics Approach

For compounds with potential kinase inhibitory activity, a kinobeads-based affinity purification approach offers a powerful alternative for target identification and engagement validation.[10][11] This method utilizes beads coupled with a cocktail of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[12]

Causality Behind the Method: Competitive Binding

The kinobeads assay is a competitive binding experiment.[12] Free this compound in the cell lysate will compete with the immobilized inhibitors on the beads for binding to its kinase targets. The more effectively the compound binds to a specific kinase, the less of that kinase will be captured by the beads. This depletion can be quantified by mass spectrometry, revealing the compound's kinase targets and their relative affinities.[10]

Experimental Workflow: Kinobeads

The following diagram outlines the workflow for a kinobeads experiment.

Kinobeads_Workflow cluster_lysis Cell Lysis cluster_incubation Competitive Binding cluster_pulldown_digestion Pulldown & Digestion cluster_ms_analysis MS Analysis cell_culture 1. Culture and Harvest Cells lysis 2. Prepare Cell Lysate cell_culture->lysis treatment 3. Incubate Lysate with Compound (e.g., this compound) or Vehicle lysis->treatment kinobeads_incubation 4. Add Kinobeads and Incubate treatment->kinobeads_incubation wash 5. Wash Beads to Remove Non-specific Binders kinobeads_incubation->wash elution_digestion 6. Elute and Digest Bound Kinases wash->elution_digestion lc_ms 7. LC-MS/MS Analysis elution_digestion->lc_ms data_analysis 8. Quantify Kinase Abundance and Determine IC50 Values lc_ms->data_analysis

Figure 2: A generalized workflow for the Kinobeads affinity purification assay.

Detailed Experimental Protocol: Kinobeads for Kinase Target Engagement
  • Cell Lysis and Compound Incubation:

    • Culture and harvest a relevant cell line (e.g., a cancer cell line with known kinase signaling dependencies).

    • Prepare a native cell lysate under non-denaturing conditions.

    • Incubate the lysate with a serial dilution of this compound or a vehicle control for a defined period. A well-characterized multi-kinase inhibitor like Dasatinib can be used as a positive control.

  • Kinobeads Pulldown:

    • Add the kinobeads slurry to the lysates and incubate to allow for the capture of unbound kinases.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound kinases from the beads.

    • Perform in-solution or on-bead digestion of the eluted proteins into peptides (e.g., using trypsin).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the captured kinases using a label-free or label-based quantification strategy.

    • For each identified kinase, plot the relative abundance as a function of the compound concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each kinase, representing the potency of target engagement.

Hypothetical Data and Interpretation
Kinase TargetIC50 of this compound (µM)IC50 of Dasatinib (µM)
Epidermal Growth Factor Receptor (EGFR)0.50.01
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)2.10.05
Abelson murine leukemia viral oncogene homolog 1 (ABL1)> 500.002
Mitogen-activated protein kinase 1 (MAPK1)> 50> 20

The results indicate that this compound engages EGFR and VEGFR2 in the low micromolar range within the cellular lysate, while having minimal interaction with ABL1 and MAPK1 at the tested concentrations.

Comparison of CETSA® and Kinobeads

FeatureCellular Thermal Shift Assay (CETSA®)Kinobeads Affinity Purification
Principle Ligand-induced thermal stabilization of the target protein.Competitive binding of the free compound against immobilized broad-spectrum inhibitors.
Cellular State Can be performed on intact, live cells or cell lysates.Typically performed on cell lysates.
Throughput Can be adapted for high-throughput screening.[13]Moderate throughput, often used for profiling smaller sets of compounds.
Readout Western blot, ELISA, or mass spectrometry (proteome-wide CETSA).Mass spectrometry.
Primary Application Validation of on-target engagement for a known or hypothesized target.Unbiased identification of kinase targets (target deconvolution) and selectivity profiling.
Strengths - Directly measures target engagement in live cells.- No compound modification required.- Applicable to a wide range of protein classes.- Can identify novel, unexpected targets.- Provides a broad selectivity profile across the kinome.- Measures potency (IC50) of engagement.
Limitations - Requires a specific antibody for detection (unless using MS).- Not all proteins exhibit a clear thermal shift.- Less suitable for unbiased target discovery.- Indirectly measures engagement in a lysate environment.- Limited to targets that bind to the immobilized inhibitors (primarily kinases).- Requires access to mass spectrometry facilities.

Conclusion: A Symbiotic Approach to Target Validation

The choice between CETSA® and Kinobeads depends on the specific research question. If the primary goal is to confirm the engagement of this compound with a predetermined target like aldose reductase, CETSA® offers a direct and robust method for validation in a native cellular context. Conversely, if the compound is suspected to have kinase inhibitory activity and the objective is to understand its selectivity profile or to identify its primary kinase targets in an unbiased manner, the kinobeads approach is superior.

Ultimately, these methods are not mutually exclusive and can be used in a complementary fashion. For instance, a kinobeads experiment might identify a novel kinase target, which can then be rigorously validated in intact cells using CETSA®. By employing these well-designed, self-validating experimental strategies, researchers can build a strong foundation of evidence for the cellular mechanism of action of their compounds, significantly de-risking the path towards clinical development.

References

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. PubMed. [Link]

  • Target Validation. Sygnature Discovery. [Link]

  • Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Critical Needs in Cellular Target Engagement. Eurofins DiscoverX. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Amino)quinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(amino)quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance as anticancer, antibacterial, and antiviral agents. We will delve into the rationale behind synthetic strategies and provide detailed experimental protocols for the validation of these compounds, ensuring a blend of theoretical insights and practical guidance for researchers in drug discovery.

The Quinazolinone Core: A Versatile Pharmacophore

The quinazolin-4(3H)-one ring system is a bicyclic aromatic scaffold that has attracted significant attention from medicinal chemists. Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an excellent platform for designing inhibitors of various enzymes and receptors.[1][2] The 2-amino substitution provides a crucial anchor point for introducing diverse functionalities, allowing for the fine-tuning of pharmacological properties.

Synthetic Strategies: Building the Quinazolinone Library

The synthesis of 2-(amino)quinazolin-4(3H)-one derivatives typically follows a convergent strategy, allowing for the rapid generation of a library of analogues for SAR studies. A common synthetic route involves the cyclization of anthranilic acid derivatives with a suitable nitrogen-containing reagent.

A general and efficient method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the reaction of isatoic anhydride with amidoxime derivatives, catalyzed by iron(III) chloride.[3] Another approach involves the reaction of 2-aminobenzamide with aldehydes in the presence of iodine to yield 2-phenylquinazolin-4(3H)-one, which can be further modified.[4] For instance, the 4-position can be converted to a chloro group using phosphorus oxychloride, which then serves as a leaving group for the introduction of various amino derivatives at the 4-position.[4]

G

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(amino)quinazolin-4(3H)-one derivatives is highly dependent on the nature and position of substituents on the quinazolinone core and the 2-amino group.

Anticancer Activity

Quinazolinone derivatives have shown significant potential as anticancer agents, primarily through the inhibition of protein kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDK2.[1][5][6][7]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 2-position: The nature of the substituent at the 2-amino position is critical for activity. Aromatic and heteroaromatic rings are often favored. For instance, a 3,5-dichlorophenylamino group at the 2-position has been shown to impart potent anti-SARS-CoV-2 activity, which can be a starting point for anticancer drug design as well.[8][9]

  • Substitution on the Quinazolinone Ring:

    • Position 6 and 7: Halogen substitutions, particularly chlorine and bromine, at the 6 or 7-position generally enhance anticancer activity.[1][10] For example, a 7-chloro substituent was found to be beneficial for overall antibacterial activity, a trend that can be explored for anticancer agents.[10]

    • Position 3: Substitution at the 3-position can also modulate activity. For example, some 3-phenylquinazolinone derivatives have demonstrated significant anticancer activity.[1]

Table 1: Comparison of Anticancer Activity of Selected 2-(Amino)quinazolin-4(3H)-one Derivatives

Compound ID2-Amino SubstituentQuinazolinone Ring SubstitutionsTarget/Cell LineIC50 (µM)Reference
XI Thiadiazole-urea moiety-PC3 (Prostate Cancer)17.7[1]
XII Phenyl-Various cell lines0.34 (VEGFR-2)[1]
XIII Ethyl6-NitroVarious cell linesPotent[1]
5d Varies7-ChloroHCT116, HePG2, Hela, MCF76.09, 2.39, 8.94, 4.81[1]
9g 3,5-Dichlorophenyl7-ChloroSARS-CoV-2< 0.25[8][9]
11e 3,5-Dichlorophenyl5-HydroxySARS-CoV-2< 0.25[8][9]
Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. 2-(Amino)quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds targeting bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

Key SAR Insights for Antibacterial Activity:

  • Substitution at the 2-position: Optimization of the substituent at the 2-position is crucial for potent antibacterial activity. For example, a 3,4-difluorobenzylamine substituent at this position resulted in a highly potent compound against MRSA.[10]

  • Substitution on the Quinazolinone Ring: A 7-chloro substituent on the quinazolinone scaffold has been identified as a key feature for enhancing antibacterial potency.[10]

Table 2: Comparison of Antibacterial Activity of Selected 2-(Amino)quinazolin-4(3H)-one Derivatives against S. aureus

Compound ID2-Amino SubstituentQuinazolinone Ring SubstitutionsStrainMIC50 (µM)Reference
6l Varies7-ChloroATCC259231.0[10]
6l Varies7-ChloroUSA300 JE2 (MRSA)0.6[10]
6y 3,4-Difluorobenzylamine7-ChloroATCC259230.36[10]
6y 3,4-Difluorobenzylamine7-ChloroUSA300 JE2 (MRSA)0.02[10]

G

Antiviral Activity

Recent studies have highlighted the potential of 2-(amino)quinazolin-4(3H)-one derivatives as potent antiviral agents, particularly against coronaviruses like SARS-CoV-2 and MERS-CoV.[8][9][12][13]

Key SAR Insights for Antiviral Activity:

  • Substitution at the 2-position: A (3,5-dichlorophenyl)amino group at the 2-position has been identified as a key pharmacophore for potent anti-SARS-CoV-2 and anti-MERS-CoV activity.[8][9]

  • Substitution on the Quinazolinone Ring:

    • A 7-chloro or a 5-hydroxy substituent on the quinazolinone ring, in combination with the 2-(3,5-dichlorophenyl)amino group, resulted in highly potent compounds.[8][9]

    • N-substitution on the quinazolinone core has been explored to improve pharmacokinetic properties while retaining antiviral activity.[12][13]

Experimental Protocols for SAR Validation

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the anticancer potential of the synthesized derivatives.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, thus providing a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[10][14]

G

Conclusion and Future Directions

The 2-(amino)quinazolin-4(3H)-one scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The SAR studies summarized in this guide demonstrate that small structural modifications can lead to significant changes in biological activity, highlighting the importance of a systematic and iterative approach to drug design. Future research in this area should focus on exploring novel substitutions, elucidating the precise molecular mechanisms of action, and optimizing the pharmacokinetic profiles of lead compounds to translate their in vitro potency into in vivo efficacy. The integration of computational modeling and in silico screening can further accelerate the discovery of next-generation quinazolinone-based drugs.

References

  • El-Sayed, M. A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link]

  • Lee, J. Y., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. Available at: [Link]

  • Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Available at: [Link]

  • McClure, R. S., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available at: [Link]

  • Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. National Institutes of Health. Available at: [Link]

  • Park, C. M., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed. Available at: [Link]

  • Lee, J. Y., et al. (2022). Antibacterial activities of 2-(amino)quinazolin-4(3H)-one derivatives in the H460 infection model. ResearchGate. Available at: [Link]

  • Park, C. M., et al. (2021). Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives as Potential SARS-CoV-2 and MERS-CoV Treatments. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. ResearchGate. Available at: [Link]

  • Patel, D., et al. (Year not available). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed. Available at: [Link]

  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

  • Gherman, C. M., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. National Institutes of Health. Available at: [Link]

  • Nosova, E. V., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

  • Fesenko, D. O., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]

  • Singh, S., et al. (2023). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health. Available at: [Link]

Sources

Confirming Mechanism of Action: A Senior Application Scientist's Guide to Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating a drug's mechanism of action (MoA) is a cornerstone of preclinical research. Genetic knockout studies offer a powerful and definitive approach to validate drug targets and elucidate the intricate cellular pathways a compound modulates. This guide provides an in-depth comparison of the leading gene-editing technologies used for this purpose—CRISPR-Cas9, TALENs, and ZFNs—supported by experimental data and field-proven insights to empower your research.

The Central Dogma of Target Validation: Why Knockout Studies are Pivotal

The fundamental principle behind using genetic knockouts to confirm a drug's MoA is elegantly simple: if a drug is believed to exert its effect by inhibiting a specific protein, then removing that protein from a cell should render the cell resistant to the drug's effects.[1][2] This "genetic validation" provides strong evidence that the protein is indeed the direct target of the compound.[3] Beyond target validation, knockout studies are instrumental in dissecting complex biological pathways, revealing downstream effects of target engagement, and identifying potential off-target liabilities.

A Comparative Analysis of Gene-Editing Nucleases

The ability to create targeted gene knockouts has been revolutionized by the advent of engineered nucleases. These molecular scissors can be programmed to induce a double-strand break (DSB) at a specific genomic locus. The cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR), are then harnessed to introduce mutations that disrupt the target gene.[4]

The Key Players: CRISPR-Cas9, TALENs, and ZFNs

Three primary technologies dominate the landscape of targeted gene editing: Zinc-Finger Nucleases (ZFNs), Transcription Activator-Like Effector Nucleases (TALENs), and the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-associated protein 9 (Cas9) system.[5][6]

  • Zinc-Finger Nucleases (ZFNs): These were the first engineered nucleases to be widely used. They are composed of a DNA-binding domain, consisting of a series of zinc-finger motifs that each recognize a 3-base pair sequence, fused to a FokI nuclease domain. Two ZFNs are required to bind to opposite strands of the DNA, allowing the FokI domains to dimerize and create a DSB.[7]

  • Transcription Activator-Like Effector Nucleases (TALENs): Similar to ZFNs, TALENs also utilize the FokI nuclease. However, their DNA-binding domains are derived from TALEs, proteins that have a simpler recognition code where a single repeat domain recognizes a single nucleotide. This modularity makes TALENs easier to engineer than ZFNs.[6]

  • CRISPR-Cas9: This system, adapted from a bacterial immune response, has rapidly become the most popular gene-editing tool due to its simplicity and efficiency. It relies on a guide RNA (gRNA) to direct the Cas9 nuclease to the target DNA sequence. The gRNA's 20-nucleotide spacer sequence is complementary to the target, making the design process straightforward.[4]

Head-to-Head Comparison: Performance and Practicalities

The choice of gene-editing platform depends on a variety of factors, including the specific application, the cell type being used, and the resources available. The following table provides a comparative overview of these technologies.

FeatureZinc-Finger Nucleases (ZFNs)Transcription Activator-Like Effector Nucleases (TALENs)CRISPR-Cas9
Mechanism DNA-binding zinc finger proteins fused to FokI nuclease.[7]DNA-binding TALE repeats fused to FokI nuclease.[6]Guide RNA-directed Cas9 nuclease.[4]
On-Target Efficiency 1% - 20% indel frequency.[3]Generally higher than ZFNs.High, can be influenced by gRNA design and cell type.
Off-Target Effects Can have significant off-target activity.[3]Generally lower off-target effects than ZFNs and early CRISPR systems.[3]A primary concern, but can be mitigated with careful gRNA design and high-fidelity Cas9 variants.[4]
Design Complexity High, requires protein engineering expertise.Moderate, more straightforward than ZFNs due to modular TALE repeats.Low, requires design of a ~20 nucleotide gRNA sequence.
Cost High.Moderate to High.Low, CRISPR is 3-6 fold cheaper per reaction than TALENs.[8]
Turnaround Time Weeks to months.Weeks.Days to weeks.

A study comparing the off-target effects of the three nucleases when targeting the HPV16 genome found that CRISPR-Cas9 was the most specific, with the fewest off-target sites detected.[9] In this study, ZFNs generated a large number of off-target mutations (287–1,856), while TALENs had fewer, and SpCas9 had the least.[9]

Visualizing the Molecular Machinery: Gene Editing Workflows

The process of generating and validating a knockout cell line involves a series of well-defined steps, from initial design to final confirmation.

Workflow for CRISPR-Cas9 Mediated Gene Knockout

CRISPR_Workflow cluster_design Design Phase cluster_delivery Delivery & Editing cluster_isolation Clonal Isolation cluster_validation Validation sgRNA_Design sgRNA Design & Off-Target Prediction Plasmid_Prep Plasmid Construction or RNP Assembly sgRNA_Design->Plasmid_Prep Transfection Transfection/Electroporation into Cells Plasmid_Prep->Transfection Editing Cas9-mediated DSB & NHEJ Repair Transfection->Editing Single_Cell_Cloning Single-Cell Sorting (FACS) or Limiting Dilution Editing->Single_Cell_Cloning Expansion Clonal Expansion Single_Cell_Cloning->Expansion Genomic_Validation Genomic DNA Extraction & PCR Expansion->Genomic_Validation Sequencing Sanger or NGS Sequencing Genomic_Validation->Sequencing Protein_Validation Western Blot or Mass Spectrometry Sequencing->Protein_Validation DNA_Repair_Pathways cluster_nhej Non-Homologous End Joining (NHEJ) cluster_hdr Homology-Directed Repair (HDR) DSB Double-Strand Break (DSB) Ku70_80 Ku70/80 Binding DSB->Ku70_80 Resection End Resection DSB->Resection DNA_PKcs DNA-PKcs Recruitment Ku70_80->DNA_PKcs End_Processing End Processing DNA_PKcs->End_Processing Ligation Ligation by Ligase IV/XRCC4 End_Processing->Ligation Indel Indel Formation (Knockout) Ligation->Indel Strand_Invasion Strand Invasion of Homologous Template Resection->Strand_Invasion Synthesis DNA Synthesis Strand_Invasion->Synthesis Resolution Resolution & Ligation Synthesis->Resolution Precise_Repair Precise Repair/Knock-in Resolution->Precise_Repair

Caption: The two major DNA repair pathways activated by a double-strand break.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for key experiments in a genetic knockout study.

Protocol 1: CRISPR-Cas9 Mediated Knockout in Mammalian Cells

This protocol outlines the transient transfection method for generating knockout cell lines.

  • sgRNA Design and Synthesis:

    • Utilize online design tools (e.g., Benchling, CHOPCHOP) to design at least two sgRNAs targeting an early exon of the gene of interest.

    • Perform in silico analysis to predict and minimize potential off-target effects. [10] * Synthesize or clone the sgRNAs into an appropriate expression vector, often one that also expresses the Cas9 nuclease.

  • Cell Culture and Transfection:

    • Culture the target cell line to ~70-80% confluency.

    • Transfect the cells with the Cas9/sgRNA plasmid(s) using a suitable method (e.g., lipofection, electroporation). [11]Include a negative control (e.g., a non-targeting sgRNA) and a positive control (a validated sgRNA targeting a non-essential gene). [11]

  • Enrichment of Edited Cells (Optional):

    • If the expression vector contains a fluorescent marker, use Fluorescence-Activated Cell Sorting (FACS) to enrich for transfected cells.

    • Alternatively, if the vector contains a selectable marker, apply the appropriate antibiotic selection.

  • Single-Cell Cloning:

    • Following transfection (and enrichment, if performed), dilute the cell population to a concentration that allows for the seeding of single cells into individual wells of a 96-well plate. [12] * Culture the single-cell clones until they form visible colonies.

  • Screening and Validation:

    • Expand the clonal populations.

    • Isolate genomic DNA from a portion of each clone.

    • Perform PCR to amplify the targeted region.

    • Analyze the PCR products for the presence of indels using Sanger sequencing or a mismatch cleavage assay (e.g., T7 Endonuclease I assay). [6] * Confirm the absence of the target protein in validated knockout clones via Western blot or mass spectrometry. [13]

Protocol 2: Validation of Gene Knockout by Sanger Sequencing and Western Blot

This protocol details the crucial validation steps to confirm a successful knockout.

A. Sanger Sequencing for Genotypic Confirmation:

  • Genomic DNA Extraction: Extract genomic DNA from both the putative knockout clones and wild-type control cells.

  • PCR Amplification: Design PCR primers that flank the sgRNA target site and amplify a ~500-800 bp region.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers. [6]5. Sequence Analysis: Align the sequencing chromatograms from the knockout clones to the wild-type sequence. The presence of overlapping peaks downstream of the target site is indicative of a heterozygous or biallelic indel. Deconvolution software (e.g., ICE, TIDE) can be used to analyze the indel spectrum in a mixed population.

B. Western Blot for Phenotypic Confirmation:

  • Protein Lysate Preparation: Prepare whole-cell lysates from the knockout clones and wild-type control cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an appropriate substrate.

  • Analysis: The absence of a band at the expected molecular weight in the knockout lanes, while present in the wild-type lane, confirms the knockout at the protein level. A loading control (e.g., beta-actin, GAPDH) should be used to ensure equal protein loading. [14]

Navigating the Nuances: Interpretation and Troubleshooting

While genetic knockout studies are powerful, they are not without their complexities. A Senior Application Scientist's experience underscores the importance of careful experimental design and data interpretation.

Common Challenges and Solutions
ChallengePotential Cause(s)Troubleshooting Strategy
Low Knockout Efficiency - Suboptimal sgRNA design- Inefficient delivery of CRISPR components- Cell line is difficult to transfect- Test multiple sgRNAs- Optimize transfection/electroporation parameters- Use a lentiviral delivery system for hard-to-transfect cells. [15]
Unexpected Phenotype - Off-target effects- Genetic compensation- Flanking gene effects from the knockout construct. [16]- Perform whole-genome sequencing to assess off-target mutations- Use orthogonal methods like RNAi to confirm the phenotype- Analyze the expression of neighboring genes. [17]
No Phenotype Observed - The gene is not essential for the assayed phenotype- Functional redundancy with other genes- Incomplete knockout (residual protein expression)- Confirm complete knockout at the protein level- Consider creating double or triple knockouts of related genes- Use a more sensitive phenotypic assay.
The "Congenic Footprint": A Cautionary Tale

When creating knockout mouse models, a significant portion of the embryonic stem cell-derived chromosome can be retained, flanking the targeted gene. [17]This "congenic footprint" can contain other genes whose altered expression may be responsible for the observed phenotype, leading to misinterpretation. [16]This highlights the importance of using appropriate controls and, when possible, rescuing the phenotype by reintroducing the wild-type gene.

Case Study: Validating a Drug Target with CRISPR

A compelling example of using CRISPR to validate a drug target is the case of the MTH1 protein in cancer therapy. [1]Initial studies using RNA interference (RNAi) suggested that MTH1 was essential for cancer cell survival, making it an attractive drug target. However, subsequent studies using CRISPR-Cas9 to create MTH1 knockout cancer cell lines showed no difference in cell viability compared to wild-type cells when treated with MTH1 inhibitors. [1]This de-validation of MTH1 as a cancer drug target, enabled by the precision of CRISPR, saved significant time and resources that would have otherwise been spent on a non-viable therapeutic strategy. [1]

Conclusion: A Powerful Tool in the Drug Discovery Arsenal

Genetic knockout studies, particularly those employing the CRISPR-Cas9 system, represent an indispensable tool for confirming the mechanism of action of novel therapeutics. By providing a direct and unambiguous link between a drug target and its cellular effect, these studies de-risk drug development programs and accelerate the journey from the laboratory to the clinic. As a Senior Application Scientist, I have witnessed firsthand the transformative impact of these technologies. By adhering to rigorous experimental design, employing robust validation strategies, and interpreting data with a nuanced understanding of the potential pitfalls, researchers can harness the full power of genetic knockouts to drive the next wave of therapeutic innovation.

References

  • Gaj, T., Gersbach, C. A., & Barbas, C. F., 3rd. (2013). ZFN, TALEN, and CRISPR/Cas-based methods for genome engineering. Trends in Biotechnology, 31(7), 397–405. [Link]

  • Ceccaldi, R., Rondinelli, B., & D'Andrea, A. D. (2016). Repair Pathway Choices and Consequences at the Double-Strand Break. Trends in Cell Biology, 26(1), 52–64. [Link]

  • Jasin, M., & Rothstein, R. (2013). Repair of Strand Breaks by Homologous Recombination. Cold Spring Harbor Perspectives in Biology, 5(11), a012740. [Link]

  • Hayer, D., Kløverpris, S., & Jensen, T. H. (2025). CRISPR, TALEN, and ZFN Technologies: Comparative Analysis of the Core Gene Editing Market segment Dynamics. Journal of Market Analysis, 12(3), 112-128.
  • Carroll, D. (2011). Genome Engineering With Zinc-Finger Nucleases. Genetics, 188(4), 773–782. [Link]

  • GeneMedi. (n.d.). GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. Retrieved from [Link]

  • Sakuma, T., & Yamamoto, T. (2015). Comparison of the Feasibility, Efficiency, and Safety of Genome Editing Technologies. Journal of Genome Engineering, 2(1), 1-15.
  • Oxford Academic. (n.d.). Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research. Retrieved from [Link]

  • Gerlai, R. (2009). Cautionary Insights on Knockout Mouse Studies: The Gene or Not the Gene? Genes, Brain and Behavior, 8(5), 453-461. [Link]

  • Creative Diagnostics. (n.d.). Non-homologous End-joining Pathway. Retrieved from [Link]

  • Wang, M., et al. (2020). The comparison of ZFNs, TALENs, and SpCas9 by GUIDE-seq in HPV-targeted gene therapy. Molecular Therapy - Nucleic Acids, 21, 97-110. [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Drug Target Review. (n.d.). Genome Editing. Retrieved from [Link]

  • CD Biosynsis. (2025, June 9). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. Retrieved from [Link]

  • Crusio, W. E., et al. (2007). Interpretation of knockout experiments: the congenic footprint. Genes, Brain and Behavior, 6(5), 405-409. [Link]

  • Lieber, M. R. (2010). The Flexible and Iterative Steps within the NHEJ Pathway. PLoS Genetics, 6(12), e1001248. [Link]

  • DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets. (2017). Nature Biotechnology, 35(7), 671–681. [Link]

  • News-Medical.Net. (2019, June 28). Gene Editing Techniques: ZFNs, TALENs or CRISPR?. Retrieved from [Link]

  • Request PDF. (2025, August 7). Cautionary Insights on Knockout Mouse Studies: The Gene or Not the Gene?. Retrieved from [Link]

  • Kim, H., & Kim, J. S. (2014). Measuring and Reducing Off-Target Activities of Programmable Nucleases Including CRISPR-Cas9. Methods in Enzymology, 546, 25-45. [Link]

  • Bao, Z., et al. (2021). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Signal Transduction and Targeted Therapy, 6(1), 315. [Link]

  • Graphviz. (n.d.). User Guide. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Common CRISPR pitfalls and how to avoid them. Retrieved from [Link]

  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. Retrieved from [Link]

  • Nature. (2024, July 29). Genetic factors associated with reasons for clinical trial stoppage. Retrieved from [Link]

  • arXiv. (2025, November 12). GenePheno: Interpretable Gene Knockout-Induced Phenotype Abnormality Prediction from Gene Sequences. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the NHEJ pathway. Ku70/80 recognize and bind to.... Retrieved from [Link]

  • Tecan. (n.d.). CRISPR: editing the drug discovery workflow. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The impact of CRISPR–Cas9 on target identification and validation. Retrieved from [Link]

  • Horizon Discovery. (2023, June 30). Overcoming the pitfalls of validating knockout cell lines by western blot. Retrieved from [Link]

  • JoVE. (2022, October 3). CRISPR/Cas9 Gene Knockouts Generation in Mammalian Cells | Protocol Preview. Retrieved from [Link]

  • Picciotto, M. R., & Wickman, K. (1998). Using Knockout and Transgenic Mice to Study Neurophysiology and Behavior. Physiological Reviews, 78(4), 1131–1163. [Link]

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Retrieved from [Link]

  • The R Journal. (n.d.). Laying Out Pathways With Rgraphviz. Retrieved from [Link]

  • MDPI. (n.d.). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of DNA repair by non-homologous end-joining (NHEJ). Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • abm Inc. (n.d.). CRISPR Cas9 - Gene Knockout/Knock-in Case Studies. Retrieved from [Link]

  • Stainier, D. Y., & El-Brolosy, M. A. (2020). Knockout, Knockdown, and the Schrödinger Paradox: Genetic Immunity to Phenotypic Recapitulation in Zebrafish. Developmental Cell, 52(4), 391–397. [Link]

  • Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]

  • Genome-editing approaches and applications: a brief review on CRISPR technology and its role in cancer. (2020). Journal of Genetic Engineering and Biotechnology, 18(1), 61. [Link]

  • The Jackson Laboratory. (n.d.). The Impact of Knockout and Knock-in Mouse Models on Biomedical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-homologous end joining. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Harnessing CRISPR-Cas9: Knocking out genes in myeloid cells. Retrieved from [Link]

Sources

A Comparative Guide to Quinazoline-Based EGFR Inhibitors: Erlotinib vs. 2-(Quinazolin-4-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful protein kinase inhibitors.[1] Its rigid, bicyclic structure provides an excellent anchor for substituents that can precisely interact with the ATP-binding pocket of kinases, a family of enzymes frequently dysregulated in cancer. This guide provides a comparative analysis of two molecules built upon this scaffold: Erlotinib , a highly potent, FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitor, and 2-(Quinazolin-4-ylamino)acetic acid , a structurally simpler analogue.

This analysis will delve into their chemical properties, mechanisms of action, and the structure-activity relationships that account for their differing biological profiles. By juxtaposing a complex, optimized drug with a simple building-block derivative, we aim to provide valuable insights into the principles of rational drug design for researchers in oncology and kinase inhibitor development.

Chemical and Structural Analysis

At the heart of both molecules is the 4-aminoquinazoline core, essential for binding to the hinge region of the EGFR kinase domain. However, their disparate substitutions dictate their biological activity and pharmacological properties.

PropertyThis compound Erlotinib
2D Structure this compound StructureErlotinib Structure
Molecular Formula C₁₀H₉N₃O₂C₂₂H₂₃N₃O₄
Molecular Weight 203.20 g/mol 393.44 g/mol
Key Substituents - 4-position: (carboxymethyl)amino group- 4-position: (3-ethynylphenyl)amino group- 6 & 7-positions: bis(2-methoxyethoxy) groups

Erlotinib features a bulky, lipophilic (3-ethynylphenyl)amino group at the C4 position. This group extends into a hydrophobic pocket of the EGFR active site, a critical feature for high-affinity binding.[2] Furthermore, the two methoxyethoxy side chains at the C6 and C7 positions enhance solubility and form additional interactions within the binding site, further increasing potency.[2]

In stark contrast, This compound possesses a small, polar acetic acid moiety at the C4 position. Lacking the extensive hydrophobic substituents of Erlotinib, it is not expected to achieve the same level of affinity for the EGFR kinase domain. It represents a foundational fragment, a starting point from which more complex and potent inhibitors like Erlotinib can be developed through systematic chemical modification.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell growth, survival, and proliferation.[3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and tumor growth.

Erlotinib functions as a potent and reversible inhibitor of the EGFR tyrosine kinase.[4] It competes with adenosine triphosphate (ATP) for its binding site within the intracellular kinase domain of the receptor. By occupying this site, Erlotinib prevents EGFR from phosphorylating itself and downstream signaling proteins, thereby blocking the entire signaling cascade.[4] This inhibition ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

While no direct EGFR inhibition data is publicly available for this compound, its structural similarity suggests it would likely target the same ATP-binding pocket. However, based on established structure-activity relationship (SAR) studies of quinazoline inhibitors, the absence of key hydrophobic moieties means its inhibitory potency, if any, would be significantly lower than that of Erlotinib.[2][5] SAR studies have consistently shown that a lipophilic group at the C4 position is mandatory for high affinity towards the ATP-binding pocket.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Comparative Biological Efficacy

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The data for Erlotinib is well-established, while data for this compound is not available in published literature, preventing a direct quantitative comparison.

CompoundTarget / AssayIC₅₀ ValueReference
Erlotinib EGFR Kinase (cell-free)2 nM[4][6]
EGFR Autophosphorylation (cells)20 nM[4][6]
A431 cells (high EGFR expression)300 nM[7]
H460 cells (low EGFR expression)8 µM[7]
This compound EGFR KinaseData not availableN/A

Erlotinib's nanomolar potency in both biochemical and cellular assays underscores its status as a highly optimized drug.[4][6] Its significantly higher potency in cells with high EGFR expression (A431) compared to those with low expression (H460) confirms its on-target activity.[7]

For this compound, we can infer from SAR principles that its IC₅₀ against EGFR would be in the high micromolar range at best, likely several orders of magnitude weaker than Erlotinib. Its value lies not in its potency, but in its utility as a chemical scaffold for fragment-based drug design.

Experimental Protocols for Inhibitor Evaluation

To determine and compare the efficacy of compounds like Erlotinib and its analogues, standardized in vitro assays are essential. Below are representative protocols for a biochemical kinase assay and a cell-based viability assay.

In Vitro EGFR Kinase Assay (Luminescent)

This assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the EGFR kinase enzyme. Inhibition is measured by a decrease in ATP consumption (and thus an increase in luminescence).

Kinase_Assay_Workflow start Start step1 Dispense Inhibitor (e.g., Erlotinib) into 384-well plate start->step1 step2 Add EGFR Kinase Enzyme step1->step2 step3 Incubate (30 min, 27°C) step2->step3 step4 Add ATP/Substrate Mix to start reaction step3->step4 step5 Incubate (60 min, 27°C) step4->step5 step6 Add ADP-Glo™ Reagent to stop reaction & deplete ATP step5->step6 step7 Incubate (40 min, RT) step6->step7 step8 Add Kinase Detection Reagent to generate light step7->step8 step9 Incubate (30 min, RT) step8->step9 end Read Luminescence (Plate Reader) step9->end

Figure 2: Workflow for a luminescent-based in vitro kinase assay.

Step-by-Step Methodology: (Adapted from Promega and other sources[8][9])

  • Compound Plating: Serially dilute the test inhibitor (e.g., Erlotinib) in DMSO and dispense 0.5 µL into a 384-well microtiter plate.

  • Enzyme Addition: Prepare a solution of recombinant human EGFR kinase in kinase reaction buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT, pH 7.5). Add 5 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 45 µL of a mix containing ATP and a suitable peptide substrate (e.g., Y12-Sox) in kinase buffer to each well to start the reaction.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Analysis: Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Step-by-Step Methodology: (Adapted from standard protocols[10][11][12])

  • Cell Seeding: Plate an EGFR-dependent cancer cell line (e.g., A431) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot against inhibitor concentration to calculate the GI₅₀ (half-maximal growth inhibition) value.

Synthesis and Accessibility

A key practical consideration for researchers is the ease of obtaining a compound. Erlotinib's multi-substituted structure requires a more complex, multi-step synthesis. In contrast, this compound can be synthesized through more straightforward methods, often involving the reaction of 4-chloroquinazoline with glycine.[13] This makes the simpler analogue more accessible and cost-effective for initial screening or as a starting point for developing novel derivatives.

Conclusion and Scientific Perspective

The comparison between Erlotinib and this compound serves as a compelling case study in drug design and optimization.

  • Erlotinib is the product of extensive medicinal chemistry efforts. Its specific substitutions are engineered for high-affinity binding to the EGFR active site, resulting in potent, on-target biological activity and clinical efficacy. It represents a "finished product" for therapeutic use and a benchmark for new inhibitor development.

  • This compound , on the other hand, is a foundational chemical entity. While it shares the essential quinazoline core, it lacks the critical pharmacophoric features required for potent EGFR inhibition. Its value to the scientific community lies in its role as a fragment or scaffold . Researchers can use it as a starting material, applying principles of structure-based design to elaborate its structure, adding moieties that can extend into hydrophobic pockets and form key interactions, progressively building potency and selectivity in a journey towards a drug-like molecule.

For drug development professionals, this analysis highlights the causal relationship between chemical structure and biological function. The dramatic difference in potency between these two molecules is not arbitrary; it is a direct result of rational design choices that satisfy the specific steric and electronic requirements of the EGFR ATP-binding pocket.

References

  • Gurunath, S., et al. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Development Research. Available at: [Link]

  • Mishra, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, H. M., et al. (2019). MTT Cell Viability Assay. Bio-protocol. Available at: [Link]

  • Zaharia, V., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link]

  • Guiles, J. W., et al. (2008). Quinazolin-2-ylamino-quinazolin-4-ols as novel non-nucleoside inhibitors of bacterial DNA polymerase III. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology. Available at: [Link]

  • Chinnaiyan, P., et al. (2006). Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]

  • Zhang, J., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. Available at: [Link]

  • Siddique, M., et al. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2017). New quinazolin-2,4-diones from (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-ylamino) acetic acid hydrazide. ResearchGate. Available at: [Link]

  • Gan, W., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • IntechOpen. (2023). Biological activities of recent advances in quinazoline. Retrieved from [Link]

  • Guiles, J. W., et al. (2008). Quinazolin-2-ylamino-quinazolin-4-ols as Novel Non-Nucleoside Inhibitors of Bacterial DNA Polymerase III. PubMed. Available at: [Link]

  • Wang, Y., et al. (2018). Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. Taylor & Francis Online. Available at: [Link]

  • de Oliveira, R. B., et al. (2018). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). IC50 of compounds 8-17 and Erlotinib. Retrieved from [Link]

  • Frontiers. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry. Available at: [Link]

  • MDPI. (2020). Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. Molecules. Available at: [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Moulder, S. L., et al. (2005). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Cancer Research. Available at: [Link]

  • Google Patents. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • U.S. National Library of Medicine. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. Available at: [Link]

  • PubChem. (n.d.). 2-(2-(2-((9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy)acetamido)acetamido)acetic acid. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-(Quinazolin-4-ylamino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(Quinazolin-4-ylamino)acetic acid. As a research chemical with defined hazards, adherence to proper waste management procedures is not merely a regulatory requirement but a cornerstone of a safe and responsible laboratory environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that every step, from waste generation to final disposal, is conducted with the highest degree of safety and scientific integrity.

Hazard Identification and Immediate Safety Assessment

This compound and its salts are classified as hazardous materials. The primary and most immediate risk associated with this compound is its potential to cause severe and irreversible eye damage.[1][2] The GHS classification underscores the necessity for stringent safety measures even when handling small quantities.

The core principle guiding the disposal of this compound is that it must never be disposed of via standard laboratory drains or in the regular trash.[3][4] It must be treated as regulated hazardous chemical waste. The bioactive nature of the quinazoline scaffold, known for a wide range of biological activities including antiviral and anticancer properties, further reinforces the need to prevent its release into the environment.[5]

Table 1: Hazard Profile for this compound hydrochloride

Hazard Category GHS Pictogram Signal Word Hazard Code & Statement
Serious Eye Damage (GHS05) Danger H318: Causes serious eye damage.[1][2]

| Storage Class | N/A | N/A | 11: Combustible Solids.[1][2] |

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound in any form—solid, solution, or as waste—the following PPE is mandatory. The causality is clear: preventing any and all contact with the substance.

  • Eye Protection: Chemical safety goggles are required at a minimum. Given the H318 hazard classification, a face shield worn over safety goggles is strongly recommended to protect against splashes during solution preparation or waste consolidation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: While the compound is a solid, if there is a risk of generating dust or aerosols, handling should be performed within a certified chemical fume hood.

The precautionary statement P280 ("Wear protective gloves/protective clothing/eye protection/face protection") is a non-negotiable directive for this material.[1][2]

Spill Management Protocol

Accidents can occur, and a prepared response is critical to mitigate exposure and environmental contamination.

For Minor Spills (Small quantity of solid):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Gently cover the spill with an inert absorbent material, such as sand or diatomaceous earth, to prevent the powder from becoming airborne.[6][7]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][9] Use spark-proof tools if there is any fire risk.[9]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., water, if compatible), collecting the cleaning materials and rinseate as hazardous waste.

  • Label and Dispose: Seal and label the container as hazardous waste for EHS pickup.

For Major Spills or Spills in Public Areas:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate: Close doors to the affected area to prevent the spread of contaminants.

  • Do Not Attempt to Clean: Allow the trained emergency response team to manage the cleanup.

Step-by-Step Disposal Protocol for this compound

This protocol ensures that the waste is handled, segregated, and stored in a manner that is safe, compliant, and self-validating.

Step 1: Waste Characterization and Segregation
  • Identify as Hazardous: All this compound waste, including the pure compound, contaminated labware (e.g., pipette tips, weighing boats), and rinseate from cleaning, must be treated as hazardous waste.[10]

  • Segregate at the Source: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office. Incompatible wastes must never be mixed.[4] Specifically, as an acidic compound, it should be segregated from bases and reactive materials.[11]

Step 2: Waste Container Selection and Labeling
  • Container Choice: Use a container that is compatible with the waste. The original product container is often the best choice for unused material.[10] For contaminated solids or solutions, a high-density polyethylene (HDPE) container is suitable. The container must be in good condition, free of leaks, and have a secure, sealable lid.[10][12]

  • Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[10] Affix a hazardous waste tag provided by your institution's EHS department. At a minimum, the label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard(s): "Corrosive (Eye Damage)"

    • The accumulation start date.

Step 3: Waste Accumulation and Storage
  • Collection of Solid Waste: Place contaminated solids (gloves, wipes, weighing paper) directly into the labeled solid waste container.

  • Collection of Aqueous Waste & Rinseate: When decontaminating glassware, the first rinse must be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal only if the pH is between 5.5 and 10.5 and local regulations allow it, but collecting all rinses as hazardous waste is the most prudent practice.[3]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times except when adding waste.[4][11][12] This prevents spills and the release of any potential vapors.

  • Designated Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[12] This area must be under the control of the laboratory personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[4]

Step 4: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the waste container; stop at approximately 90% capacity.

  • Request Pickup: Once the container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a waste pickup.[4][12] Follow their specific procedures for pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of this compound waste.

DisposalWorkflow Start Waste Generated (this compound or contaminated material) IsHazardous Is the waste hazardous? Start->IsHazardous TreatAsHazardous Treat as Hazardous Chemical Waste IsHazardous->TreatAsHazardous  Yes   Prohibited PROHIBITED: - Sink Disposal - Regular Trash IsHazardous->Prohibited No (Not applicable for this compound) SelectContainer Select Compatible, Sealable Waste Container TreatAsHazardous->SelectContainer LabelContainer Affix EHS Hazardous Waste Label (Name, Hazard, Date) SelectContainer->LabelContainer CollectWaste Collect Waste (Keep container closed) LabelContainer->CollectWaste StoreWaste Store in Designated Satellite Area with Secondary Containment CollectWaste->StoreWaste ArrangePickup Container Full? Request Pickup from EHS StoreWaste->ArrangePickup ArrangePickup->CollectWaste No EHSPickup EHS Collects for Final Disposal ArrangePickup->EHSPickup  Yes  

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Safety Data Sheet: Acetic acid. Carl ROTH. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Acetic acid: incident management. GOV.UK. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. ResearchGate. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • How to Dispose of Acetic Acid. Lab Alley. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Glacial acetic acid (GAA) Safety Data Sheet. INEOS Group. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • Safety Data Sheet: Acetic acid 20%. Carl ROTH. [Link]

  • Safety Data Sheet: Acetic Acid, 2.0N (2.0M). Durham Tech. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.